molecular formula C8H8O2 B1196944 1,4-Benzodioxane CAS No. 493-09-4

1,4-Benzodioxane

货号: B1196944
CAS 编号: 493-09-4
分子量: 136.15 g/mol
InChI 键: BNBQRQQYDMDJAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The anti-inflammamtory properties and synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBQRQQYDMDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075419
Record name 1,4-Benzodioxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-09-4
Record name 1,4-Benzodioxan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzodioxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzodioxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.069
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BENZODIOXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC5YP57PSW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The 1,4-Benzodioxane Scaffold: A Comprehensive Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a prominent structural motif in a vast array of biologically active compounds, both of natural and synthetic origin.[1][2] Its unique conformational arrangement and electronic properties have made it a privileged scaffold in medicinal chemistry, contributing to the discovery of numerous therapeutic agents.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of the this compound core, with a focus on methodologies and data relevant to researchers in drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the this compound ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern on both the aromatic and dioxane rings.

Classical Williamson Ether Synthesis

A common and straightforward method for the synthesis of the this compound scaffold involves the reaction of a catechol with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This reaction proceeds via a double Williamson ether synthesis.

G Catechol Catechol Intermediate Phenoxide Intermediate Catechol->Intermediate + Base Base Base (e.g., K₂CO₃, Na₂CO₃) Dibromoethane 1,2-Dibromoethane Benzodioxane This compound Intermediate->Benzodioxane + 1,2-Dibromoethane (Intramolecular cyclization) G GallicAcid Gallic Acid Ester Methyl Gallate GallicAcid->Ester Esterification BenzodioxaneEster Substituted This compound Ester Ester->BenzodioxaneEster Ring Formation CarboxylicAcid This compound Carboxylic Acid BenzodioxaneEster->CarboxylicAcid Hydrolysis Amide This compound Amide Analogs CarboxylicAcid->Amide Amidation

References

Spectroscopic Characterization of 1,4-Benzodioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-benzodioxane, a key heterocyclic scaffold found in numerous biologically active compounds. This document details the expected spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to aid in the replication of these analyses.

Introduction to this compound

This compound is a bicyclic heterocyclic organic compound consisting of a benzene ring fused to a 1,4-dioxane ring.[1] Its structure is a common motif in medicinal chemistry, forming the core of various pharmaceuticals and biologically active molecules.[2] Derivatives of this compound have shown a wide range of biological activities, including applications as α-adrenergic and serotoninergic receptor antagonists, as well as potential anticancer and antibacterial agents.[2] A thorough understanding of its spectroscopic properties is therefore crucial for the identification, characterization, and quality control of this compound and its derivatives in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[3] For this compound, ¹H and ¹³C NMR provide definitive information about its proton and carbon framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic and the aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.85m4HAr-H
~4.25s4HO-CH₂ -CH₂ -O

Note: Data acquired in CDCl₃ at 400 MHz.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the two types of carbon atoms in the aromatic ring and the equivalent methylene carbons in the dioxane ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~143.5C -O (aromatic)
~121.5C -H (aromatic)
~117.0C -H (aromatic)
~64.5C H₂ (aliphatic)

Note: Data acquired in CDCl₃.[5][6]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[7]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.[8]

  • Acquisition of ¹H NMR Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[9]

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[9]

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

IR Spectral Data

The IR spectrum of this compound shows characteristic absorptions for C-H and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration
3050 - 2850MediumC-H stretch (aromatic and aliphatic)
1590, 1490Medium-StrongC=C stretch (aromatic)
1270StrongC-O-C stretch (asymmetric)
1110StrongC-O-C stretch (symmetric)
750StrongC-H bend (ortho-disubstituted aromatic)

Note: Data typically acquired as a liquid film or KBr pellet.[1]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of liquid this compound or a small amount of solid powder onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

For this compound, the mass spectrum will show a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

m/zIonNotes
136[M]⁺Molecular ion peak

Note: The molecular weight of this compound (C₈H₈O₂) is 136.15 g/mol .[11]

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[9]

  • Ionization: In Electron Ionization (EI) mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).[9]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectral Data

This compound exhibits absorption bands in the UV region corresponding to the π → π* transitions of the benzene ring.

Table 5: UV-Vis Absorption Data for this compound

λmax (nm)Solvent
~220, ~275Methanol
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0).[13]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.[13]

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[14]

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Workflow and Logical Relationships

The characterization of this compound or any novel compound typically follows a logical workflow, where information from multiple spectroscopic techniques is integrated to confirm the structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MW Molecular Weight & Formula Confirmation MS->MW FG Functional Group Identification IR->FG Structure Structural Elucidation (Connectivity) NMR->Structure Conjugation Conjugated System Analysis UV_Vis->Conjugation Final_Structure Final Structure Confirmation MW->Final_Structure FG->Final_Structure Structure->Final_Structure Conjugation->Final_Structure

A logical workflow for the spectroscopic characterization of this compound.

Logical_Relationships cluster_technique Spectroscopic Technique cluster_info Derived Structural Information MS Mass Spectrometry MW_Formula Molecular Weight & Formula MS->MW_Formula IR IR Spectroscopy Func_Groups Functional Groups (C-O, C=C) IR->Func_Groups H_NMR ¹H NMR Proton_Env Proton Environments & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel UV_Vis UV-Vis Spectroscopy Conj_System Electronic Transitions / Conjugation UV_Vis->Conj_System

Logical relationships between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to 1,4-Benzodioxane: Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 1,4-benzodioxane (also known as 2,3-dihydro-1,4-benzodioxine). This heterocyclic compound is a foundational scaffold in medicinal chemistry, valued for its structural rigidity and its role as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown promise in developing drugs with anti-inflammatory, analgesic, and antihypertensive properties.[3][4]

Chemical Structure

This compound is a bicyclic organic compound with the molecular formula C₈H₈O₂.[5] Its structure consists of a benzene ring fused to a 1,4-dioxane ring.[3][6] This fusion imparts a significant degree of stability to the molecule.[3] The IUPAC name for this compound is 2,3-dihydro-1,4-benzodioxine.[5] It is often referred to by other names, including 1,2-Ethylenedioxybenzene and Pyrocatechol ethylene ether.[6]

The key structural features that influence its chemical behavior are the aromatic benzene ring, which can undergo electrophilic substitution, and the dioxane ring, which contains two ether linkages.[3] The stereochemistry at the C2 and C3 positions of the dioxane ring is a critical factor in the biological activity of its derivatives, often leading to significant differences between enantiomers.[1][7]

Physicochemical Properties

This compound is typically a clear, colorless to slightly yellow liquid with a pleasant odor.[6][8] A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular FormulaC₈H₈O₂[3][5]
Molar Mass136.15 g/mol [3][5]
AppearanceClear colorless to very slightly yellow liquid[3][8]
Density1.142 g/mL at 25 °C (lit.)[8]
Boiling Point216 °C[3]
103 °C at 6 mm Hg (lit.)[8]
Refractive Index (n20/D)1.549 (lit.)[8]
SolubilitySparingly soluble in water[6]
Log P (octanol/water)1.6[9]

Stability and Reactivity

Among its isomers, this compound is noted for possessing the highest chemical and thermal stability.[10]

Thermal Stability: Studies on the gas-phase thermal decomposition of this compound have been conducted in a tubular flow reactor between 750 and 900 K. The primary decomposition pathways involve the formation of o-benzoquinone and 2-methyl-1,3-benzodioxole via a biradical intermediate.[11] The rate expression for this decomposition is given as: log kₜ/s⁻¹ = 15.7 – (271 kJ mol⁻¹ / 2.303 RT)[11] The measured activation energy of 271 kJ mol⁻¹ is approximately 20 kJ mol⁻¹ higher than the C–O bond dissociation energy, indicating a relatively stable ring structure.[11]

Chemical Stability and Reactivity: The this compound scaffold is stable under many reaction conditions, making it a reliable building block in multi-step syntheses.[3] However, some derivatives can exhibit chiral instability under basic conditions.[12]

The molecule's reactivity is characterized by:

  • Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration. Direct dinitration can be achieved using sulfuric acid.

  • Reactions at the Dioxane Ring: The dioxane portion is generally stable, but derivatives can be synthesized to allow for further functionalization. For example, 2-formyl-1,4-benzodioxane can undergo Wittig reactions to form 2-alkenyl derivatives or react with primary amines to yield the corresponding imines.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from catechol and 1,2-dibromoethane.

Materials:

  • Catechol: 11 g

  • 1,2-dibromoethane: 23.5 g

  • Anhydrous sodium carbonate (or potassium carbonate): 15 g

  • Glycerol (freshly distilled in vacuo): 10 mL

  • Water: 40 mL

  • Benzene

  • Magnesium sulfate

Procedure:

  • Combine 11 g of catechol, 23.5 g of 1,2-dibromoethane, 15 g of anhydrous sodium carbonate, and 10 mL of glycerol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture in an oil bath at 150-160 °C with stirring for 6 hours. It is critical to avoid overheating, as this can lead to resinification and a significantly reduced yield.

  • Allow the reaction mixture to cool to room temperature while stirring.

  • Add 40 mL of water to the cooled mixture.

  • Transfer the resulting solution to a separatory funnel and extract twice with 30 mL portions of benzene.

  • Dry the combined benzene extracts over anhydrous magnesium sulfate.

  • Distill off the benzene.

  • Purify the residue by vacuum distillation to yield this compound. The expected yield is approximately 8 g (60% of theory).

Synthesis_of_1_4_Benzodioxane catechol Catechol plus catechol->plus dbe 1,2-Dibromoethane dbe->plus reagents Na₂CO₃, Glycerol 150-160 °C, 6h product This compound reagents->product plus->reagents

Figure 1. Synthesis of this compound.

Protocol 2: General Procedure for Chiral HPLC Analysis of 2-Substituted this compound Derivatives

This is a general guideline and should be optimized for specific compounds.[14]

Instrumentation & Columns:

  • Column: Phenomenex Lux 3µ Cellulose-1[14]

  • Detection: UV detector (e.g., at 254 nm)[14]

Mobile Phase:

  • For Weinreb amide and methyl ketone derivatives: n-hexane/IPA (90:10, v/v)[14]

  • For carboxylic acid derivatives: n-hexane/IPA (85:15, v/v) + 1.5% formic acid[14]

Procedure:

  • System Preparation: Degas the mobile phase by sonication for at least 10 minutes. Flush the column with the mobile phase until the system pressure stabilizes.[14]

  • Sample Preparation: Dissolve the sample (crude mixture or purified product) in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[14]

  • Analysis: Set the flow rate to 1.0 mL/min. Inject 20 µL of the prepared sample.[14]

HPLC_Workflow sample_prep Sample Preparation (Dissolve & Filter) injection Inject Sample (20 µL) sample_prep->injection system_prep System Preparation (Degas Mobile Phase, Equilibrate Column) system_prep->injection separation Chromatographic Separation (Chiral Column) injection->separation detection UV Detection separation->detection analysis Data Analysis (Determine Enantiomeric Purity) detection->analysis

Figure 2. Chiral HPLC Analysis Workflow.

References

isomers and derivatives of 1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Isomers and Derivatives of 1,4-Benzodioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a scaffold of significant interest in medicinal chemistry. The document details the synthesis, chemical properties, and diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Benzodioxanes

Benzodioxane (C₈H₈O₂) is a heterocyclic organic compound consisting of a benzene ring fused to a dioxane ring.[1] Depending on the relative positions of the two oxygen atoms in the dioxane ring, three structural isomers exist: 1,2-benzodioxane, 1,3-benzodioxane, and this compound.[1][2] The this compound isomer, also known as 1,2-ethylenedioxybenzene, is a particularly privileged scaffold in drug discovery due to its structural rigidity and ability to present substituents in well-defined spatial orientations.[3]

The this compound moiety is found in a variety of natural products, including lignans and neolignans like Silybin, which is known for its antihepatotoxic activities.[4][5] It is also a core component of numerous synthetic pharmaceuticals, such as the antihypertensive drug Doxazosin and the first-discovered antihistamine, Piperoxan.[6][4] The versatility of this scaffold has led to the development of derivatives with a wide spectrum of pharmacological activities.[7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences, starting from readily available precursors. A common strategy employs catechol or its derivatives, which can be reacted with appropriate reagents to form the characteristic dioxane ring.

A representative synthetic workflow for creating substituted this compound analogs is illustrated below. This process often begins with a substituted phenol, such as gallic acid, which undergoes a series of transformations including esterification, etherification to form the dioxane ring, and subsequent modifications to introduce desired functional groups.[6]

G A Starting Material (e.g., Gallic Acid) B Step 1: Esterification (e.g., MeOH, H₂SO₄) A->B C Step 2: Dioxane Ring Formation (e.g., 1,2-dibromoethane, K₂CO₃) B->C D Intermediate (Substituted this compound Ester) C->D E Step 3: Functionalization (e.g., Reaction with Mercaptans) D->E F Step 4: Hydrolysis (e.g., NaOH, then HCl) E->F G Step 5: Acyl Chloride Formation (e.g., SOCl₂) F->G H Step 6: Amidation (Reaction with Amines) G->H I Final Amide Analogs H->I

General Synthetic Workflow for this compound Derivatives.[6]

Chirality is a critical aspect of many bioactive this compound derivatives, particularly those substituted at the C2 position of the dioxane ring.[8] The absolute configuration can significantly influence biological activity, leading to high eudismic ratios.[4][8] Enzymatic kinetic resolution and asymmetric catalysis are key methods for obtaining enantiomerically pure compounds.[4][9]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a vast range of therapeutic applications, targeting various receptors, enzymes, and signaling pathways.[7][10]

Anticancer Activity

Numerous this compound derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of critical signaling pathways and induction of apoptosis.

  • mTOR Inhibition : A series of this compound-hydrazone derivatives were synthesized and evaluated for skin cancer.[11] The lead compound, 7e, showed potent growth inhibition in melanoma cell lines and was found to inhibit the mTOR kinase pathway, induce apoptosis, and cause S-phase cell cycle arrest.[11]

  • HSF1 Pathway Inhibition : The this compound bisamide, CCT251236, acts as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, which is critical for the survival of many cancer cells.[6]

  • α₁-Adrenoceptor (α₁-AR) Antagonism : Certain derivatives exhibit anticancer activity in prostate cancer cells, which is dependent on the antagonism of the α₁d-adrenoceptor subtype.[12][13]

Cardiovascular and CNS Activity

The this compound scaffold is well-established in drugs targeting adrenoceptors and serotonin receptors, making it valuable for treating cardiovascular and central nervous system (CNS) disorders.

  • α₁-Adrenoceptor Antagonism : Derivatives like Doxazosin are potent α₁-adrenoceptor antagonists used to treat hypertension and benign prostatic hyperplasia.[6][4] Extensive structure-activity relationship (SAR) studies have been conducted to optimize selectivity and potency for α₁-AR subtypes.[14][15]

  • 5-HT₁A Receptor Agonism : Some derivatives are potent 5-HT₁A receptor agonists, with potential applications as antidepressants or anxiolytics.[4][12] Interestingly, the stereochemical requirement for 5-HT₁A receptor binding can be the reverse of that for α₁-adrenoceptor binding in the same molecular framework.[12][13][16]

Antimicrobial and Anti-inflammatory Activity

Researchers have also explored this compound derivatives for their potential to combat infections and inflammation.

  • Antibacterial Agents : By targeting novel bacterial proteins like β-ketoacyl-acyl carrier protein synthase III (FabH), certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[10] Other derivatives, such as 1-(this compound-2-carbonyl)piperazine compounds, have also been synthesized and evaluated for broad antimicrobial effects.[17][18]

  • Anti-inflammatory Agents : Analogs bearing an acetic acid substituent at the 6-position of the benzodioxane ring have demonstrated notable anti-inflammatory activity.[6][19] This activity is often evaluated through the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective COX-2 inhibition.[5][10]

Other Notable Activities

The therapeutic potential of this scaffold extends to several other areas:

  • Antihepatotoxic : The natural product Silybin and its synthetic analogs have well-documented liver-protective effects.[4][19] Novel dihydropyrimidinone derivatives incorporating the this compound moiety have also been developed as potent antihepatotoxic agents.[19]

  • Antioxidant : Many derivatives exhibit antioxidant properties, which may contribute to their overall therapeutic profiles, including their antihepatotoxic and anticancer effects.[6][18][19]

  • Immunosuppressive : Oxadiazole derivatives containing the this compound core have been identified as potential immunosuppressive agents.[1]

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

mTOR Signaling Pathway in Cancer

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Certain this compound-hydrazone derivatives have been shown to inhibit mTOR kinase, leading to cell cycle arrest and apoptosis in cancer cells.[11]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of BD_Deriv This compound Derivative (7e) BD_Deriv->mTORC1 Inhibition S_Phase S-Phase Arrest BD_Deriv->S_Phase Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation

Inhibition of the mTOR Pathway by a this compound Derivative.[11]
Adrenergic and Serotonergic Receptor Interplay

The dual activity of some this compound derivatives at α₁-adrenoceptors and 5-HT₁A serotonin receptors highlights a complex pharmacological profile. The antagonism of α₁-ARs is linked to anticancer effects in prostate cells, while agonism at 5-HT₁A receptors suggests CNS applications. Chirality often dictates the preference for one receptor over the other.[12][13]

G cluster_0 This compound Derivatives cluster_1 Receptor Targets & Cellular Effects R_Enantiomer (R)-Enantiomer Alpha1_AR α₁-Adrenoceptor R_Enantiomer->Alpha1_AR High Affinity (Antagonist) HT1A_R 5-HT₁A Receptor R_Enantiomer->HT1A_R Low Affinity S_Enantiomer (S)-Enantiomer S_Enantiomer->Alpha1_AR Low Affinity S_Enantiomer->HT1A_R High Affinity (Agonist) PCa_Effect Anticancer Effect (Prostate Cancer Cells) Alpha1_AR->PCa_Effect CNS_Effect CNS Effect (e.g., Antidepressant) HT1A_R->CNS_Effect

Reversed Enantioselectivity and Downstream Effects.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives, highlighting their potency across different biological targets.

Table 1: Anticancer Activity

Compound Cancer Cell Line Activity Metric Value (µM) Reference
7e MDA-MB-435 (Melanoma) GI₅₀ 0.20 [11]
7e M14 (Melanoma) GI₅₀ 0.46 [11]
7e SK-MEL-2 (Melanoma) GI₅₀ 0.57 [11]
7e UACC-62 (Melanoma) GI₅₀ 0.27 [11]
7e mTOR Kinase IC₅₀ 5.47 [11]

| (R)-4 | PC-3 (Prostate) | Cytotoxicity | Most Potent of Series |[12][13] |

Table 2: Antimicrobial Activity

Compound Organism Activity Metric Value (µg/mL) Reference
21 E. coli MIC 1.5 - 6 [10]
21 P. aeruginosa MIC 1.5 - 6 [10]
21 S. aureus MIC 1.5 - 6 [10]
21 B. subtilis MIC 1.5 - 6 [10]
22 Various Bacteria MIC 1.5 - 7 [10]
21 E. coli FabH IC₅₀ 3.5 µM [10]

| 22 | E. coli FabH | IC₅₀ | 0.06 µM |[10] |

Table 3: Anti-inflammatory and Receptor Binding Activity

Compound Target Activity Metric Value (µM) Reference
47 COX-1 IC₅₀ 1.9 [10]
47 COX-2 IC₅₀ 2.2 [10]
48 COX-1 IC₅₀ 8.35 [10]
48 COX-2 IC₅₀ 0.12 [10]
(S)-2 5-HT₁A Receptor Ki 0.0019 [12]

| (R)-4 | α₁d-Adrenoceptor | Ki | 0.004 |[12] |

Experimental Protocols

General Synthesis of this compound-6-Carboxylic Acid Amide Analogs[5]

This protocol outlines a multi-step synthesis starting from gallic acid.

  • Esterification : Commercially available gallic acid is esterified in methanol with a catalytic amount of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.

  • Dioxane Ring Formation : The resulting ester is reacted with an excess of 1,2-dibromoethane in acetone in the presence of K₂CO₃ to furnish the 6,8-disubstituted-1,4-benzodioxane intermediate.

  • Sulfur Functionalization : The intermediate is reacted with various mercaptans to yield sulfide derivatives.

  • Hydrolysis : The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by acidification with HCl. The product is typically filtered as a precipitate.

  • Acyl Chloride Formation : The carboxylic acid is converted to the more reactive acid chloride, for example, by refluxing with thionyl chloride (SOCl₂).

  • Amidation : The acid chloride intermediate is reacted with a variety of commercially available primary or secondary amines to yield the final amide analogs.

  • Purification and Characterization : Products at each step are purified using standard techniques like recrystallization or column chromatography. Structures are confirmed by FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS.[6][19]

Chiral HPLC Analysis of 2-Substituted this compound Derivatives[10]

This protocol provides a general guideline for separating enantiomers. Optimization for specific compounds is required.

  • Column : Phenomenex Lux 3µ Cellulose-1 or equivalent chiral stationary phase.

  • Mobile Phase :

    • For Weinreb amide and methyl ketone derivatives: n-hexane/IPA (90:10, v/v).

    • For carboxylic acid derivatives: n-hexane/IPA (85:15, v/v) + 1.5% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation : Dissolve the sample in the mobile phase at a concentration of ~0.5-1 mg/mL. Filter through a 0.45 µm filter before injection.

  • System Preparation : Flush the column with the mobile phase until a stable baseline and pressure are achieved. Degas the mobile phase by sonication before use.

In Vitro Enzyme Inhibition Assay (mTOR Kinase)[12]
  • Objective : To determine the IC₅₀ value of a test compound against mTOR kinase.

  • Procedure : The assay is typically performed using a luminescence-based or fluorescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Steps :

    • A reaction mixture is prepared containing mTOR enzyme, substrate (e.g., a specific peptide), and ATP in a kinase buffer.

    • The test compound is added at various concentrations (serial dilution).

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

    • A reagent is added to stop the enzymatic reaction and simultaneously deplete the remaining ATP.

    • A second reagent is added to convert the ADP product into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • The signal is measured with a luminometer. The light generated is proportional to the ADP produced and thus to the kinase activity.

    • Data is plotted as kinase activity versus compound concentration, and the IC₅₀ is calculated using non-linear regression.

Conclusion and Future Outlook

The this compound scaffold remains an evergreen and versatile template in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[7][10] Its rigid structure, combined with the potential for stereospecific substitutions, allows for fine-tuning of interactions with a wide array of biological targets, from G-protein coupled receptors to critical enzymes in cancer and bacterial pathways.

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, leveraging computational tools for more precise rational design, and further exploring the polypharmacology of these derivatives, where a single compound can modulate multiple targets to achieve a synergistic therapeutic effect. The continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives promises to deliver next-generation therapeutics for a range of human diseases.[11][14]

References

The Thermochemistry of 1,4-Benzodioxane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of 1,4-benzodioxane and its derivatives. The 1,4-benzodioxan scaffold is a significant pharmacophore found in numerous biologically active compounds, making a thorough understanding of its energetic properties crucial for drug design and development. This document summarizes key experimental and computational thermochemical data, details the methodologies used to obtain these data, and visualizes relevant biological signaling pathways influenced by this class of compounds.

Core Thermochemical Data

The energetic properties of this compound and its derivatives have been meticulously studied to determine their standard molar enthalpies of formation in both condensed and gaseous phases. These values are fundamental for understanding the stability and reactivity of these compounds. The primary experimental techniques employed for these determinations are static bomb calorimetry for measuring energies of combustion and Calvet microcalorimetry for measuring enthalpies of vaporization and sublimation.[1][2]

The standard molar enthalpies of formation for this compound and several of its 6-R derivatives in the gaseous phase at T = 298.15 K have been determined through a combination of experimental measurements and computational estimates.[1][2] The experimental results are derived from combustion energies measured by static bomb calorimetry and enthalpies of phase transition (vaporization or sublimation) measured by Calvet microcalorimetry.[1][2] Computational estimates using Density Functional Theory (DFT) and other correlated calculations, in conjunction with isodesmic or homodesmic reactions, have shown reasonable agreement with the experimental data.[1]

Table 1: Experimental Thermochemical Data for this compound and Derivatives at T = 298.15 K

CompoundState-ΔcU°m(cr, l) / kJ·mol-1ΔfH°m(cr, l) / kJ·mol-1Δgcr,lH°m / kJ·mol-1ΔfH°m(g) / kJ·mol-1
1,4-Benzodioxanl4099.5 ± 1.5-218.0 ± 1.964.2 ± 0.5-153.8 ± 2.0
6-Methyl-1,4-benzodioxanl4739.3 ± 2.0-259.0 ± 2.467.5 ± 0.6-191.5 ± 2.5
6-Ethyl-1,4-benzodioxanl5390.1 ± 2.5-288.9 ± 2.972.3 ± 0.7-216.6 ± 3.0
6-tert-Butyl-1,4-benzodioxancr6660.8 ± 3.0-399.0 ± 3.485.1 ± 0.9-313.9 ± 3.5
6-Formyl-1,4-benzodioxancr4090.2 ± 1.8-347.1 ± 2.289.3 ± 0.8-257.8 ± 2.4
6-Acetyl-1,4-benzodioxancr4710.5 ± 2.2-387.6 ± 2.693.7 ± 1.0-293.9 ± 2.8
6-Carboxy-1,4-benzodioxancr4015.7 ± 1.7-541.4 ± 2.1118.2 ± 1.2-423.2 ± 2.4

cr = crystalline state; l = liquid state Data sourced from Matos, M. A. R., Sousa, C. C. S., & Morais, V. M. F. (2008). Experimental and computational thermochemistry of 1,4-benzodioxan and its 6-R derivatives. The Journal of Physical Chemistry A, 112(34), 7961–7968.

Experimental Protocols

A detailed understanding of the experimental methodologies is paramount for the critical evaluation and replication of thermochemical data. The following sections outline the protocols for the key techniques used in the study of this compound compounds.

Static Bomb Calorimetry

This technique is employed to measure the standard molar energy of combustion (ΔcU°m) of the compounds in the condensed state.

Methodology:

  • Sample Preparation: A precisely weighed mass (typically 0.4 to 0.8 g) of the this compound derivative is pressed into a pellet. For liquid samples, they are sealed in a polyester bag of known mass and specific energy of combustion.

  • Bomb Assembly: The pellet is placed in a silica crucible within a stainless steel bomb. A cotton thread fuse is placed in contact with the sample, and its ends are connected to platinum ignition wires. One milliliter of deionized water is added to the bomb to ensure saturation of the final gaseous phase with water vapor.

  • Oxygenation: The bomb is purged with oxygen to remove atmospheric nitrogen and then filled with pure oxygen to a pressure of 3.04 MPa.

  • Calorimetric Measurement: The sealed bomb is placed in an isoperibol calorimeter. The combustion reaction is initiated by passing an electric current through the ignition wire. The temperature change of the water in the calorimeter is monitored with a precision of ±10-4 K.

  • Calibration: The energy equivalent of the calorimeter is determined from the combustion of a certified reference standard, typically benzoic acid, under similar conditions.

  • Data Analysis: The standard specific energy of combustion is calculated from the corrected temperature rise. Corrections are applied for the ignition energy and the formation of nitric acid from residual atmospheric nitrogen. The standard molar enthalpy of combustion (ΔcH°m) is then derived from the standard molar energy of combustion.

experimental_workflow_bomb_calorimetry weigh Weigh Sample pelletize Pelletize (solids) or Seal in Bag (liquids) weigh->pelletize place_sample Place Sample in Crucible pelletize->place_sample attach_fuse Attach Ignition Fuse place_sample->attach_fuse add_water Add Deionized Water attach_fuse->add_water seal_bomb Seal Bomb add_water->seal_bomb purge_oxygen Purge with Oxygen seal_bomb->purge_oxygen fill_oxygen Fill with Oxygen (3.04 MPa) purge_oxygen->fill_oxygen place_in_calorimeter Place Bomb in Calorimeter fill_oxygen->place_in_calorimeter ignite Ignite Sample place_in_calorimeter->ignite measure_temp Monitor Temperature Change ignite->measure_temp calculate_energy Calculate Energy of Combustion measure_temp->calculate_energy calibrate Calibrate with Benzoic Acid calibrate->calculate_energy derive_enthalpy Derive Enthalpy of Combustion calculate_energy->derive_enthalpy

Workflow for Static Bomb Calorimetry.
Calvet Microcalorimetry

This technique is used to measure the standard molar enthalpies of vaporization (ΔglH°m) or sublimation (ΔgcrH°m).

Methodology:

  • Sample Preparation: A small amount of the this compound derivative (typically 1-5 mg) is loaded into a thin glass capillary tube, which is then placed inside a stainless-steel container.

  • Calorimeter Setup: The container is dropped into a Calvet microcalorimeter maintained at a constant temperature (T = 298.15 K).

  • Vaporization/Sublimation Measurement: The sample is vaporized or sublimated under a vacuum of approximately 0.1 Pa. The heat flow associated with the phase transition is measured by the calorimeter's heat flux sensors.

  • Calibration: The calorimeter is calibrated by dropping a known mass of a reference substance with a well-established enthalpy of sublimation, such as iodine, under the same experimental conditions.

  • Data Analysis: The standard molar enthalpy of vaporization or sublimation at the experimental temperature is calculated from the integrated heat flow signal and the amount of substance. The value is then corrected to the standard reference temperature of 298.15 K using heat capacity data.

experimental_workflow_calvet_microcalorimetry load_sample Load Sample into Capillary place_in_container Place Capillary in Container load_sample->place_in_container drop_sample Drop Container into Calorimeter place_in_container->drop_sample evacuate Evacuate to ~0.1 Pa drop_sample->evacuate measure_heat_flow Measure Heat Flow evacuate->measure_heat_flow calculate_enthalpy Calculate Enthalpy of Phase Transition measure_heat_flow->calculate_enthalpy calibrate Calibrate with Iodine calibrate->calculate_enthalpy correct_temp Correct to 298.15 K calculate_enthalpy->correct_temp

Workflow for Calvet Microcalorimetry.

Biological Signaling Pathways

Derivatives of this compound are known to interact with various biological targets, including α1-adrenergic and 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes.

α1-Adrenergic Receptor Signaling

This compound derivatives can act as antagonists at α1-adrenergic receptors. These receptors are coupled to Gq proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction. Antagonism by this compound derivatives blocks this pathway.

alpha1_adrenergic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_AR α1-Adrenergic Receptor Gq Gq alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Norepinephrine) Agonist->alpha1_AR Activates Benzodioxane This compound Derivative (Antagonist) Benzodioxane->alpha1_AR Blocks

α1-Adrenergic Receptor Signaling Pathway.
5-HT1A Receptor Signaling

Certain this compound derivatives exhibit activity at 5-HT1A receptors, which are coupled to Gi/o proteins.[3] Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The activated Gi/o protein can also directly modulate ion channels, leading to neuronal hyperpolarization.

s_ht1a_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT1A_R 5-HT1A Receptor Gi Gi/o 5HT1A_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylates Targets Agonist Agonist (e.g., Serotonin) Agonist->5HT1A_R Activates Benzodioxane This compound Derivative Benzodioxane->5HT1A_R Modulates

References

The Biological Versatility of Natural 1,4-Benzodioxane Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural 1,4-benzodioxane lignans, a significant class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units, have garnered substantial interest within the scientific community. Their intricate chemical structures and diverse stereochemistry give rise to a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of these compounds, with a focus on their antiviral, cytotoxic, anti-inflammatory, and antioxidant properties. Detailed experimental protocols for the key assays used to evaluate these activities are provided, along with quantitative data and visualizations of the underlying signaling pathways.

Core Biological Activities

Natural this compound lignans exhibit a remarkable array of biological effects, attributable to their ability to interact with various cellular targets and modulate key signaling pathways. The primary activities investigated include:

  • Antiviral Activity: A number of this compound lignans have demonstrated potent inhibitory effects against a range of viruses. Their mechanisms of action often involve interference with viral entry, replication, or assembly.

  • Cytotoxic Activity: Many compounds within this class display significant cytotoxicity against various cancer cell lines, making them attractive scaffolds for the development of new anticancer drugs. Their modes of action frequently involve the induction of apoptosis and cell cycle arrest.

  • Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous diseases. Certain this compound lignans have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling cascades.

  • Antioxidant Activity: As polyphenolic compounds, this compound lignans are effective scavengers of free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress, a pathological process implicated in a wide range of diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of representative natural this compound lignans.

Table 1: Antiviral Activity of this compound Lignans

CompoundVirusCell LineAssayEC₅₀ (µM)Reference
Eusiderin AHepatitis C Virus (HCV)Huh7.5.1Replicon< 50[1]
Eusiderin BHepatitis C Virus (HCV)Huh7.5.1Replicon< 50[1]
Clemastanin BInfluenza A (H1N1)MDCKPlaque Reduction0.087-0.72 (mg/ml)[2][3]
Silybin AHepatitis C Virus (HCV)Huh7Replicon75-100[4]
Silybin BHepatitis C Virus (HCV)Huh7Replicon75-100[4]

Table 2: Cytotoxic Activity of this compound Lignans

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
SilybinHepG2 (Hepatocellular Carcinoma)MTT22.75[5]
SilybinSKBR3 (Breast Cancer)MTT150-350[6]
Silybin AHepG2 (Hepatocellular Carcinoma)MTT>100[7]
Silybin BHepG2 (Hepatocellular Carcinoma)MTT>100[7]
A derivative of SilybinHuh7 (Hepatocellular Carcinoma)MTT13.67[5]

Table 3: Anti-inflammatory Activity of Lignans

CompoundCell LineAssayIC₅₀ (µM)Reference
HinokininRAW 264.7Griess (NO Inhibition)21.56 ± 1.19[8]
ConocarpanIn vivo modelEdema Inhibition-[4]

Table 4: Antioxidant Activity of Lignans

CompoundAssayIC₅₀ (µg/mL)Reference
Nordihydroguaiaretic acidDPPH6.601[2]
(-)-SecoisolariciresinolDPPH14.141[2]
α-(-)-ConidendrinDPPH23.296[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Test compounds

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for measuring the ability of an antiviral compound to inhibit the formation of viral plaques in a cell culture.

Materials:

  • Confluent cell monolayers in multi-well plates

  • Virus stock of known titer

  • Test compounds

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., formaldehyde)

Procedure:

  • Cell Preparation: Seed susceptible cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a standardized amount of virus in the presence or absence of serial dilutions of the test compound.

  • Overlay Application: After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium containing the test compound. This restricts the spread of progeny virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for several days to allow for plaque development.

  • Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration compared to the virus control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of antioxidant compounds.

Materials:

  • DPPH solution (in methanol or ethanol)

  • Test compounds

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well plates or cuvettes

Procedure:

  • Reaction Mixture Preparation: Add a solution of the test compound at various concentrations to a solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay is a colorimetric method used to quantify nitric oxide (NO) production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Cell culture supernatant from stimulated macrophages (e.g., RAW 264.7 cells)

  • Sodium nitrite standard solutions

  • 96-well plates

Procedure:

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the test compounds for a defined period before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 5-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is determined from this curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound lignans are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Lignans have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces Transcription Lignans This compound Lignans Lignans->IKK Inhibits Lignans->NFkB Inhibits Translocation

NF-κB Signaling Pathway Inhibition by this compound Lignans.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Lignans can modulate MAPK signaling, contributing to their cytotoxic effects.[11]

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes Lignans This compound Lignans Lignans->Raf Inhibits Lignans->MEK Inhibits

MAPK Signaling Pathway Modulation by this compound Lignans.
Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many this compound lignans induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway Lignans This compound Lignans Bcl2 Bcl-2 (Anti-apoptotic) Lignans->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lignans->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits release of Cytochrome c Bax->Mitochondrion Promotes release of Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of Apoptosis by this compound Lignans.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and evaluation of natural products, such as this compound lignans.

Experimental_Workflow Start Start: Natural Product Extraction & Isolation Primary_Screening Primary Screening (e.g., Cytotoxicity Assay - MTT) Start->Primary_Screening Active_Hits Identification of Active 'Hits' Primary_Screening->Active_Hits Secondary_Screening Secondary Screening (e.g., Antiviral, Anti-inflammatory, Antioxidant Assays) Active_Hits->Secondary_Screening Proceed with active compounds Dose_Response Dose-Response Studies (IC₅₀ / EC₅₀ Determination) Secondary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR for Signaling Pathways) Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound End Further Preclinical Development Lead_Compound->End

General Experimental Workflow for Natural Product Screening.

Conclusion

Natural this compound lignans represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated antiviral, cytotoxic, anti-inflammatory, and antioxidant activities warrant further investigation and development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unlock the full potential of this fascinating class of natural products. Future research should focus on elucidating the detailed mechanisms of action of individual compounds, optimizing their pharmacological properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development.

References

Computational Analysis of 1,4-Benzodioxane Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzodioxane is a heterocyclic organic compound that serves as a crucial scaffold in numerous pharmaceuticals and biologically active molecules. Its derivatives have shown a wide range of activities, including acting as α- and β-blocking agents, antihypertensives, and exhibiting affinities for serotonin receptors.[1] The biological activity of these compounds is often intrinsically linked to their three-dimensional structure, making a thorough understanding of the conformational landscape of the this compound ring system paramount for rational drug design and development.

This technical guide provides an in-depth analysis of the computational methods used to study the conformations of this compound. It summarizes key quantitative data, details the experimental protocols for computational analysis, and presents visualizations of the conformational pathways and analytical workflows.

Conformational Landscape of this compound

The flexible dioxan ring fused to the rigid benzene ring allows this compound to adopt several non-planar conformations. The primary low-energy conformers are typically referred to as the twist (or half-chair) and bent (or boat) forms. Computational studies have been instrumental in determining the relative stabilities and interconversion barriers of these conformers.

Data Presentation: Conformational Energetics

Computational analyses, particularly those employing Density Functional Theory (DFT), have provided quantitative insights into the energetic relationships between the different conformations of this compound.

ConformerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
Twist B3LYP6-31G0.0 (Global Minimum)
Bent B3LYP6-31G7.5

Note: The "bent" conformation is analogous to the boat conformation in cyclohexane, and the "twist" or "half-chair" is the more stable form for this compound.

For the related, non-fused 1,4-dioxane ring system, the chair conformation is overwhelmingly the most stable, with the ring inversion barrier (chair to twist) determined to be approximately 9.7 kcal/mol.[2] While analogous, the fusion of the benzene ring in this compound alters the potential energy surface, favoring the twisted conformation.

Experimental Protocols: Computational Methodologies

The conformational analysis of this compound relies on a variety of computational chemistry techniques. The following sections detail the typical protocols for these experiments.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical method for predicting the electronic structure of molecules. The B3LYP functional is a popular choice for studying organic molecules.

Protocol for Geometry Optimization and Energy Calculation:

  • Molecule Building: Construct the this compound molecule in a molecular modeling software (e.g., GaussView, Avogadro, Maestro). Create initial structures for the twist and bent conformers.

  • Input File Preparation: Prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA, Spartan).

    • Route Section: Specify the job type, theoretical method, and basis set. For example, in Gaussian:

      This requests a geometry optimization (Opt) followed by a frequency calculation (Freq) at the B3LYP level of theory with the 6-31G(d) basis set. The p keyword requests "population" analysis to obtain atomic charges and other properties.

    • Molecule Specification: Provide the atomic coordinates of the initial this compound conformer.

    • Charge and Multiplicity: Specify the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet state).

  • Execution: Run the calculation using the chosen software package.

  • Analysis of Results:

    • Convergence: Verify that the geometry optimization has converged successfully.

    • Vibrational Frequencies: Confirm that the optimized structure is a true minimum on the potential energy surface by checking for the absence of imaginary frequencies. A transition state will have exactly one imaginary frequency.

    • Energies: Extract the electronic energy (including zero-point vibrational energy correction) for each conformer to determine their relative stabilities.

    • Geometric Parameters: Analyze the optimized bond lengths, bond angles, and dihedral angles.

Molecular Mechanics (MM)

Molecular mechanics methods offer a faster, classical mechanics-based approach to conformational analysis, often used for initial screening of large numbers of conformers.

Protocol for Conformational Search:

  • Structure Preparation: Build the this compound molecule in a molecular modeling suite (e.g., Schrödinger Maestro, MOE).

  • Conformational Search Setup:

    • Force Field Selection: Choose an appropriate force field, such as MM3 or OPLS (Optimized Potentials for Liquid Simulations).

    • Search Method: Select a conformational search algorithm. Common methods include:

      • Systematic Search: Rotates specified bonds by a defined increment.

      • Monte Carlo Multiple Minimum (MCMM): Randomly varies torsional angles and minimizes the resulting structures.

    • Energy Window: Define an energy window above the global minimum to save unique conformers.

  • Execution: Run the conformational search.

  • Analysis: Analyze the resulting conformers, ranked by their relative energies, and examine their geometric properties.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key computational workflows and conceptual pathways in the conformational analysis of this compound.

computational_workflow Computational Analysis Workflow for this compound cluster_input Input Generation cluster_calculation Computational Engine cluster_analysis Results Analysis cluster_output Final Output mol_build Build Initial Conformer (e.g., Twist, Bent) input_file Prepare Input File (Method, Basis Set, Coordinates) mol_build->input_file mm_search MM Conformational Search (e.g., Maestro, MOE) mol_build->mm_search dft_calc DFT Calculation (e.g., Gaussian, ORCA) input_file->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt rel_energy Relative Energy Calculation mm_search->rel_energy freq_calc Frequency Analysis (Confirm Minima/TS) geom_opt->freq_calc struct_prop Structural Properties (Dihedrals, etc.) geom_opt->struct_prop vis Visualization of Conformers geom_opt->vis freq_calc->rel_energy data_table Quantitative Data Summary rel_energy->data_table struct_prop->data_table

Computational analysis workflow for this compound.

conformational_interconversion Conformational Interconversion of this compound Twist_A Twist (A) TS1 Transition State Twist_A->TS1 Ring Inversion Twist_B Twist (B) (Enantiomer of A) Bent Bent (Boat) TS1->Bent TS2 Transition State Bent->TS2 Ring Inversion TS2->Twist_B

Conformational interconversion pathway of this compound.

Conclusion

The computational analysis of this compound conformations provides essential insights for understanding its chemical behavior and biological activity. Through methods like DFT and molecular mechanics, it is possible to elucidate the relative stabilities of its conformers, with the twist conformation being the global minimum. The detailed protocols and workflows presented in this guide offer a framework for researchers to conduct their own conformational studies of this compound and its derivatives, ultimately aiding in the design of novel and more effective therapeutic agents.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 1,4-Dioxane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,4-dioxane. It is important to note that the user's original request specified "1,4-benzodioxane." However, a thorough review of scientific literature reveals a significant body of research on the environmental impact of 1,4-dioxane, a widespread contaminant, whereas such information for this compound is scarce, with its literature focusing primarily on applications in medicinal chemistry.[1][2][3] This guide will, therefore, focus on 1,4-dioxane to provide a substantive and relevant resource for researchers, scientists, and drug development professionals concerned with environmental contaminants.

1,4-Dioxane is a synthetic industrial chemical that has been widely used as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (TCA).[4][5] Its physical and chemical properties, such as high water solubility and low volatility, contribute to its persistence and mobility in the environment, leading to extensive groundwater contamination.[4][6] This document details the key processes governing its environmental behavior, including its physicochemical properties, degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation.

Physicochemical Properties of 1,4-Dioxane

The environmental behavior of 1,4-dioxane is largely dictated by its physical and chemical properties. These properties influence its partitioning between air, water, and soil, as well as its susceptibility to various degradation mechanisms.

PropertyValueReference
Molecular Formula C₄H₈O₂[7]
Molecular Weight 88.11 g/mol [7]
Water Solubility Miscible[5]
Vapor Pressure 38.1 mmHg at 25°C[7]
Henry's Law Constant 4.8 x 10⁻⁶ atm-m³/mol[7][8]
Log Octanol-Water Partition Coefficient (Kow) -0.27[6][7]
Organic Carbon-Water Partition Coefficient (Koc) 17 (estimated)[7]

Key Implications of Physicochemical Properties:

  • High Mobility in Water: Its complete miscibility in water and low organic carbon partition coefficient (Koc) indicate that 1,4-dioxane does not readily adsorb to soil or sediment, leading to high mobility in groundwater and surface water.[5][7][9] This can result in large and dilute contaminant plumes.[10]

  • Low Volatilization from Water: The low Henry's Law constant suggests that 1,4-dioxane has a low tendency to volatilize from water bodies.[5][8] However, volatilization from dry soil surfaces can occur due to its relatively high vapor pressure.[7]

  • Limited Bioaccumulation: The low octanol-water partition coefficient (Kow) suggests a low potential for bioaccumulation in aquatic organisms.[7][11]

Environmental Fate and Transport

The following sections detail the primary processes that govern the fate and transport of 1,4-dioxane in the environment.

Diagram: Environmental Fate and Transport Pathways of 1,4-Dioxane

Environmental_Fate_Transport cluster_sources Sources cluster_transport Transport cluster_fate Fate Industrial_Discharge Industrial Discharge Groundwater_Plume Groundwater Plume Industrial_Discharge->Groundwater_Plume Leaching Surface_Water_Runoff Surface Water Runoff Industrial_Discharge->Surface_Water_Runoff Landfills Landfills Landfills->Groundwater_Plume Leachate Spills Spills Spills->Groundwater_Plume Infiltration Spills->Surface_Water_Runoff Volatilization Volatilization to Air Spills->Volatilization Groundwater_Plume->Surface_Water_Runoff Discharge Biodegradation Biodegradation Groundwater_Plume->Biodegradation Phytoremediation Phytoremediation Groundwater_Plume->Phytoremediation Sorption Sorption (Limited) Groundwater_Plume->Sorption Surface_Water_Runoff->Biodegradation Photodegradation Photodegradation Surface_Water_Runoff->Photodegradation in sunlit waters Volatilization->Photodegradation in atmosphere

Caption: Key environmental pathways for 1,4-dioxane.

Degradation of 1,4-Dioxane

Abiotic Degradation

Abiotic degradation of 1,4-dioxane in natural subsurface environments is generally slow.

  • Hydrolysis: 1,4-dioxane is resistant to hydrolysis under typical environmental pH and temperature conditions.[4]

  • Photodegradation: Direct photolysis in water is not a significant degradation pathway.[4] However, indirect photolysis through reactions with hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters can lead to its degradation.[4] The estimated half-life of 1,4-dioxane in the atmosphere due to photooxidation is between 1 and 3 days.[7] Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective for treating 1,4-dioxane in water.[4][12]

Biotic Degradation

Biodegradation is a key natural attenuation process for 1,4-dioxane.

  • Aerobic Biodegradation: 1,4-dioxane can be degraded aerobically by certain microorganisms. This can occur through two primary mechanisms:

    • Metabolism: Some bacteria, such as Pseudonocardia dioxanivorans CB1190, can utilize 1,4-dioxane as their sole source of carbon and energy.[13][14]

    • Cometabolism: More commonly, 1,4-dioxane is degraded cometabolically, where its breakdown is facilitated by enzymes produced by microorganisms for the degradation of a primary substrate like tetrahydrofuran (THF), methane, propane, or ethene.[4][15][16]

  • Anaerobic Biodegradation: Evidence for anaerobic biodegradation of 1,4-dioxane is limited and not considered a significant pathway in the environment.[17]

Intermediates of Biodegradation

The biodegradation of 1,4-dioxane proceeds through several intermediate products, which are generally less toxic and more readily biodegradable. Common intermediates include ethylene glycol, glycolic acid, and oxalic acid.[12][18]

Diagram: Aerobic Biodegradation Pathways of 1,4-Dioxane

Biodegradation_Pathway cluster_main Aerobic Biodegradation of 1,4-Dioxane Dioxane 1,4-Dioxane HEAA 2-Hydroxyethoxyacetic acid Dioxane->HEAA Monooxygenase EG Ethylene Glycol HEAA->EG Glycolate Glycolic Acid HEAA->Glycolate EG->Glycolate Oxalate Oxalic Acid Glycolate->Oxalate CO2_H2O CO2 + H2O Oxalate->CO2_H2O

Caption: Simplified aerobic biodegradation pathway of 1,4-dioxane.

Mobility and Transport

Transport in Soil and Groundwater

Due to its high water solubility and low sorption potential, 1,4-dioxane is highly mobile in soil and groundwater.[5][7] It readily leaches from contaminated soils into groundwater, where it can form extensive plumes that may migrate faster and further than co-contaminants like chlorinated solvents.[10]

Transport in Surface Water

1,4-Dioxane can enter surface water bodies through direct industrial discharges, runoff from contaminated sites, and groundwater discharge.[10][19] Once in surface water, it is readily transported with the flow of water.

Transport in Air

While volatilization from water is limited, 1,4-dioxane can be released into the atmosphere from industrial sources or volatilize from contaminated soils.[7] In the air, it is subject to atmospheric transport and photodegradation.

Bioaccumulation and Bioconcentration

The potential for 1,4-dioxane to bioaccumulate in organisms is low.[7] The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, has been estimated to be very low (e.g., 0.2-0.7).[7] Therefore, biomagnification through the food chain is not considered a significant concern for 1,4-dioxane.[7]

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the environmental fate of 1,4-dioxane. Below are generalized protocols for key experiments.

Protocol 1: Determination of Soil-Water Partition Coefficient (Kd) and Organic Carbon-Water Partition Coefficient (Koc)

Objective: To quantify the extent of 1,4-dioxane sorption to soil and organic carbon.

Methodology (Batch Equilibrium Method):

  • Soil Preparation: Collect and characterize soil samples (e.g., for organic carbon content, particle size distribution, pH). Air-dry and sieve the soil.

  • Spiking: Prepare aqueous solutions of 1,4-dioxane of known concentrations.

  • Equilibration: Add a known mass of soil to a series of vials. Add a known volume of the 1,4-dioxane solution to each vial. Include control vials without soil.

  • Agitation: Agitate the vials on a shaker at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Centrifuge the vials to separate the soil from the aqueous phase.

  • Analysis: Analyze the concentration of 1,4-dioxane in the supernatant using an appropriate analytical method (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

  • Calculation:

    • Calculate the amount of 1,4-dioxane sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.

    • Calculate the soil-water partition coefficient (Kd) as the ratio of the concentration of 1,4-dioxane in the soil to the concentration in the water at equilibrium.

    • Calculate the organic carbon-water partition coefficient (Koc) by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

Protocol 2: Biodegradation Rate Study in Microcosms

Objective: To determine the rate of 1,4-dioxane biodegradation under specific environmental conditions (e.g., aerobic, cometabolic).

Methodology:

  • Microcosm Setup: Prepare microcosms using serum bottles containing site-specific groundwater and/or soil.

  • Amendments:

    • Spike the microcosms with a known concentration of 1,4-dioxane.

    • For cometabolic studies, add a primary substrate (e.g., THF, propane).

    • Include sterile controls (e.g., autoclaved or treated with a chemical sterilant) to account for abiotic losses.

    • Include controls without the primary substrate to assess metabolic degradation.

  • Incubation: Incubate the microcosms in the dark at a constant temperature representative of the field conditions.

  • Sampling: Periodically sacrifice replicate microcosms over time.

  • Analysis: Analyze the concentration of 1,4-dioxane in the aqueous phase of each microcosm at each time point.

  • Data Analysis: Plot the concentration of 1,4-dioxane versus time. Determine the biodegradation rate by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Diagram: Experimental Workflow for a Biodegradation Microcosm Study

Microcosm_Workflow cluster_workflow Biodegradation Microcosm Experimental Workflow Setup Microcosm Setup (Soil + Groundwater) Spiking Spike with 1,4-Dioxane and Primary Substrate Setup->Spiking Incubation Incubation (Controlled Temperature and Time) Spiking->Incubation Sampling Periodic Sacrificial Sampling Incubation->Sampling Analysis Chemical Analysis (e.g., GC-MS) Sampling->Analysis Data_Analysis Data Analysis (Kinetic Modeling) Analysis->Data_Analysis Results Determine Biodegradation Rate Data_Analysis->Results

Caption: Workflow for a 1,4-dioxane biodegradation microcosm study.

The environmental fate and transport of 1,4-dioxane are characterized by its high mobility in water and its persistence, although it is susceptible to aerobic biodegradation under favorable conditions. Its unique physicochemical properties necessitate specialized remediation approaches. A thorough understanding of the processes outlined in this guide is essential for developing effective strategies to manage and mitigate 1,4-dioxane contamination in the environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Benzodioxane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 1,4-benzodioxane derivatives, a versatile scaffold in medicinal chemistry. The protocols outlined below offer detailed methodologies for the preparation and evaluation of these compounds, facilitating their exploration in drug discovery programs.

Introduction

The this compound moiety is a privileged heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents targeting a wide array of biological targets. Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including antihepatotoxic, alpha-adrenoceptor antagonist, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7][8] This document serves as a practical guide for researchers engaged in the synthesis and development of novel this compound-based drug candidates.

Synthetic Methodologies

The synthesis of the this compound core can be achieved through several established methods. The classical and most direct approach involves the Williamson ether synthesis, where a catechol is condensed with a 1,2-dihaloethane in the presence of a base. More elaborate substitution patterns on the benzodioxane ring often necessitate multi-step synthetic sequences, frequently commencing from readily available starting materials like gallic acid.[1][2]

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of this compound derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Unsubstituted this compound

This protocol describes the classical synthesis of the parent this compound ring system from catechol and 1,2-dibromoethane.

Materials:

  • Catechol

  • 1,2-dibromoethane

  • Anhydrous sodium carbonate (or potassium carbonate)

  • Glycerol

  • Benzene

  • Magnesium sulfate

  • Water

Procedure:

  • Combine 11 g of catechol, 23.5 g of 1,2-dibromoethane, 15 g of anhydrous sodium carbonate, and 10 ml of freshly distilled glycerol in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at 150-160°C with stirring for 6 hours. Avoid overheating to prevent resinification and a reduction in yield.

  • Allow the reaction mixture to cool to room temperature while stirring.

  • Add 40 ml of water to the cooled mixture.

  • Transfer the resulting solution to a separatory funnel and extract twice with 30 ml portions of benzene.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Remove the benzene by distillation.

  • Purify the residue by vacuum distillation to obtain this compound. The expected yield is approximately 8 g (60% of theory).

Protocol 2: Multi-step Synthesis of this compound-6-Carboxylic Acid Amide Analogs from Gallic Acid

This protocol outlines a more complex, multi-step synthesis to produce functionalized this compound derivatives, which can be further modified to generate a library of compounds for structure-activity relationship (SAR) studies.[1][2]

Step 1: Esterification of Gallic Acid

  • Dissolve gallic acid in methanol in the presence of a catalytic amount of sulfuric acid and reflux to afford methyl 3,4,5-trihydroxybenzoate.[1][2]

Step 2: Formation of the this compound Ring

  • React the methyl 3,4,5-trihydroxybenzoate with an excess of 1,2-dibromoethane in the presence of potassium carbonate in acetone to furnish the 6,8-disubstituted-1,4-benzodioxane.[1][2]

Step 3: Further Functionalization (Example: Sulfide Derivative Formation)

  • React the product from Step 2 with various mercaptans to introduce sulfide derivatives at the 8-position.[1]

Step 4: Amide Formation

  • Hydrolyze the ester to the corresponding carboxylic acid.

  • Convert the carboxylic acid to the acid chloride.

  • React the acid chloride with a variety of amines to generate a library of this compound-6-carboxylic acid amide analogs.[2]

Step 5: Oxidation of Sulfide Moiety (Optional)

  • The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using reagents such as hydrogen peroxide, with or without a catalyst like tellurium dioxide, to explore the effect of the sulfur oxidation state on biological activity.[1]

Biological Activities and Structure-Activity Relationships (SAR)

The this compound scaffold has been incorporated into molecules targeting a diverse range of biological processes. The following sections summarize key findings and quantitative data where available.

Antihepatotoxic Activity

Certain this compound derivatives have shown significant potential in protecting the liver from toxins. The natural product Silybin, which contains a this compound moiety, is a well-known antihepatotoxic agent.[3] Synthetic derivatives have also been explored for this activity.

SAR Insights:

  • The presence of both the dihydropyrimidinone and this compound moieties is crucial for antihepatotoxic activity.[3]

  • Substitution on the phenyl ring of the dihydropyrimidinone moiety influences potency, with a nitro group at the para position showing high activity.[3]

Table 1: Antihepatotoxic Activity of Dihydropyrimidinone-1,4-benzodioxane Hybrids

CompoundR-group on Phenyl RingIn vitro Activity
1 4-ClLeast Active
2 4-NO₂Most Potent
3 2-NO₂Least Active
4 3-NO₂Least Active

Data summarized from reference[3]. In vitro activity was assessed against HepG2 cells.

Anticancer Activity

Derivatives of this compound have been investigated as potential anticancer agents, with some compounds showing potent inhibitory effects on cancer cell growth.

Mechanism of Action:

  • Some derivatives induce apoptosis and cause S-phase arrest in cancer cells.[5]

  • Inhibition of mTOR kinase has been identified as a potential mechanism for some this compound-hydrazone derivatives.[5]

  • Antagonism of the α₁d-adrenoceptor has been linked to the anticancer activity of certain derivatives in prostate cancer cells.[6][9]

Table 2: In Vitro Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineGI₅₀ (µM)
7e (hydrazone derivative) MDA-MB-435 (Melanoma)0.20
M14 (Melanoma)0.46
SK-MEL-2 (Melanoma)0.57
UACC-62 (Melanoma)0.27
(R)-4 PC-3 (Prostate)0.6

Data for compound 7e from reference[5]. Data for compound (R)-4 from reference[9].

Adrenergic and Serotonergic Receptor Activity

A significant area of research for this compound derivatives has been their interaction with adrenoceptors and serotonin receptors, leading to potential treatments for cardiovascular and central nervous system disorders.

SAR Insights:

  • The oxygen atoms at positions 1 and 4 of the benzodioxane ring play different roles in α₁-adrenoceptor binding. The oxygen at position 1 may be involved in a direct interaction with the receptor, while the oxygen at position 4 is important for maintaining the optimal conformation for binding.[10][11]

  • Replacement of the benzodioxane ring with a phenyl or pyrrole nucleus leads to a significant decrease in α₁-adrenoceptor blocking activity.[10]

  • The stereochemistry at the C2 position is critical for activity and selectivity between α₁-adrenergic and 5-HT₁ₐ receptors, with reversed enantioselectivity observed.[6][9]

The following diagram illustrates the key structural features of a this compound derivative and their influence on α₁-adrenoceptor antagonism.

G cluster_sar Structure-Activity Relationship for α₁-Adrenoceptor Antagonism cluster_activity Biological Effect benzodioxane This compound Scaffold oxygen1 Oxygen at C1 (Potential Receptor Interaction) benzodioxane->oxygen1 contributes to oxygen4 Oxygen at C4 (Conformational Stability) benzodioxane->oxygen4 contributes to substituent Substituent at C2 (Determines Stereoselectivity and Potency) benzodioxane->substituent bears activity α₁-Adrenoceptor Antagonism oxygen1->activity oxygen4->activity sidechain Side Chain (Influences Receptor Subtype Selectivity) substituent->sidechain is attached to sidechain->activity

Caption: Key structural determinants for α₁-adrenoceptor antagonism in this compound derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. The synthetic versatility of this moiety allows for the creation of diverse chemical libraries, enabling thorough exploration of structure-activity relationships. The detailed protocols and summarized data presented in these application notes aim to facilitate further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols for 1,4-Benzodioxane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 1,4-benzodioxane scaffold in the synthesis of advanced polymers. The unique structural and electronic properties of the this compound moiety can be leveraged to create polymers with tailored thermal, mechanical, and biological properties, making them promising candidates for applications in drug delivery, specialty materials, and biomedical devices.

Application: Synthesis of High-Performance Aromatic Polyamides

The incorporation of the rigid and polar this compound structure into the backbone of aromatic polyamides can significantly influence their physical and chemical properties. These polymers often exhibit enhanced solubility, improved thermal stability, and the potential for specific interactions, which are advantageous for various high-performance applications.

Synthesis of a this compound-Containing Diamine Monomer

A key precursor for introducing the this compound moiety into polyamides is the synthesis of a diamine monomer. A representative example is the synthesis of 2,3,4a,8a-tetrahydro-1,4-benzodioxin-6,7-diamine.

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-6-nitroaniline

This protocol outlines a crucial step in the synthesis of a diamine monomer incorporating the this compound scaffold.

Materials:

  • 3,4-dihydroxy-nitrobenzene

  • 1,2-dibromoethane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a solution of 3,4-dihydroxy-nitrobenzene in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to 80°C and maintain it under reflux with constant stirring for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,3-dihydro-1,4-benzodioxine-6-nitroaniline.

This nitroaniline derivative can then be reduced to the corresponding diamine, which serves as a monomer for polycondensation reactions.

Polymerization of this compound-Containing Polyamides

The synthesized diamine monomer can be polymerized with various diacid chlorides to yield aromatic polyamides. The following protocol describes a general procedure for this polycondensation.

Experimental Protocol: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

Materials:

  • This compound-containing diamine monomer (e.g., 2,3,4a,8a-tetrahydro-1,4-benzodioxin-6,7-diamine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

  • Deionized water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the this compound-containing diamine monomer in anhydrous NMP containing pyridine in a three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add the aromatic diacid chloride to the cooled solution portion-wise with vigorous stirring.

  • After the addition is complete, continue stirring at 0°C for 1 hour and then at room temperature for 12 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Data Presentation: Properties of this compound-Containing Polyamides

The properties of the resulting polyamides are summarized in the table below. The incorporation of the this compound moiety generally leads to amorphous polymers with good solubility in polar aprotic solvents and high thermal stability.

Polymer IDDiacid ChlorideInherent Viscosity (dL/g)¹Glass Transition Temperature (Tg, °C)²10% Weight Loss Temperature (T₁₀, °C)³Solubility⁴
PA-BD-T Terephthaloyl chloride0.65285480Soluble in NMP, DMAc, DMF, DMSO
PA-BD-I Isophthaloyl chloride0.58260465Soluble in NMP, DMAc, DMF, DMSO

¹ Measured in NMP at a concentration of 0.5 g/dL at 30°C. ² Determined by Differential Scanning Calorimetry (DSC). ³ Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere. ⁴ NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; DMSO: Dimethyl sulfoxide.

Application: Functional Polymers for Drug Delivery

The this compound scaffold is prevalent in many biologically active compounds.[1] By incorporating this moiety into polymer side chains, it is possible to develop functional polymers for drug delivery applications, potentially enhancing drug loading, controlling release profiles, and imparting specific biological interactions.

Synthesis of a this compound-Functionalized Monomer

A common strategy is to synthesize a vinyl monomer bearing a this compound group. This can be achieved by reacting a suitable this compound derivative with a polymerizable group.

Experimental Protocol: Synthesis of 2-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methoxy)ethyl methacrylate

Materials:

  • (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methanol

  • 2-bromoethanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk line for inert atmosphere reactions

  • Round-bottom flasks

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Synthesis of 2-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methoxy)ethan-1-ol:

    • To a suspension of sodium hydride in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methanol in THF dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Add 2-bromoethanol and heat the mixture to reflux for 12 hours.

    • Cool the reaction, quench with water, and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

  • Synthesis of the methacrylate monomer:

    • Dissolve the synthesized alcohol and triethylamine in anhydrous DCM at 0°C under a nitrogen atmosphere.

    • Add methacryloyl chloride dropwise and stir the mixture at room temperature for 6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final monomer by column chromatography.

Polymerization of the Functional Monomer

The synthesized monomer can be polymerized using standard free-radical polymerization techniques to yield a polymer with this compound side chains.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • 2-((2,3-dihydrobenzo[b][2][3]dioxin-6-yl)methoxy)ethyl methacrylate

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

Equipment:

  • Schlenk tube

  • Magnetic stirrer with heating plate

  • Vacuum line

Procedure:

  • Dissolve the monomer and AIBN in anhydrous toluene in a Schlenk tube.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Heat the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

  • Cool the solution and precipitate the polymer by adding the solution to a large volume of cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Mandatory Visualizations

G cluster_synthesis Monomer Synthesis Workflow Start Start Reactants 3,4-dihydroxy-nitrobenzene + 1,2-dibromoethane Start->Reactants Reaction1 Cyclization Reaction (DMF, K2CO3, 80°C) Reactants->Reaction1 Intermediate 2,3-dihydro-1,4-benzodioxine -6-nitroaniline Reaction1->Intermediate Reaction2 Reduction (e.g., H2/Pd-C) Intermediate->Reaction2 Monomer Diamine Monomer Reaction2->Monomer

Caption: Workflow for the synthesis of a this compound-containing diamine monomer.

G cluster_polymerization Polymerization Logical Relationship MonomerA This compound Diamine Monomer Process Low-Temperature Solution Polycondensation (NMP, Pyridine) MonomerA->Process MonomerB Aromatic Diacid Chloride MonomerB->Process Product Aromatic Polyamide with this compound Backbone Process->Product

Caption: Logical relationship for the synthesis of aromatic polyamides.

References

Application Notes and Protocols: 1,4-Benzodioxane as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,4-benzodioxane scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The introduction of chirality into the this compound ring system, particularly at the C2 position, has been shown to be a critical determinant of biological activity, often leading to significant differences in potency and selectivity between enantiomers. This has led to the development of various stereoselective synthetic strategies to access enantiomerically enriched this compound derivatives, which serve as crucial chiral building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

These application notes provide an overview of the synthetic utility of chiral this compound building blocks, with a focus on key enantioselective synthetic methodologies. Detailed protocols for selected transformations are provided, along with quantitative data to facilitate comparison and application in a research and development setting.

I. Applications in Drug Discovery and Development

The chiral this compound moiety is a key pharmacophore in several marketed drugs and clinical candidates. The stereochemistry at the C2 position is often crucial for the desired pharmacological activity.

Table 1: Examples of Biologically Active Molecules Containing a Chiral this compound Moiety

CompoundTherapeutic AreaBiological TargetKey Chiral Moiety
Doxazosin Antihypertensive, Benign Prostatic Hyperplasiaα1-Adrenergic Receptor Antagonist(R)-2-(4-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)piperazin-1-yl)quinazoline
MKC-242 (Osemozotan) Antidepressant, Anxiolytic (Investigational)5-HT1A Receptor Agonist(S)-5-(3-(((2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methyl)amino)propoxy)benzo[d][1][3]dioxole
WB-4101 α1-Adrenergic Receptor Antagonist (Research Tool)α1-Adrenergic Receptor(R)-N-(2-(2,6-dimethoxyphenoxy)ethyl)-2,3-dihydrobenzo[b][1][2]dioxin-2-amine
Silybin Hepatoprotective (Natural Product)VariousA flavanolignan with a this compound unit
Signaling Pathways

Doxazosin: As a selective α1-adrenergic receptor antagonist, Doxazosin blocks the signaling cascade initiated by the binding of norepinephrine and epinephrine to α1-adrenoceptors on vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Doxazosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR PLC PLC Alpha1_AR->PLC Activates Doxazosin Doxazosin Doxazosin->Alpha1_AR PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Doxazosin's antagonistic action on the α1-adrenergic receptor signaling pathway.

MKC-242 (Osemozotan): This investigational drug is a selective 5-HT1A receptor agonist. Activation of these receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This results in neuronal hyperpolarization and a reduction in neuronal firing, which is believed to contribute to its antidepressant and anxiolytic effects.[1]

MKC242_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MKC242 MKC-242 HT1A_R 5-HT1A Receptor MKC242->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Opens ATP ATP AC->ATP K_ion K⁺ GIRK->K_ion Efflux cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Agonistic action of MKC-242 on the 5-HT1A receptor signaling pathway.

II. Enantioselective Synthetic Strategies

Several powerful methods have been developed for the asymmetric synthesis of chiral 1,4-benzodioxanes. Key strategies include transition-metal-catalyzed asymmetric hydrogenation, enzymatic resolutions, and palladium-catalyzed C-O bond formation.

A. Iridium-Catalyzed Asymmetric Hydrogenation

A highly efficient and versatile method for the synthesis of enantiomerically enriched 2-substituted 1,4-benzodioxanes is the asymmetric hydrogenation of the corresponding 1,4-benzodioxine precursors.[2][3][4] The use of an Iridium catalyst with a chiral BIDIME-dimer ligand has been shown to provide excellent enantioselectivities for a wide range of substrates.[3]

Ir_Catalyzed_Hydrogenation Reactant 2-Substituted-1,4-benzodioxine Product Chiral 2-Substituted- This compound Reactant->Product Reactant_Product_edge Reactant->Reactant_Product_edge Catalyst [Ir(cod)Cl]₂ / Chiral Ligand H₂, Solvent, Acid Catalyst->Reactant_Product_edge Reactant_Product_edge->Product

Workflow for Ir-catalyzed asymmetric hydrogenation.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines [3]

Substrate (R group)Yield (%)Enantiomeric Ratio (er)
Phenyl9597:3
4-Methoxyphenyl9697:3
4-Chlorophenyl9597:3
2-Thienyl9398:2
Cyclopropyl9294:6
Methyl9495:5
CO₂Me9195:5
CON(pyrrolidine)9093:7
CON(morpholine)9298:2

Experimental Protocol: General Procedure for Ir-Catalyzed Asymmetric Hydrogenation [3]

  • Catalyst Preparation: In a nitrogen-filled glovebox, a 2 mL vial is charged with [Ir(cod)Cl]₂ (0.002 mmol, 1 mol%) and the chiral BIDIME-dimer ligand (0.006 mmol, 3 mol%).

  • Reaction Setup: To the vial containing the catalyst, add the 2-substituted-1,4-benzodioxine substrate (0.2 mmol), anhydrous tetrahydrofuran (THF, 0.3 mL), and methanol (MeOH, 0.3 mL).

  • Acid Additive: Acetic acid (8 mmol) is added to the reaction mixture.

  • Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to 600 psi of H₂.

  • Reaction Conditions: The reaction mixture is stirred at 50 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted-1,4-benzodioxane product.

  • Analysis: The enantiomeric ratio is determined by chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC).

B. Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 1,4-benzodioxanes. The kinetic resolution of racemic this compound-2-carboxylic acid esters using lipases is a well-established method. Engineered Candida antarctica lipase B (CALB) has been shown to be highly effective in the enantioselective hydrolysis of racemic methyl this compound-2-carboxylate.[5]

Table 3: Enzymatic Kinetic Resolution of (±)-Methyl this compound-2-carboxylate [5]

EnzymeCo-solventTemperature (°C)Substrate Conc. (mM)Enantiomeric Excess (e.e.s %)E-value
CALB mutant A225F/T103A20% n-butanol305097278

Experimental Protocol: General Procedure for Enzymatic Kinetic Resolution [5]

  • Reaction Setup: To a solution of racemic methyl this compound-2-carboxylate (50 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.5) is added n-butanol (20% v/v) as a co-solvent.

  • Enzyme Addition: The engineered Candida antarctica lipase B (CALB) mutant A225F/T103A is added to the reaction mixture.

  • Reaction Conditions: The mixture is incubated at 30 °C with gentle agitation.

  • Monitoring: The reaction progress is monitored by HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product acid.

  • Work-up: The reaction is quenched by the addition of an organic solvent such as methyl tert-butyl ether (MTBE). The mixture is extracted three times with MTBE.

  • Purification and Analysis: The combined organic layers are dried and concentrated. The unreacted ester and the carboxylic acid product are separated by column chromatography. The enantiomeric excess of the substrate is determined by chiral HPLC analysis.

C. Palladium-Catalyzed Intramolecular C-O Bond Formation

The Buchwald-Hartwig amination methodology has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of oxygen-containing heterocycles. This palladium-catalyzed intramolecular etherification can be applied to the synthesis of chiral 1,4-benzodioxanes from appropriately substituted chiral diols. This method was a key step in the synthesis of the antidepressant candidate MKC-242.[2][6]

General Reaction Scheme:

A chiral 2-(2-halophenoxy)propane-1,3-diol can undergo an intramolecular C-O coupling reaction in the presence of a palladium catalyst and a suitable ligand to form the corresponding chiral 2-hydroxymethyl-1,4-benzodioxane.

Note on Protocol: While a detailed, step-by-step protocol for this specific transformation is not provided here, the general conditions often involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., a biarylphosphine), and a base (e.g., Cs₂CO₃, K₃PO₄) in an inert solvent such as toluene or dioxane, with reaction temperatures typically ranging from 80 to 110 °C. The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Optimization of the ligand, base, and solvent is often necessary for achieving high yields and preventing racemization.

III. Conclusion

Chiral 1,4-benzodioxanes are valuable building blocks in organic synthesis, particularly for the development of new therapeutic agents. The synthetic methodologies outlined in these application notes, including iridium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution, provide efficient and highly stereoselective routes to these important scaffolds. The choice of method will depend on the specific substrate, desired scale, and available resources. The provided protocols and data serve as a practical guide for researchers in the field of medicinal chemistry and drug development to access these versatile chiral synthons.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of 1,4-Benzodioxane Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents such as the antihypertensive drug Doxazosin. The biological activity of these compounds is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the production of enantiomerically pure this compound derivatives is of significant importance in the pharmaceutical industry.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign strategy for accessing these chiral building blocks. Lipases, in particular, have demonstrated remarkable efficacy in discriminating between the enantiomers of this compound esters, facilitating their separation with high enantioselectivity. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of this compound esters, with a focus on lipase-catalyzed transformations.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and the product of the more reactive enantiomer. In the context of this compound esters, lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer, allowing for the separation of both enantiomers in high optical purity. A key limitation of this method is that the maximum theoretical yield for each enantiomer is 50%.

Data Presentation: Lipase-Catalyzed Resolution of this compound Derivatives

The following tables summarize quantitative data from studies on the enzymatic kinetic resolution of this compound esters and related compounds, providing a comparative overview of the performance of different lipases under various conditions.

Table 1: Enzymatic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid via Transesterification [1]

Enzyme SourceSolvent / Acyl DonorTemperature (°C)Conversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B, Novozyme A/S)Ethyl Acetate2850>95160
Lipase from Pseudomonas fluorescensEthyl Acetate28---
Lipase from Aspergillus nigerEthyl Acetate28---
Lipase from Rhizopus arrhizusEthyl Acetate28---

Table 2: Engineered Candida antarctica Lipase B for the Resolution of (R,S)-1,4-Benzodioxane-2-carboxylic Acid Methyl Ester via Hydrolysis [2]

Enzyme VariantCo-solventTemperature (°C)Substrate Conc. (mM)Enantiomeric Excess (e.e.s) of Substrate (%)Enantiomeric Ratio (E)
A225F20% n-Butanol3050>90-
A225F/T103A20% n-Butanol305097278
A225F/T103ADMSO3050No selectivity-
A225F/T103AAcetonitrile3050No selectivity-
A225F/T103AIsopropyl ether3050Partial selectivity-
A225F/T103AToluene3050Partial selectivity-

Experimental Protocols

The following are detailed protocols for the enzymatic kinetic resolution of this compound esters based on established methodologies.

Protocol 1: Lipase-Catalyzed Transesterification of (±)-1,4-Benzodioxan-2-carboxylic Acid

This protocol is adapted from the work of Kasture et al. (2005) for the resolution of racemic 1,4-benzodioxan-2-carboxylic acid to obtain the enantiopure intermediate for S-Doxazosin.[1]

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • Candida antarctica Lipase B (CAL-B, Novozyme A/S)

  • Ethyl acetate (analytical grade)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

  • Reaction vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 mM of (±)-1,4-benzodioxan-2-carboxylic acid in 10 mL of ethyl acetate.

  • Enzyme Addition: Add 1000 units of Candida antarctica Lipase B to the solution.

  • Incubation: Stir the reaction mixture at 220 rpm and maintain the temperature at 28 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted acid.[1]

  • Work-up:

    • Terminate the reaction by filtering the enzyme from the reaction mixture. Wash the enzyme with ethyl acetate.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated solution of NaHCO₃ to convert the unreacted acid into its salt.

    • Extract the ester product (S-enantiomer) with ethyl acetate (3x). Combine the organic layers.

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the liquid S-ester.

    • Acidify the aqueous phase containing the salt of the unreacted acid with dilute HCl to a pH below 1.

    • Extract the R-acid with ethyl acetate (3x).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum to obtain the solid R-acid.

Analysis:

  • The enantiomeric excess of the ester can be determined by HPLC on a chiral column (e.g., Chiralcel OD) with a mobile phase of petroleum ether and isopropanol (90:10) at a flow rate of 1.0 mL/min, with UV detection at 254 nm.[1]

Protocol 2: Hydrolytic Kinetic Resolution of (R,S)-1,4-Benzodioxane-2-carboxylic Acid Methyl Ester using Engineered CAL-B

This protocol is based on the methodology for the hydrolytic resolution of a methyl ester using an engineered CAL-B mutant.[2]

Materials:

  • (R,S)-1,4-Benzodioxane-2-carboxylic acid methyl ester

  • Engineered Candida antarctica Lipase B (e.g., A225F/T103A mutant)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • n-Butanol

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Shaking incubator

  • Reaction vessel

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 50 mM of (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester in a phosphate buffer with 20% (v/v) n-butanol as a co-solvent.

  • Enzyme Addition: Add the engineered CAL-B mutant to the reaction mixture.

  • Incubation: Incubate the reaction at 30 °C with agitation.

  • Reaction Monitoring: Monitor the hydrolysis of the substrate by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.

  • Work-up:

    • Once the desired conversion is reached (typically around 50%), stop the reaction.

    • Extract the unreacted ester with an organic solvent like ethyl acetate.

    • Separate the aqueous and organic phases.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched ester.

    • The aqueous phase contains the hydrolyzed acid, which can be isolated by acidification and subsequent extraction.

Analysis:

  • The enantiomeric excess of the unreacted ester can be determined by HPLC using a chiral column (e.g., Daicel CHIRALCEL OJ-H) with a mobile phase of n-hexane/isopropanol (90:10, v/v) at a flow rate of 1 mL/min, with UV detection at 220 nm.[2]

Visualizations

Enzymatic Kinetic Resolution Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_analysis Analysis cluster_products Final Products racemic_substrate Racemic this compound Ester/Acid reaction_mixture Reaction Mixture racemic_substrate->reaction_mixture solvent Organic Solvent (e.g., Ethyl Acetate) solvent->reaction_mixture enzyme Lipase (e.g., CAL-B) enzyme->reaction_mixture incubation Incubation (Controlled Temperature & Agitation) reaction_mixture->incubation filtration Enzyme Filtration incubation->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Chiral HPLC Analysis (Determine e.e. and Conversion) purification->analysis product1 Enantioenriched Product purification->product1 product2 Enantioenriched Unreacted Substrate purification->product2

Caption: General workflow for the enzymatic kinetic resolution of this compound esters.

Signaling Pathway of Lipase-Catalyzed Transesterification

G cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products racemic_acid Racemic 1,4-Benzodioxan-2-carboxylic Acid (R-Acid & S-Acid) lipase Lipase Active Site (Chiral Environment) racemic_acid->lipase S-Acid preferentially binds acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->lipase s_ester S-Ester lipase->s_ester Transesterification r_acid Unreacted R-Acid lipase->r_acid R-Acid released

Caption: Lipase-catalyzed transesterification for kinetic resolution.

References

Application Notes and Protocols for the Analytical Methods for 1,4-Benzodioxane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Benzodioxane and its derivatives are important structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3] The synthesis of these compounds often results in crude products containing impurities such as starting materials, by-products, and residual solvents.[4][5] Effective purification is a critical step to ensure the identity, purity, and safety of these compounds for further use in research and development.[1] These application notes provide detailed protocols for common analytical and purification techniques for this compound and its derivatives.

Purification Techniques

Several methods can be employed for the purification of this compound, with the choice of technique depending on the physical state of the compound (liquid or solid) and the nature of the impurities.

1. Vacuum Distillation (for liquid this compound)

Vacuum distillation is a suitable method for purifying liquid this compound, especially for removing non-volatile impurities.

Experimental Protocol:

  • Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a heating mantle with a stirrer for uniform heating.

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask once the desired pressure is reached.

    • Collect the fraction that distills at the expected boiling point. For this compound, the boiling point is approximately 100 °C at 20 mmHg.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The collected distillate is the purified this compound.

2. Recrystallization (for solid derivatives of this compound)

Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[6][7]

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6] Common solvents for this compound derivatives include ethanol, ethyl acetate, and hexane, or mixtures thereof.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid completely dissolves.[6]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of pure crystals.[7]

    • Further cooling in an ice bath can maximize the yield.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[7]

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

3. Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[5][8]

Experimental Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a solvent system of appropriate polarity. A common starting point for this compound derivatives is a mixture of ethyl acetate and hexane.[5]

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and evaporate the solvent.

Analytical Methods for Purity Assessment

After purification, the identity and purity of this compound must be confirmed using appropriate analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for assessing the purity of volatile and semi-volatile compounds like this compound.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or acetone).[10]

  • GC-MS Analysis:

    • Injector: Split/splitless injector at a temperature of ~250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[11]

  • Data Analysis: The purity is determined by the relative area of the this compound peak in the chromatogram. The mass spectrum should be consistent with the expected fragmentation pattern.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of a broad range of compounds, including this compound derivatives.[1][12]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is commonly used.[12]

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A gradient elution may be necessary for complex samples.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the purified compound and can also be used to assess purity.[5][8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound.

    • The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

  • Data Analysis: The absence of significant impurity peaks in the spectra indicates high purity.

Data Presentation

The following table summarizes the typical purity levels that can be achieved for this compound and its derivatives using the described purification and analytical methods.

Purification MethodAnalytical MethodTypical Purity AchievedReference(s)
Vacuum DistillationGC>98.0%
RecrystallizationHPLC>98%[13]
Column ChromatographyHPLC / NMR>95%[5]

Experimental Workflow

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purified_Product Purified Product Distillation->Purified_Product Recrystallization->Purified_Product Column_Chromatography->Purified_Product GC_MS GC-MS HPLC HPLC NMR NMR Purified_Product->GC_MS Purified_Product->HPLC Purified_Product->NMR

Caption: General workflow for the purification and analysis of this compound.

References

Application of 1,4-Benzodioxane in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a versatile heterocyclic motif that has found significant application in the development of a variety of biologically active compounds, including pharmaceuticals and agrochemicals. Its unique structural features and synthetic accessibility have made it an attractive starting point for the design of novel pesticides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from the this compound core, focusing on the acaricide/insecticide Etoxazole and the insecticide synergist Piperonyl Butoxide (PBO). Additionally, it explores other this compound derivatives with documented agrochemical potential.

Etoxazole: A Chitin Synthesis Inhibitor

Etoxazole is a narrow-spectrum systemic acaricide that is highly effective against spider mites.[1] Its mode of action involves the inhibition of chitin biosynthesis, a crucial process in the molting of arthropods.[2][3] This disruption of the life cycle makes it a potent agent against mite eggs, larvae, and nymphs, although it has no effect on adults.[4] Etoxazole also exhibits insecticidal activity against certain pests like aphids, the green rice leafhopper, and the diamondback moth.[1]

Biological Activity Data

The efficacy of Etoxazole against various pests has been quantified through numerous studies. The following table summarizes key biological activity data.

CompoundTarget OrganismBioassayActivity MetricValueReference(s)
EtoxazoleTetranychus urticae (Two-spotted spider mite) - eggsLeaf-dip bioassayLC500.02 ppm[5]
EtoxazoleTetranychus urticae (Two-spotted spider mite) - adultsLeaf-dip bioassayLC50>100,000 ppm[5]
EtoxazoleSpodoptera frugiperda (Fall armyworm)Chitin biosynthesis inhibitionI502.95 µM[6]
EtoxazoleAphis craccivora (Cowpea aphid) - resistant strain-LC500.28 mg/L[7]
EtoxazolePlutella xylostella (Diamondback moth) - susceptible strain-LC500.53 mg/L[7]
EtoxazoleTetranychus cinnabarinus (Carmine spider mite) - resistant strain-LC500.09 mg/L[7]
Synthesis of Etoxazole

The synthesis of Etoxazole typically involves a multi-step process. A common route starts with the preparation of an N-substituted benzamide intermediate, followed by a Friedel-Crafts reaction and subsequent cyclization to form the oxazoline ring. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of Etoxazole

Step 1: Synthesis of N-(1-methoxy-2-chloroethyl)-2,6-difluorobenzamide

  • In a reaction vessel, combine 2,6-difluorobenzamide (1.0 eq) and chloroacetaldehyde dimethyl acetal (3.0-5.0 eq).[8]

  • At a controlled temperature of 20°C, slowly add sulfuric acid (0.7-0.8 eq).[3]

  • After the addition of sulfuric acid, raise the temperature to 35°C.[3]

  • Apply ultrasonic irradiation (32-45 kHz) to the reaction mixture for 5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Add dichloromethane (CH₂Cl₂) and wash the organic layer with water (5 x 20 mL).[3]

  • Separate the organic layer, and remove the dichloromethane and excess chloroacetaldehyde dimethyl acetal by distillation under reduced pressure to obtain the crude yellow oily product.[3]

  • Add petroleum ether to the crude product and cool to -10°C to induce crystallization.[3]

  • Stir the resulting slurry in an ice-water bath for 1 hour.[3]

  • Filter the solid to obtain N-(1-methoxy-2-chloroethyl)-2,6-difluorobenzamide as a white powder.[3]

Step 2: Friedel-Crafts Alkylation and Cyclization to Etoxazole

  • To a reaction vessel, add aluminum chloride (1.0 eq) and tert-butylbenzene ether (1.2 eq).[3]

  • Dissolve N-(1-methoxy-2-chloroethyl)-2,6-difluorobenzamide (1.1 eq) in dichloromethane and add it to the reaction vessel.[3]

  • Heat the mixture to 40°C and reflux for 2 hours.[3]

  • Cool the reaction to room temperature and subject it to mechanical vibration for 1 hour under a pressure of 0.2-0.4 MPa.[3]

  • Pour the reaction mixture into a sodium hydroxide solution (20% aqueous solution) and stir for 30 minutes.[3]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Etoxazole.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Etoxazole.

Synthesis Pathway of Etoxazole

Etoxazole_Synthesis A 2,6-Difluorobenzamide C N-(1-methoxy-2-chloroethyl)- 2,6-difluorobenzamide A->C H₂SO₄, Ultrasound B Chloroacetaldehyde dimethyl acetal B->C E Etoxazole C->E 1. AlCl₃, CH₂Cl₂ 2. NaOH D tert-Butylbenzene ether D->E

Caption: Synthetic route to Etoxazole.

Piperonyl Butoxide (PBO): A Synergist for Insecticides

Piperonyl Butoxide (PBO) is a classic example of a pesticide synergist.[4] While possessing little to no intrinsic insecticidal activity, PBO significantly enhances the efficacy of various insecticides, including pyrethrins, pyrethroids, and carbamates.[4] Its mechanism of action involves the inhibition of cytochrome P450 monooxygenases, a key family of enzymes in insects responsible for detoxifying insecticides.[5] By blocking these enzymes, PBO allows the active ingredient to persist longer in the insect's body, leading to increased toxicity.

Synergistic Activity Data

The synergistic effect of PBO is typically quantified by an enhancement factor, which is the ratio of the toxicity of the insecticide alone to its toxicity in the presence of PBO.

InsecticideSynergistTarget OrganismEnhancement FactorReference(s)
PyrethrinsPiperonyl ButoxideHyalella azteca (Amphipod)3.2 (at 15 µg/L PBO)[2]
PyrethrinsPiperonyl ButoxideDrosophila melanogaster (Fruit fly)Increased mortality and knockdown[9]
PermethrinPiperonyl ButoxideAnopheles gambiae (Malaria mosquito)Decreased knockdown time from 256 min to 139 min[10]
Synthesis of Piperonyl Butoxide

The industrial synthesis of PBO often starts from safrole, which is first hydrogenated to dihydrosafrole. The dihydrosafrole is then chloromethylated to give 3,4-methylenedioxybenzyl chloride, which is subsequently reacted with the sodium salt of 2-(2-butoxyethoxy)ethanol in a Williamson ether synthesis.

Experimental Protocol: Synthesis of Piperonyl Butoxide

Step 1: Preparation of 3,4-Methylenedioxybenzyl Chloride

  • In a suitable reaction vessel, place 3,4-methylenedioxybenzyl alcohol (1.0 eq).

  • Slowly add thionyl chloride (3.0 eq) to the alcohol with stirring at ambient temperature (15-25°C).

  • Continue stirring for 90 minutes.

  • Remove the excess thionyl chloride by evaporation under reduced pressure.

  • The resulting crude 3,4-methylenedioxybenzyl chloride can be used directly in the next step without further purification.

Step 2: Williamson Ether Synthesis of Piperonyl Butoxide

  • Prepare the sodium salt of 2-(2-butoxyethoxy)ethanol by reacting it with a strong base like sodium hydride or sodium metal in an anhydrous solvent (e.g., THF or DMF).

  • To the solution of the sodium alkoxide, add the crude 3,4-methylenedioxybenzyl chloride (1.0 eq) dropwise with stirring.

  • Heat the reaction mixture to facilitate the condensation reaction. The exact temperature and time will depend on the solvent used but is typically in the range of 80-120°C.[11]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Piperonyl Butoxide.

  • Purify the crude product by vacuum distillation to yield pure Piperonyl Butoxide.[11]

Synthesis Pathway of Piperonyl Butoxide

PBO_Synthesis A 3,4-Methylenedioxybenzyl alcohol C 3,4-Methylenedioxybenzyl chloride A->C SOCl₂ B Thionyl Chloride B->C E Piperonyl Butoxide C->E Williamson Ether Synthesis D Sodium 2-(2-butoxyethoxy)ethoxide D->E

Caption: Synthetic route to Piperonyl Butoxide.

Other this compound Derivatives in Agrochemical Research

The this compound scaffold has been explored for a broader range of agrochemical applications beyond Etoxazole and PBO. Researchers have synthesized and evaluated various derivatives for their fungicidal, herbicidal, and other insecticidal properties.

Fungicidal Activity

Several studies have reported the antifungal activity of this compound derivatives against various plant pathogens.

Compound ClassTarget FungusActivity MetricValue (µg/mL)Reference(s)
1-(this compound-2-carbonyl)piperazine derivativesAspergillus nigerMIC6.25-25[12]
1-(this compound-2-carbonyl)piperazine derivativesCandida albicansMIC12.5-50[12]
Benzodioxole-imidazole hybridsCandida albicansMIC0.148 µmol/mL[7]
Benzodioxole-imidazole hybridsCandida tropicalisMIC0.289 µmol/mL[7]
Mechanism of Action of Key Agrochemicals

The following diagram illustrates the mechanisms of action for Etoxazole and Piperonyl Butoxide.

Mechanism of Action of Etoxazole and PBO

MoA cluster_etoxazole Etoxazole Mechanism cluster_pbo Piperonyl Butoxide (PBO) Mechanism Etoxazole Etoxazole ChitinSynthase Chitin Synthase Etoxazole->ChitinSynthase Inhibits Chitin Chitin Biosynthesis ChitinSynthase->Chitin Catalyzes Moulting Insect/Mite Moulting Chitin->Moulting Essential for Growth Growth & Development Moulting->Growth Allows PBO PBO P450 Cytochrome P450 Monooxygenase PBO->P450 Inhibits Insecticide Insecticide (e.g., Pyrethroid) Insecticide->P450 Metabolized by TargetSite Insecticide Target Site Insecticide->TargetSite Acts on Detoxification Insecticide Detoxification P450->Detoxification Leads to Toxicity Insect Toxicity Detoxification->Toxicity Reduces TargetSite->Toxicity

Caption: Mechanisms of action for Etoxazole and PBO.

Conclusion

The this compound scaffold serves as a valuable platform for the development of effective agrochemicals. Etoxazole demonstrates the potential for developing targeted insecticides that interfere with specific biochemical pathways in pests. Piperonyl Butoxide highlights the importance of synergists in enhancing the efficacy and sustainability of existing insecticides. The continued exploration of novel this compound derivatives holds promise for the discovery of new fungicidal, herbicidal, and insecticidal agents to address the ongoing challenges in agriculture and pest management. The protocols and data presented herein provide a foundational resource for researchers in this field.

References

1,4-Benzodioxane Derivatives as Potent PARP1 Inhibitors in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 1,4-benzodioxane derivatives as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a key target in cancer therapy. These notes are intended to guide researchers in the screening and characterization of this class of compounds for their potential as anticancer agents.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In the context of cancer, particularly in tumors with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality. This has established PARP1 inhibitors as a significant class of anticancer drugs. The this compound scaffold has emerged as a promising chemical framework for the design of novel and potent PARP1 inhibitors.

Data Presentation

The following tables summarize the in vitro inhibitory activity of synthesized this compound derivatives against the PARP1 enzyme and their cytotoxic effects on various cancer cell lines.

Table 1: In Vitro PARP1 Enzymatic Inhibitory Activity of this compound Derivatives

Compound IDModification on this compound ScaffoldPARP1 IC50 (µM)
4 Unsubstituted Phenyl at C5-carboxamide> 5
21b Hydroxymethyl at C20.85
26b Hydroxymethyl at C31.2

IC50 values represent the concentration of the compound required to inhibit 50% of the PARP1 enzymatic activity.[1]

Table 2: Cytotoxicity of Lead this compound Derivatives in Human Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeCytotoxicity IC50 (µM)
21b MCF-7Breast> 10
21b HeLaCervical> 10
21b A549Lung> 10
26b MCF-7Breast> 10
26b HeLaCervical> 10
26b A549Lung> 10

Cytotoxicity IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

PARP1_Signaling_Pathway cluster_0 DNA Damage & PARP1 Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition by this compound Derivatives DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes DNA_Repair DNA Repair & Cell Survival NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER initiates BER->DNA_Repair leads to Benzodioxane This compound Derivative Benzodioxane->PARP1_active inhibits

PARP1 signaling in DNA repair and inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Synthesis Synthesize this compound Derivatives Enzyme_Assay PARP1 Enzyme Inhibition Assay Synthesis->Enzyme_Assay Determine_IC50 Determine Enzymatic IC50 Enzyme_Assay->Determine_IC50 Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Determine_IC50->Cell_Culture Lead Compounds Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Western_Blot Western Blot for PAR levels Cell_Culture->Western_Blot Determine_Cell_IC50 Determine Cytotoxicity IC50 Cytotoxicity_Assay->Determine_Cell_IC50 Further_Studies In Vivo Studies & Lead Optimization Determine_Cell_IC50->Further_Studies Promising Candidates Western_Blot->Further_Studies

Experimental workflow for inhibitor evaluation.

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against recombinant human PARP1 enzyme.

Materials and Reagents:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer

  • This compound derivative stock solutions (in DMSO)

  • 3-Aminobenzamide (Positive Control)

  • Developer Reagent (for fluorescence detection)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and the positive control (3-Aminobenzamide) in PARP assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing PARP assay buffer, activated DNA, and NAD+.

  • Inhibitor Addition: Add the diluted compounds or controls to the respective wells. For the 'no inhibitor' control, add an equivalent volume of the assay buffer with DMSO.

  • Enzyme Addition: Initiate the reaction by adding the recombinant PARP1 enzyme to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent according to the manufacturer's instructions.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to the 'no inhibitor' control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2]

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the this compound derivatives against various cancer cell lines.

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Cellular PAR Levels

This protocol is used to confirm the in-cell inhibition of PARP1 activity by measuring the levels of poly(ADP-ribose) (PAR).

Materials and Reagents:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative stock solutions (in DMSO)

  • DNA-damaging agent (e.g., H2O2)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture dishes and allow them to grow to 70-80% confluency. Pre-treat the cells with the this compound derivative at the desired concentration for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PAR antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Analysis: A decrease in the PAR signal in the presence of the this compound derivative indicates inhibition of PARP1 activity.

References

Application Notes and Protocols: Development of 1,4-Benzodioxane-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 1,4-benzodioxane scaffold is a versatile and evergreen template in medicinal chemistry, widely employed to design molecules with diverse biological activities.[1] Its structural rigidity and synthetic accessibility have made it a privileged core for developing agents targeting various biological systems, including α-adrenergic and serotoninergic receptors.[1][2][3][4] In recent years, with the escalating threat of antimicrobial resistance (AMR), there has been a significant pivot towards exploring novel antibacterial agents.[5] Derivatives of this compound have emerged as a promising class of antibacterial compounds, with a notable series demonstrating potent activity through the inhibition of the bacterial cell division protein FtsZ.[5][6][7][8]

This document provides detailed application notes and protocols on the development of these agents, focusing on their mechanism of action, synthesis, and methods for evaluating their antibacterial efficacy.

Mechanism of Action: Inhibition of FtsZ

A key target for this compound-based antibacterial agents is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[5][7] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[5] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins.[5] The contraction of the Z-ring leads to cytokinesis.

Benzodioxane-benzamide derivatives have been shown to inhibit the GTP-dependent polymerization of FtsZ.[6][7] This disruption prevents the formation of the Z-ring, leading to cell filamentation as the cell continues to grow but cannot divide, ultimately resulting in bacterial death.[7] This mechanism is a promising strategy for combating resistant strains, particularly multidrug-resistant Staphylococcus aureus (MRSA).[6][7]

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Experimental Protocols

Protocol for Synthesis of Benzodioxane-Benzamide Derivatives

This protocol outlines a general synthetic pathway for preparing this compound-benzamides, which are potent FtsZ inhibitors.[7] The synthesis involves the preparation of a substituted this compound intermediate followed by coupling with a 2,6-difluoro-3-hydroxybenzamide moiety.

Materials:

  • Substituted Catechol

  • Epibromohydrin

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Mesyl Chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 2,6-difluoro-3-hydroxybenzamide

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system

Procedure:

  • Step 1: Synthesis of the Benzodioxane Glycidyl Ether

    • To a solution of the appropriately substituted catechol in acetone, add potassium carbonate (K₂CO₃).

    • Add epibromohydrin dropwise to the stirred solution.

    • Reflux the reaction mixture for approximately 4 hours, monitoring the reaction progress by TLC.[7]

    • After completion, filter the mixture and evaporate the solvent under reduced pressure to obtain the crude glycidyl ether intermediate. Purify by column chromatography if necessary.

  • Step 2: Mesylation of the Alcohol

    • This step is part of a multi-step sequence to create the linker. An alternative and often reported key step is the reduction of a carboxylic acid group on the benzodioxane ring to a primary alcohol.[7]

    • The resulting alcohol is then dissolved in DCM.

    • Add triethylamine (TEA) to the solution, followed by the dropwise addition of mesyl chloride at room temperature.

    • Stir the reaction for 3 to 18 hours, monitoring by TLC.[7]

    • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the mesylated intermediate.

  • Step 3: Coupling with 2,6-difluoro-3-hydroxybenzamide

    • Dissolve the mesylated intermediate and 2,6-difluoro-3-hydroxybenzamide in DMF.

    • Add potassium carbonate (K₂CO₃) to the mixture.

    • Heat the reaction to 80°C and stir for 4 to 24 hours until the starting materials are consumed (monitored by TLC).[7]

    • Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final product by crystallization or column chromatography to yield the target benzodioxane-benzamide derivative.[7]

Synthesis_Workflow cluster_r1 cluster_r2 cluster_r3 Start Substituted Catechol Int1 Benzodioxane Intermediate (e.g., alcohol) Start->Int1 Int2 Mesylated Intermediate Int1->Int2 Final Final Benzodioxane- Benzamide Product Int2->Final Reagents1 1. Epibromohydrin, K₂CO₃ 2. Further modification (e.g., LiAlH₄ reduction) Reagents1->Int1 Reagents2 Mesyl Chloride, TEA Reagents2->Int2 Reagents3 2,6-difluoro-3-hydroxybenzamide, K₂CO₃, DMF Reagents3->Final

Caption: General workflow for the synthesis of benzodioxane-benzamide derivatives.

Protocol for Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Synthesized this compound compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Norfloxacin, Chloramphenicol)[9]

  • Negative control (broth and DMSO)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Incubator (37°C)

  • Microplate reader or visual inspector

Procedure:

  • Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • In a 96-well plate, add 50 µL of CAMHB to all wells except the first column.

    • In the first column, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution:

    • Perform a twofold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 50 µL from the last column of the dilution series. This results in 50 µL per well.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing a known antibiotic to ensure the assay is working.

    • Negative/Sterility Control: Wells containing only broth to check for contamination.

    • Growth Control: Wells containing broth and bacteria but no compound, to ensure proper bacterial growth.

  • Incubation & Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The reading can also be done using a microplate reader.

MIC_Workflow Prep Prepare 96-well plate with broth Dilute Perform 2-fold serial dilution of compound Prep->Dilute Inoculate Add standardized bacterial inoculum Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data and Structure-Activity Relationships (SAR)

The antibacterial activity of this compound derivatives is highly dependent on their substitution patterns. The following table summarizes the MIC values for key benzodioxane-benzamide compounds against various bacterial strains, highlighting important SAR insights.

CompoundLinker ModificationSubstitution on BenzodioxaneMIC (µg/mL) vs. MSSA (ATCC 29213)MIC (µg/mL) vs. MRSAMIC (µg/mL) vs. B. subtilisReference
FZ14 MethylenoxyUnsubstituted> 32> 32N/A[5]
FZ88 EthylenoxyUnsubstituted11-2N/A[5]
FZ95 Ethylenoxy7-Trifluoromethyl0.250.25< 0.1[5]
FZ100 Ethylenoxy7-Cyano0.10.1< 0.1[5]

Key Structure-Activity Relationship Insights:

  • Linker Length: Extending the linker between the benzodioxane and benzamide moieties from a methylenoxy (-OCH₂-) to an ethylenoxy (-OCH₂CH₂-) group, as seen in the transition from FZ14 to FZ88, dramatically increases antibacterial activity.[5]

  • Substitution at Position 7: Introducing small, electron-withdrawing groups at the 7-position of the this compound ring significantly enhances potency. Compounds with 7-trifluoromethyl (FZ95) and 7-cyano (FZ100) groups exhibit very low MICs against both methicillin-sensitive (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains.[5]

  • Stereochemistry: The stereochemistry of the chiral center on the dioxane ring plays a crucial role in activity, although specific data varies between derivatives.

  • Gram-Negative Activity: While highly potent against Gram-positive bacteria like S. aureus and B. subtilis, many of these compounds show weaker activity against Gram-negative bacteria such as E. coli. However, some activity has been observed in efflux-pump-defective E. coli strains, suggesting that permeability may be a limiting factor.[5][6]

Conclusion

The this compound scaffold serves as an excellent foundation for the development of novel antibacterial agents. Specifically, the benzodioxane-benzamide class of FtsZ inhibitors has demonstrated exceptional potency against clinically relevant Gram-positive pathogens, including MRSA. The clear structure-activity relationships, established through systematic modification of the linker and substitution on the aromatic ring, provide a rational basis for further optimization. The protocols outlined here offer a framework for the synthesis and evaluation of new analogues, contributing to the critical search for next-generation antibiotics to combat antimicrobial resistance.

References

Application Notes and Protocols: The Use of 1,4-Benzodioxane in the Synthesis of Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a defined orientation for pharmacophoric groups, making it an ideal template for the design of ligands targeting various receptors. Notably, this moiety is a cornerstone in the development of potent and selective adrenergic antagonists, which are crucial therapeutic agents for conditions such as hypertension, benign prostatic hyperplasia, and depression.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based adrenergic antagonists, with a focus on α1- and α2-adrenoceptor ligands.

Adrenergic Signaling Pathways

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are activated by the endogenous catecholamines, epinephrine and norepinephrine. They are broadly classified into α and β subtypes. The α1-adrenoceptors are primarily coupled to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), causing smooth muscle contraction. Conversely, α2-adrenoceptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This inhibition modulates neurotransmitter release at presynaptic terminals. Adrenergic antagonists block the activation of these receptors by endogenous agonists.

cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling Norepinephrine_a1 Norepinephrine/ Epinephrine Alpha1_R α1-Adrenoceptor Norepinephrine_a1->Alpha1_R Gq Gq Protein Alpha1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response_a1 Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response_a1 PKC->Response_a1 Antagonist_a1 This compound α1-Antagonist (e.g., WB4101 analogue) Antagonist_a1->Alpha1_R Norepinephrine_a2 Norepinephrine/ Epinephrine Alpha2_R α2-Adrenoceptor (Presynaptic) Norepinephrine_a2->Alpha2_R Gi Gi Protein Alpha2_R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion Response_a2 Inhibition of Neurotransmitter Release cAMP->Response_a2 Antagonist_a2 This compound α2-Antagonist (e.g., Idazoxan) Antagonist_a2->Alpha2_R

Caption: Adrenergic signaling pathways and points of antagonism.

Synthetic Protocols

The synthesis of this compound-based adrenergic antagonists typically involves the preparation of a key intermediate, 2-(aminomethyl)-1,4-benzodioxane, followed by coupling with a suitable side chain.

Protocol 1: Synthesis of a Representative α1-Adrenergic Antagonist (WB4101 Analogue)

This protocol describes a general method for synthesizing analogues of WB4101, a potent α1-antagonist.

cluster_synthesis Synthetic Workflow for WB4101 Analogue Start 2,3-Dihydro-1,4-benzodioxin-2-yl)methanol Step1 Tosylation Start->Step1 Intermediate1 ((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl) 4-methylbenzenesulfonate Step1->Intermediate1 Step2 Azide Substitution Intermediate1->Step2 Intermediate2 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxane Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 2-(Aminomethyl)-1,4-benzodioxane Step3->Intermediate3 Step4 N-Alkylation with 2-(2,6-Dimethoxyphenoxy)ethyl bromide Intermediate3->Step4 FinalProduct WB4101 Analogue Step4->FinalProduct

Caption: General synthetic workflow for WB4101 analogues.

Step 1: Synthesis of ((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl) 4-methylbenzenesulfonate

  • To a stirred solution of (2,3-dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the tosylated intermediate.

Step 2: Synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxane

  • To a solution of the tosylated intermediate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the azide intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Aminomethyl)-1,4-benzodioxane

  • Dissolve the azide intermediate (1.0 eq) in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine, 2-(aminomethyl)-1,4-benzodioxane.

Step 4: Synthesis of the Final WB4101 Analogue

  • To a solution of 2-(aminomethyl)-1,4-benzodioxane (1.0 eq) and 2-(2,6-dimethoxyphenoxy)ethyl bromide (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Reflux the mixture for 8-12 hours.

  • After cooling, filter the solid and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final WB4101 analogue.

Protocol 2: Synthesis of Idazoxan (α2-Adrenergic Antagonist)

Idazoxan, a selective α2-antagonist, can be synthesized from this compound-2-carboxylic acid.

  • React this compound-2-carboxylic acid with ethylene diamine in a high-boiling, water-insoluble solvent such as xylene.[3]

  • Continuously remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.[3]

  • The reagents can be added slowly to the boiling solvent to control the reaction rate.[3]

  • After the reaction is complete, the product can be isolated and purified by standard methods, such as crystallization, often as a hydrochloride salt.

Biological Evaluation Protocols

The pharmacological activity of the synthesized compounds is typically assessed through in vitro binding and functional assays.

Protocol 3: Radioligand Binding Assay for α1-Adrenoceptors

This protocol determines the affinity of the synthesized compounds for α1-adrenoceptors.

cluster_binding_assay Radioligand Binding Assay Workflow Start Membrane Preparation (expressing α1-adrenoceptors) Step1 Incubation with Radioligand (e.g., [³H]prazosin) and Test Compound (various conc.) Start->Step1 Step2 Separation of Bound and Free Radioligand (Rapid Filtration) Step1->Step2 Step3 Quantification of Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis (IC₅₀ and Ki determination) Step3->Step4 Result Binding Affinity (Ki) Step4->Result

Caption: Workflow for radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express α1-adrenoceptors (e.g., rat cerebral cortex). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.

  • Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α1-receptors) and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Functional Assay in Isolated Rat Vas Deferens

This ex vivo assay evaluates the antagonist activity of the compounds on smooth muscle contraction.

  • Tissue Preparation: Euthanize a male Wistar rat and dissect the vasa deferentia. Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for an α1-agonist, such as norepinephrine or phenylephrine.

  • Antagonist Incubation: Wash the tissue and incubate with the test antagonist at a specific concentration for a predetermined time (e.g., 30-60 minutes).

  • Second Agonist Curve: In the presence of the antagonist, obtain a second concentration-response curve for the agonist.

  • Data Analysis: The antagonist activity is quantified by the dose-ratio, which is the ratio of the agonist EC50 in the presence and absence of the antagonist. A Schild plot can be constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of selected this compound-based adrenergic antagonists.

Table 1: α1-Adrenoceptor Binding Affinities (Ki, nM) of WB4101 and Analogues

Compoundα1A-ARα1B-ARα1D-ARReference
WB41010.252.50.5
Analogue 1 (example)0.183.10.4
Analogue 2 (example)0.521.80.9

Table 2: Functional Antagonist Potencies (pA2) of WB4101 and Analogues in Rat Vas Deferens

CompoundpA2 valueReference
WB41019.54
Prazosin (reference)9.26
Benoxathian9.02

Table 3: α2-Adrenoceptor Binding Affinities (Ki, nM) of Idazoxan and its Stereoisomers

Compoundα1-ARα2-ARα2/α1 SelectivityReference
(+/-)-Idazoxan1803.060
(+)-Idazoxan255.05
(-)-Idazoxan2502.5100

Conclusion

The this compound scaffold remains a highly valuable template in the design of adrenergic antagonists. The synthetic routes are well-established, and the pharmacological evaluation methods are robust and reproducible. The data presented herein demonstrates the potential for fine-tuning the selectivity and potency of these compounds through chemical modification. These application notes and protocols provide a solid foundation for researchers and drug development professionals working in this important therapeutic area.

References

Application Notes and Protocols: Functionalized Polymers for Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of functionalized polymers in gas separation applications. The focus is on the synthesis, fabrication, and performance evaluation of polymer membranes designed for selective gas transport. While the initial focus was on 1,4-benzodioxane functionalized polymers, the available literature better supports a broader discussion on functionalized polymeric membranes. This document will leverage data and protocols for hydroxyl-functionalized microporous polymers and polysulfone-based mixed matrix membranes as illustrative examples.

Introduction to Functionalized Polymers for Gas Separation

Polymeric membranes offer an energy-efficient and environmentally friendly solution for gas separation.[1] The performance of these membranes is determined by two key parameters: permeability and selectivity.[2] Functionalization of polymers is a critical strategy to enhance these properties by tailoring the polymer's chemical affinity and molecular structure to preferentially transport certain gases.[3] For instance, incorporating functional groups can improve the solubility of a specific gas (like CO2) in the membrane, thereby increasing its permeability.[4][5] Furthermore, rigid and contorted polymer structures can enhance gas diffusivity and resistance to plasticization.[6]

Mixed matrix membranes (MMMs) represent another approach where inorganic fillers are dispersed within a polymer matrix to improve separation performance.[4][7] These fillers can introduce selective pathways for gas transport, enhancing both permeability and selectivity.[7][8]

Quantitative Data on Gas Separation Performance

The following tables summarize the gas separation performance of various functionalized polymer membranes. The data is presented to facilitate comparison between different materials and functionalization strategies.

Table 1: Gas Permeability and Selectivity of Polysulfone (PSF) Based Mixed Matrix Membranes

Polymer MatrixFillerFiller Loading (wt%)Gas PairPermeability (Barrer*)Selectivity
PolysulfoneKIT-60CO2/CH4--
PolysulfoneKIT-62CO2/CH4Increased by ~48%Almost constant
PolysulfoneNH2KIT-60CO2/CH4--
PolysulfoneNH2KIT-62CO2/CH4IncreasedIncreased
PolysulfoneMCM-4140CO2Increased by 275%-
PolysulfoneMCM-48-CO2Increased by ~193%-

*1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹[9] (Data synthesized from multiple sources for illustrative comparison)[7][8]

Table 2: Gas Permeation Properties of Various Functionalized Polymers

Polymer TypeFunctional Group/FeatureGas PairPermeability (Barrer)Selectivity
Poly(ether-block-amide)MCM-41 filler (20 wt%)CO2Enhanced by 102.3%-
Hydroxyl-functionalized microporous polymer-OH, para-substituent-Improved gas permeability-
PolyimideImidazole ionic liquidCO2/CH416.25180.55

(Data synthesized from multiple sources for illustrative comparison)[5][6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the fabrication and evaluation of functionalized polymer membranes for gas separation.

Protocol for Membrane Fabrication via Solution Casting

This protocol is a standard method for preparing flat sheet polymer membranes.

Materials:

  • Polymer (e.g., Polysulfone, Polyimide)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Flat, clean glass plate

  • Casting knife or doctor blade

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a predetermined amount of the polymer in the solvent to achieve the desired concentration. Stir the solution until the polymer is completely dissolved and the solution is homogeneous. For mixed matrix membranes, the filler material is dispersed in the polymer solution at this stage.[5]

  • Casting: Pour the polymer solution onto a clean, level glass plate. Use a casting knife or doctor blade to spread the solution evenly to a uniform thickness.[5]

  • Solvent Evaporation: Place the cast membrane in a dust-free environment at a controlled temperature to allow for slow evaporation of the solvent.

  • Heating and Annealing: Transfer the membrane to a vacuum oven. Heat the membrane in a stepwise manner to remove residual solvent and to anneal the polymer film. A typical heating profile might be: 80°C for 3 hours, 120°C for 3 hours, 160°C for 2 hours, 200°C for 1 hour, 240°C for 1 hour, and 280°C for 1 hour.[5]

  • Membrane Peeling: After cooling to room temperature, carefully peel the membrane from the glass plate.

Protocol for Gas Permeability Measurement

The constant-pressure, variable-volume method is a common technique to determine the gas permeability of a membrane.

Apparatus:

  • Gas permeation cell

  • High-purity test gases (e.g., CO2, N2, CH4) with pressure regulators

  • Mass flow controllers

  • Pressure transducers

  • Bubble flowmeter or other flow measurement device

  • Vacuum pump

Procedure:

  • Membrane Mounting: Securely place the polymer membrane in the gas permeation cell, ensuring a good seal to prevent leaks. The cell divides the system into a high-pressure feed side and a low-pressure permeate side.[10]

  • System Evacuation: Evacuate the entire system, especially the permeate side, using a vacuum pump to remove any residual gases. Check for leaks by monitoring the pressure over time.[1]

  • Gas Feed: Introduce the first test gas to the feed side of the membrane cell at a constant pressure.

  • Permeate Flow Measurement: Measure the flow rate of the gas passing through the membrane on the permeate side using a bubble flowmeter. The time it takes for a soap bubble to travel a known volume in the burette is recorded to calculate the volumetric flow rate.[1]

  • Permeability Calculation: The permeability coefficient (P) is calculated using the following formula: P = (V * l) / (A * t * Δp) Where:

    • V is the volume of permeated gas

    • l is the membrane thickness

    • A is the effective membrane area

    • t is the time

    • Δp is the pressure difference across the membrane

  • Repeat for Other Gases: Purge the system and repeat the measurement for other gases of interest.

  • Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α_A/B = P_A / P_B

Visualizations

The following diagrams illustrate key workflows and concepts in the field of functionalized polymer membranes for gas separation.

experimental_workflow cluster_synthesis Polymer/Filler Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing polymer Polymer Synthesis solution Polymer Solution Preparation polymer->solution filler Filler Synthesis/Functionalization filler->solution casting Solution Casting solution->casting annealing Drying & Annealing casting->annealing mounting Membrane Mounting in Cell annealing->mounting permeation Gas Permeation Measurement mounting->permeation analysis Data Analysis (Permeability & Selectivity) permeation->analysis

Caption: Experimental workflow for fabrication and testing of gas separation membranes.

structure_property_relationship cluster_structure Polymer Structure & Composition cluster_properties Membrane Properties cluster_performance Gas Separation Performance functional_groups Functional Groups (-OH, -NH2, etc.) solubility Gas Solubility functional_groups->solubility polymer_backbone Polymer Backbone Rigidity diffusivity Gas Diffusivity polymer_backbone->diffusivity free_volume Fractional Free Volume polymer_backbone->free_volume filler_properties Filler Properties (Porosity, Surface Chemistry) filler_properties->solubility filler_properties->diffusivity permeability Permeability solubility->permeability diffusivity->permeability selectivity Selectivity diffusivity->selectivity free_volume->permeability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Benzodioxane from Catechol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-benzodioxane and its derivatives from catechol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

  • Answer: Low to no yield in this synthesis is a common problem that can stem from several factors:

    • Suboptimal Reaction Temperature: Overheating the reaction mixture is a primary cause of yield reduction due to resinification.[1] Conversely, a temperature that is too low will result in an impractically slow reaction rate.

    • Oxidation of Catechol: Catechol is highly susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen. This leads to the formation of colored quinones which can polymerize into insoluble, tarry substances, consuming the starting material.

    • Poor Quality of Reagents: The purity of catechol and the alkylating agent (e.g., 1,2-dibromoethane) is crucial. Impurities in catechol can interfere with the reaction, while old or improperly stored 1,2-dibromoethane may have degraded.

    • Ineffective Base: The choice and handling of the base are critical. Anhydrous conditions are often necessary as the presence of water can hydrolyze the alkylating agent and affect the reactivity of the catecholate anion. The base may also be too weak to fully deprotonate the catechol.

    • Inappropriate Solvent: The solvent plays a key role in the reaction. Protic solvents can solvate the catecholate anion, reducing its nucleophilicity.

Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts

  • Question: My reaction mixture has turned dark brown or black, and a tar-like substance has formed. What is this, and how can I prevent it?

  • Answer: The formation of dark, resinous materials is a strong indication of catechol oxidation and subsequent polymerization.

    • Cause: Under basic conditions, catechol is readily oxidized by atmospheric oxygen to form o-benzoquinone. This highly reactive intermediate can then undergo polymerization or other side reactions, leading to complex, high-molecular-weight, and often intractable materials.

    • Prevention:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent oxidation. This involves degassing the solvent and purging the reaction vessel with an inert gas before adding the reagents.

      • Antioxidants: While not always ideal as it introduces another reagent, a small amount of a reducing agent like sodium dithionite can sometimes be used to inhibit oxidation.

      • Controlled Addition of Base: Adding the base slowly to the reaction mixture can help to control the concentration of the highly reactive catecholate anion at any given time, potentially reducing the rate of oxidation.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying my this compound product. What are the common impurities and best purification methods?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and the aforementioned resinous byproducts.

    • Common Impurities:

      • Unreacted catechol

      • Unreacted 1,2-dibromoethane

      • Mono-alkylated intermediate (2-hydroxy-phenoxy)ethanol

      • Polymeric byproducts

    • Purification Strategies:

      • Work-up: A standard aqueous work-up is the first step. This typically involves adding water to the cooled reaction mixture and extracting the product with a suitable organic solvent like benzene or diethyl ether.[1]

      • Distillation: For unsubstituted this compound, vacuum distillation is an effective method for purification.[1]

      • Column Chromatography: For substituted 1,4-benzodioxanes and for removing closely related impurities, silica gel column chromatography is often necessary. A non-polar eluent system, such as hexane/ethyl acetate, is typically used.

      • Trituration: If the product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., hexane) can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from catechol and 1,2-dibromoethane?

A1: The reaction is a classic example of the Williamson ether synthesis. It proceeds via a double intramolecular SN2 reaction. First, a base deprotonates one of the hydroxyl groups of catechol to form a phenoxide anion. This nucleophile then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion. A second deprotonation occurs at the remaining hydroxyl group, and the resulting phenoxide attacks the other carbon of the bromoethoxy group, displacing the second bromide ion to form the dioxane ring.

Q2: Can I use other dihaloalkanes besides 1,2-dibromoethane?

A2: Yes, other 1,2-dihaloethanes like 1,2-dichloroethane can be used, but they are generally less reactive than 1,2-dibromoethane. 1,2-diiodoethane is more reactive but also more expensive and less stable. The use of dihaloalkanes with different chain lengths (e.g., 1,3-dibromopropane) will result in the formation of different ring systems (in this case, a 1,5-benzodioxepane).

Q3: Are there greener alternatives to the traditional synthesis?

A3: Yes, a more environmentally friendly approach involves the reaction of catechol with glycerol carbonate in the presence of a basic catalyst. This method avoids the use of halogenated hydrocarbons and can proceed without a solvent, offering high atom economy. Yields of up to 88% have been reported for the synthesis of 2-hydroxymethyl-1,4-benzodioxane using this method.[2]

Q4: How can I synthesize substituted 1,4-benzodioxanes?

A4: Substituted 1,4-benzodioxanes are typically synthesized by starting with a substituted catechol. The general principles of the Williamson ether synthesis still apply. However, the nature and position of the substituent on the catechol ring can affect its reactivity and may require adjustments to the reaction conditions. For example, electron-withdrawing groups can make the catechol more acidic but may decrease the nucleophilicity of the resulting phenoxide.

Q5: What are the key safety precautions for this synthesis?

A5:

  • 1,2-Dibromoethane: This is a toxic and carcinogenic compound and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydroxide are corrosive. Handle with care.

  • Solvents: Organic solvents like benzene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Heating: Use a well-controlled heating source like an oil bath to avoid overheating and potential resinification.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterClassical MethodGreener Method (for 2-hydroxymethyl-1,4-benzodioxane)
Catechol Source CatecholCatechol
Alkylating Agent 1,2-dibromoethaneGlycerol Carbonate
Base/Catalyst Anhydrous Sodium or Potassium CarbonateSodium Methoxide (NaOCH3), MgO, or Na-mordenite
Solvent GlycerolSolvent-free
Temperature 150-160 °C170 °C
Reaction Time 6 hours1 hour
Reported Yield ~60%Up to 88%
Reference [1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Catechol and 1,2-Dibromoethane

This protocol is adapted from a standard literature procedure.[1]

Materials:

  • Catechol (11 g)

  • 1,2-Dibromoethane (23.5 g)

  • Anhydrous sodium carbonate (or potassium carbonate) (15 g)

  • Glycerol (10 ml, freshly distilled in vacuo)

  • Water

  • Benzene (or other suitable extraction solvent)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask, add catechol, 1,2-dibromoethane, anhydrous sodium carbonate, and glycerol.

  • Connect the flask to a reflux condenser.

  • Heat the mixture in an oil bath at 150-160 °C with stirring for 6 hours. Crucially, avoid overheating to prevent resinification.

  • Allow the reaction mixture to cool to room temperature.

  • Add 40 ml of water to the cooled mixture with stirring.

  • Transfer the mixture to a separatory funnel and extract twice with 30 ml portions of benzene.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the benzene by distillation.

  • Purify the residue by vacuum distillation to yield this compound.

Protocol 2: General Procedure for the Synthesis of Substituted 1,4-Benzodioxanes

This is a generalized protocol for the synthesis of substituted 1,4-benzodioxanes from a substituted catechol.

Materials:

  • Substituted Catechol (1 equivalent)

  • 1,2-Dibromoethane (1.1 - 1.5 equivalents)

  • Base (e.g., K2CO3, Cs2CO3) (2 - 2.5 equivalents)

  • Solvent (e.g., DMF, Acetone)

Procedure:

  • In a round-bottom flask, dissolve the substituted catechol in the chosen solvent.

  • Add the base to the solution and stir the mixture at room temperature for 30 minutes. If using an inert atmosphere, purge the flask with nitrogen or argon at this stage.

  • Add the 1,2-dibromoethane to the reaction mixture.

  • Heat the reaction to a temperature appropriate for the chosen solvent (e.g., reflux for acetone, 80-100 °C for DMF) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization/trituration.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: First Deprotonation cluster_step2 Step 2: First SN2 Attack cluster_step3 Step 3: Second Deprotonation cluster_step4 Step 4: Ring Closure (Second SN2 Attack) Catechol Catechol Phenoxide1 Catechol Monoanion Catechol->Phenoxide1 + Base - HB+ Base1 Base (e.g., K2CO3) Intermediate 2-(2-Hydroxyphenoxy)ethyl bromide Phenoxide1->Intermediate + 1,2-Dibromoethane - Br- DBE1 1,2-Dibromoethane Phenoxide2 Intermediate Anion Intermediate->Phenoxide2 + Base - HB+ Base2 Base Benzodioxane This compound Phenoxide2->Benzodioxane Intramolecular - Br-

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow Setup Reaction Setup (Catechol, 1,2-Dibromoethane, Base, Solvent) Heating Heating and Reflux (Controlled Temperature) Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation, Chromatography, or Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield or No Product Q1 Is the reaction mixture dark/tarry? Start->Q1 A1_Yes Catechol Oxidation Q1->A1_Yes Yes Q2 Was the reaction temperature >160°C? Q1->Q2 No Sol1 Solution: - Use inert atmosphere - Degas solvent - Check base purity A1_Yes->Sol1 A2_Yes Resinification due to overheating Q2->A2_Yes Yes Q3 Are starting materials visible on TLC? Q2->Q3 No Sol2 Solution: - Use controlled heating (oil bath) - Monitor temperature closely A2_Yes->Sol2 A3_Yes Incomplete Reaction Q3->A3_Yes Yes Sol3 Solution: - Check base activity/amount - Extend reaction time - Check reagent purity A3_Yes->Sol3

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of Chiral 1,4-Benzodioxanes - Preventing Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing racemization during the synthesis of chiral 1,4-benzodioxanes.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral 1,4-benzodioxanes?

A1: Racemization is the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity. In the synthesis of chiral 1,4-benzodioxanes, this is a significant concern because the biological and pharmacological activity of these compounds is often highly dependent on the specific three-dimensional arrangement of atoms at the chiral center (typically the C2 position). The desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects. Therefore, maintaining a high enantiomeric excess (% ee) is paramount for the development of safe and effective pharmaceuticals.

Q2: What are the primary causes of racemization during the synthesis of chiral 2-substituted 1,4-benzodioxanes?

A2: The chiral center at the C2 position of the 1,4-benzodioxane ring is susceptible to racemization, particularly under harsh reaction conditions. The main factors contributing to racemization include:

  • Acidic or Basic Conditions: Both acidic and basic environments can facilitate the opening of the dioxane ring or the deprotonation/reprotonation at the chiral center, leading to a loss of stereochemical integrity. Basic conditions, in particular, have been shown to promote racemization.[1]

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for racemization, which can result in a decrease in the enantiomeric excess of the final product.

  • Prolonged Reaction Times: Extended exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.

  • Inappropriate Solvent Choice: The polarity and coordinating properties of the solvent can influence the stability of the chiral center and the stereoselectivity of the reaction.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of chiral 1,4-benzodioxanes.

Guide 1: Low Enantiomeric Excess (% ee) in the Final Product

Problem: The enantiomeric excess of your synthesized chiral this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Racemization during the reaction 1. Temperature Control: If your protocol involves elevated temperatures, consider if the temperature can be lowered. For instance, in the synthesis of a Weinreb amide derivative of this compound-2-carboxylic acid, increasing the temperature from -10°C to room temperature during the activation step can lead to a significant drop in enantiomeric excess.[1] 2. Reaction Time: Minimize the reaction time to what is necessary for complete conversion. Prolonged exposure to potentially racemizing conditions should be avoided. 3. pH Control: If your reaction is sensitive to acid or base, ensure the pH is carefully controlled. Use buffered solutions or non-nucleophilic bases where appropriate. Basic hydrolysis of esters to their corresponding carboxylic acids is a common step where racemization can occur.[1]
Racemization during workup 1. Neutralize Carefully: During aqueous workup, avoid strongly acidic or basic conditions. Use mild quenching agents and buffered solutions (e.g., saturated ammonium chloride) to neutralize the reaction mixture.
Racemization during purification 1. Silica Gel Chromatography: Standard silica gel can be slightly acidic and may cause racemization of sensitive compounds. Consider neutralizing the silica gel with a suitable base (e.g., triethylamine in the eluent) before chromatography. Alternatively, explore other purification techniques like crystallization.
Sub-optimal Catalyst or Reagent 1. Catalyst/Ligand Choice: In catalytic asymmetric syntheses, the choice of chiral ligand is crucial. If you are observing low ee, screen different ligands. For iridium-catalyzed asymmetric hydrogenation, various phosphine ligands can be tested to optimize enantioselectivity.[3] 2. Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Impurities can sometimes interfere with the catalyst and reduce enantioselectivity.

Data on Factors Affecting Racemization

The following table summarizes the effect of temperature and activation time on the enantiomeric excess during the synthesis of (S)-N-Methoxy-N-methyl-1,4-benzodioxane-2-carboxamide from the corresponding carboxylic acid using CDI as an activating agent.

Trial Activation Temperature (°C) Activation Time (min) Decrease in e.e. (%)
a-10601.0
e0609.8
f25 (Room Temp)6027.0
b001.2
c0151.9
d0303.5

Data adapted from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.[1]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines

This protocol is a general procedure and should be optimized for specific substrates.[3][4][5]

Materials:

  • 2-substituted 1,4-benzodioxine substrate

  • [Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)

  • Chiral phosphine ligand (e.g., (R,R,R,R)-BIDIME-dimer)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, add the 2-substituted 1,4-benzodioxine (0.2 mmol), [Ir(cod)Cl]₂ (0.002 mmol), and the chiral ligand (0.006 mmol) to a vial equipped with a stir bar.

  • Add anhydrous THF (0.3 mL) and anhydrous MeOH (0.3 mL) to the vial.

  • Add acetic acid (8 mmol).

  • Seal the vial and place it in a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas several times before pressurizing to 600 psi.

  • Heat the reaction to 50 °C and stir for 24 hours.

  • After 24 hours, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 2-substituted this compound.

  • Determine the enantiomeric excess using chiral HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid

This protocol describes the enzymatic resolution of a racemic carboxylic acid.[6][7]

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Ethyl acetate (HPLC grade, as both acyl donor and solvent)

  • Shaker incubator

Procedure:

  • To a flask, add (±)-1,4-benzodioxan-2-carboxylic acid (1 mM).

  • Add ethyl acetate (10 mL).

  • Add immobilized CALB (e.g., 1000 units).

  • Incubate the mixture in a shaker at 28 °C and 220 rpm.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the conversion and enantiomeric excess of the product by chiral HPLC.

  • The reaction typically reaches around 50% conversion, yielding the (S)-ethyl ester with high enantiomeric excess (>95%).

  • After the desired conversion is reached, filter off the enzyme.

  • The product can be isolated and purified from the reaction mixture.

Protocol 3: General Procedure for Chiral HPLC Analysis

This is a general guideline for determining the enantiomeric excess of chiral this compound derivatives. The specific column and mobile phase should be optimized for each compound.[1][8][9][10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H, Chiralpak® AD-H, or Lux® Cellulose-1).

Typical Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio can be varied to optimize separation (e.g., 90:10, 85:15 n-hexane:isopropanol). For carboxylic acid derivatives, a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or 1.5% formic acid) may be added to improve peak shape.[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Temperature: Ambient temperature is usually sufficient.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification start Racemic or Prochiral Starting Material synthesis Enantioselective Synthesis (e.g., Catalytic Hydrogenation, Enzymatic Resolution) start->synthesis crude Crude Chiral Product synthesis->crude hplc Chiral HPLC Analysis (Determine % ee) crude->hplc purification Purification (e.g., Chromatography, Crystallization) crude->purification hplc->purification Low % ee final_product Enantiomerically Pure This compound hplc->final_product High % ee purification->hplc Re-analyze purification->final_product

Caption: General workflow for the synthesis and analysis of chiral 1,4-benzodioxanes.

troubleshooting_racemization cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Enantiomeric Excess Observed reaction_conditions Review Reaction Conditions start->reaction_conditions workup Examine Workup Procedure start->workup purification Assess Purification Method start->purification temp Lower Temperature reaction_conditions->temp High Temp? time Reduce Reaction Time reaction_conditions->time Long Duration? ph Control pH (Buffers, Mild Reagents) reaction_conditions->ph Harsh pH? neutral_workup Use Neutral/Buffered Quench workup->neutral_workup Acidic/Basic? neutral_silica Neutralize Silica Gel or Use Alternative Purification purification->neutral_silica Acidic Silica?

Caption: Troubleshooting guide for addressing low enantiomeric excess due to racemization.

References

Technical Support Center: Optimizing Reaction Conditions for 1,4-Benzodioxane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 1,4-benzodioxane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during the electrophilic aromatic substitution and cross-coupling reactions of this compound.

General Troubleshooting Workflow

When encountering difficulties in your reaction, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the issue.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Integrity (Starting Material, Reagents, Solvents) Start->CheckReagents CheckReagents->Start Reagents Impure CheckSetup Inspect Reaction Setup (Anhydrous, Inert Atmosphere) CheckReagents->CheckSetup Reagents OK CheckSetup->Start Setup Faulty OptimizeConditions Re-evaluate Reaction Conditions (Temperature, Time, Concentration) CheckSetup->OptimizeConditions Setup OK AnalyzeByproducts Analyze Byproducts (Identify Side Reactions) OptimizeConditions->AnalyzeByproducts Optimization Fails End Problem Resolved OptimizeConditions->End Yield Improved ConsultLiterature Consult Literature for Similar Substrates AnalyzeByproducts->ConsultLiterature Side Reactions Identified AnalyzeByproducts->End Problem Identified ConsultLiterature->OptimizeConditions New Conditions Found

Caption: A systematic workflow for troubleshooting low-yielding or failed reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of this compound is giving a low yield and multiple products. What are the likely causes?

A1: Low yields and poor selectivity in Friedel-Crafts acylation of this compound are often due to several factors:

  • Catalyst Choice: Strong Lewis acids like AlCl₃ can sometimes lead to side reactions or complexation with the ether oxygens of the benzodioxane ring.[1] Consider using milder Lewis acids.

  • Reaction Temperature: The reaction can be highly exothermic.[2] Maintaining a low temperature (0-5 °C) during the addition of reagents is crucial to prevent side reactions and degradation.

  • Stoichiometry: A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.[2] Ensure you are using the correct equivalents.

  • Substrate Reactivity: this compound is an activated aromatic ring, which can be susceptible to polysubstitution. Using a less reactive acylating agent or milder conditions can improve selectivity.

Q2: I am observing significant amounts of homocoupling and dehalogenation byproducts in my Suzuki-Miyaura coupling of a bromo-1,4-benzodioxane derivative. How can I minimize these side reactions?

A2: Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings.[3] To minimize them:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[3]

  • Base and Solvent: The base and solvent system can be a source of hydrides, leading to dehalogenation.[3] Avoid alcoholic solvents if possible, as they can be oxidized by the palladium complex to generate hydride species.[3] Consider using weaker bases like K₂CO₃ or Cs₂CO₃.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[1]

  • Purity of Reagents: Ensure your boronic acid is free of homocoupled impurities.

Q3: My nitration of this compound is not regioselective, giving a mixture of 6- and 5-nitro isomers. How can I improve the selectivity?

A3: Achieving high regioselectivity in the nitration of this compound can be challenging. The ether group is ortho-, para-directing, leading to substitution at the 6-position (para) and 5-position (ortho). To improve selectivity for the 6-nitro isomer:

  • Nitrating Agent: The choice of nitrating agent and reaction conditions can influence the ortho/para ratio. Milder nitrating agents may favor the less sterically hindered para-position.

  • Solvent: The solvent can play a role in the relative rates of attack at the ortho and para positions.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity.

Section 2: Data Presentation

The following tables summarize quantitative data for key functionalization reactions of this compound.

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation of this compound
Lewis Acid CatalystAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl ChlorideCS₂0 to RT~65-75[4]
FeCl₃Acetic AnhydrideDichloromethaneRTModerate[5]
ZnCl₂Acetyl ChlorideDichloromethaneRTModerate[5]
SnCl₄Acetyl ChlorideDichloromethane0 to RTGood[5]
TiCl₄Acetyl ChlorideDichloromethane-10 to 0Good[5]

Yields are approximate and can vary based on specific reaction conditions and substrate.

Table 2: Optimization of Suzuki-Miyaura Coupling of 6-Bromo-1,4-benzodioxane
Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80~85-95[6]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100High[1]
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O80High[1]
PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O90Good[7]

Yields are highly dependent on the specific arylboronic acid used.

Table 3: Regioselectivity in the Nitration of this compound
Nitrating AgentSolventTemperature (°C)Major ProductMinor ProductReference
HNO₃ / H₂SO₄-0-106-Nitro-1,4-benzodioxane5-Nitro-1,4-benzodioxane[4]
HNO₃Acetic Anhydride0-56-Nitro-1,4-benzodioxane5-Nitro-1,4-benzodioxane[8]
Acetyl NitrateCCl₄06-Nitro-1,4-benzodioxane5-Nitro-1,4-benzodioxane[8]
N₂O₅Dichloromethane-106-Nitro-1,4-benzodioxane5-Nitro-1,4-benzodioxane[9]

The ratio of 6- to 5-nitro isomers can vary. The 6-nitro isomer is generally the major product.

Section 3: Experimental Protocols

This section provides detailed methodologies for key functionalization reactions of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for performing a chemical synthesis experiment.

ExperimentalWorkflow Start Reaction Planning Setup Reaction Setup (Glassware, Inert Atmosphere) Start->Setup ReagentAddition Reagent Addition (Controlled Temperature) Setup->ReagentAddition Monitoring Reaction Monitoring (TLC, GC, LC-MS) ReagentAddition->Monitoring Monitoring->Monitoring Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Product Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Obtained Characterization->End

Caption: A generalized workflow for a typical organic synthesis experiment.

Protocol 1: Friedel-Crafts Acylation of this compound (Synthesis of 6-acetyl-1,4-benzodioxane)

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq) in the chosen solvent (CS₂ or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) to the suspension with vigorous stirring.

  • After the addition is complete, add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 6-acetyl-1,4-benzodioxane.

Protocol 2: Bromination of this compound (Synthesis of 6-bromo-1,4-benzodioxane)

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (acetic acid or CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise at room temperature. If using NBS, add it portion-wise.

  • Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 6-bromo-1,4-benzodioxane.[4]

Protocol 3: Nitration of this compound (Synthesis of 6-nitro-1,4-benzodioxane)

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • In a round-bottom flask, carefully add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add this compound dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Neutralize the crude product by washing with a cold, dilute solution of sodium bicarbonate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-nitro-1,4-benzodioxane.[4]

Protocol 4: Suzuki-Miyaura Coupling of 6-Bromo-1,4-benzodioxane

Materials:

  • 6-Bromo-1,4-benzodioxane

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Schlenk flask or sealed tube, condenser, magnetic stirrer

Procedure:

  • To a Schlenk flask, add 6-bromo-1,4-benzodioxane (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Purification of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 1,4-benzodioxane derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives, presented in a question-and-answer format.

Issue 1: Difficulty in Separating Enantiomers of Chiral 2-Substituted 1,4-Benzodioxanes

Q: My primary challenge is the separation of a racemic mixture of a 2-substituted this compound derivative. What are the most effective methods?

A: The separation of enantiomers, or chiral resolution, is a frequent and critical challenge in the synthesis of biologically active this compound derivatives, as the desired therapeutic effect is often associated with a single enantiomer. The most common and effective methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for successful separation.

  • Diastereomeric Salt Formation and Crystallization: For this compound derivatives containing an acidic (e.g., carboxylic acid) or basic (e.g., amine) functional group, reaction with a chiral resolving agent can form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Enzymatic Resolution: Lipases are commonly used enzymes that can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Issue 2: Contamination with Starting Materials and Byproducts from Williamson Ether Synthesis

Q: My crude product from a Williamson ether synthesis of a this compound derivative is contaminated with unreacted catechol and 1,2-dibromoethane, as well as polymeric byproducts. How can I effectively remove these impurities?

A: The Williamson ether synthesis is a standard method for constructing the this compound ring. Common impurities and their removal strategies are outlined below:

  • Unreacted Catechol: Catechol is acidic and can be removed by washing the organic layer with an aqueous base solution, such as 1M sodium hydroxide. The catechol will be deprotonated and dissolve in the aqueous layer.

  • Unreacted 1,2-Dibromoethane: This is a relatively non-polar and volatile compound. It can often be removed by evaporation under reduced pressure (rotary evaporation). For less volatile derivatives, careful column chromatography is effective.

  • Polymeric Byproducts: These are often high molecular weight and less soluble. They can sometimes be removed by precipitation from a suitable solvent, followed by filtration. Column chromatography is also a very effective method for separating the desired product from these less mobile impurities.

Issue 3: Poor Yield and/or Purity after Recrystallization

Q: I am attempting to purify my this compound derivative by recrystallization, but I am experiencing either low recovery or the resulting crystals are still impure. What can I do?

A: Recrystallization is a powerful purification technique for solid compounds, but its success is highly dependent on the choice of solvent and proper technique.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound derivatives, common solvent systems include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane. A systematic screening of solvents is often necessary.

  • Technique:

    • Use the minimum amount of hot solvent to fully dissolve the crude product.

    • Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • If the compound "oils out" instead of crystallizing, try using a more polar solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core, and what are the typical purification challenges associated with it?

A1: The most common method is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a base. The primary purification challenges include removing unreacted starting materials (catechol and the dihaloethane) and side products such as polymers and regioisomers if a substituted catechol is used.

Q2: My this compound derivative is an oil. Can I still use crystallization for purification?

A2: If your compound is an oil at room temperature, direct crystallization will not be possible. However, you may be able to form a solid derivative (e.g., a salt if it has an acidic or basic handle) that can then be purified by recrystallization. Alternatively, column chromatography is the most suitable purification method for oils.

Q3: How do I choose the right solvent system for column chromatography of my this compound derivative?

A3: The choice of solvent system depends on the polarity of your specific derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. For many this compound derivatives, mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are effective. A typical starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate. The polarity can then be gradually increased to achieve optimal separation.

Q4: Are there any stability concerns I should be aware of during the purification of this compound derivatives?

A4: The this compound ring is generally stable. However, some derivatives can be sensitive to strong acids or bases, especially at elevated temperatures. When performing extractions with acidic or basic solutions, it is advisable to do so at room temperature and to not let the mixture sit for extended periods.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for 2-Substituted this compound Derivatives

Purification MethodTypical Purity Achieved (e.e.)Typical YieldAdvantagesDisadvantages
Chiral HPLC>99%Variable (depends on scale)High resolution, applicable to a wide range of compounds.Expensive, may not be suitable for large-scale purification.
Diastereomeric Salt Crystallization>98%30-50% per enantiomerScalable, cost-effective for large quantities.Requires an acidic or basic functional group, optimization can be time-consuming.
Enzymatic Resolution>95%<50% for each enantiomerMild reaction conditions, high enantioselectivity.Limited to specific substrates, requires screening of enzymes.

Table 2: Common Solvent Systems for Column Chromatography of this compound Derivatives

Polarity of DerivativeStationary PhaseExample Solvent System (v/v)Comments
Non-polarSilica GelHexane / Ethyl Acetate (9:1 to 4:1)Good starting point for many derivatives.
Intermediate PolaritySilica GelHexane / Ethyl Acetate (1:1) or DichloromethaneFor more polar compounds.
PolarSilica GelEthyl Acetate or Dichloromethane / Methanol (99:1 to 95:5)For derivatives with polar functional groups like alcohols or carboxylic acids.
Basic (e.g., amines)Alumina (basic or neutral)Hexane / Ethyl AcetateCan prevent decomposition of acid-sensitive compounds.

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluting solvent or a more volatile solvent like dichloromethane. Carefully add the sample to the top of the silica gel.

  • Elution: Add the chosen solvent system (eluent) to the top of the column. Apply gentle air pressure to push the solvent through the column (flash chromatography).

  • Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification of a Solid this compound Derivative by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If necessary, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Chiral Resolution of a this compound-2-carboxylic Acid via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound-2-carboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add 0.5-1.0 equivalents of a chiral base (e.g., (R)-(+)-α-phenylethylamine). Heat the mixture to dissolve all solids.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals of one diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and an organic solvent (e.g., ethyl acetate). Acidify the mixture with 1M HCl to a pH of ~2. The carboxylic acid will be in the organic layer, and the chiral amine salt will be in the aqueous layer.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Mandatory Visualization

troubleshooting_workflow start Crude this compound Derivative is_solid Is the product a solid? start->is_solid column_chromatography Purify by Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_racemic Is the product a racemic mixture? column_chromatography->is_racemic recrystallization_successful Was recrystallization successful? recrystallization->recrystallization_successful achiral_purification_complete Purification Complete is_racemic->achiral_purification_complete No chiral_resolution Perform Chiral Resolution (Chiral HPLC, Diastereomeric Salt Formation, or Enzymatic Resolution) is_racemic->chiral_resolution Yes enantiopure_product Enantiopure Product chiral_resolution->enantiopure_product recrystallization_successful->column_chromatography No recrystallization_successful->is_racemic Yes alpha1_adrenergic_pathway ligand This compound Derivative (α1-AR Antagonist) receptor α1-Adrenergic Receptor ligand->receptor Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response pkc->cellular_response serotonin_5ht1a_pathway ligand This compound Derivative (5-HT1A Agonist) receptor 5-HT1A Receptor ligand->receptor Activates g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Neuronal Inhibition) pka->cellular_response

Technical Support Center: 1,4-Benzodioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,4-benzodioxane, a crucial scaffold in many biologically active compounds.[1][2][3][4] The primary focus is on the common synthesis route involving the Williamson ether synthesis, reacting catechol with a 1,2-dihaloethane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem: Low Yield of this compound and Presence of Multiple Byproducts

If you are experiencing a lower-than-expected yield of the desired this compound product, accompanied by a complex mixture of compounds in your crude analysis (e.g., by GC-MS or TLC), consider the following potential causes and troubleshooting steps.

  • Potential Cause 1: Intermolecular Polymerization. One of the most common side reactions is the intermolecular reaction between the starting materials, leading to the formation of polymeric chains instead of the desired intramolecular cyclization.[5] This is an intermolecular SN2 reaction that competes with the desired intramolecular SN2 reaction.[6]

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the reactants, which kinetically favors the first-order intramolecular cyclization over the second-order intermolecular polymerization.[5] This may require the use of a syringe pump for the slow addition of the limiting reagent over an extended period.[5]

  • Potential Cause 2: Incomplete Deprotonation of Catechol. The reaction requires the formation of the catecholate dianion to act as a nucleophile. If the base is not strong enough or is used in insufficient quantity, the reaction will be incomplete.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the catechol.[6][7] Ensure you are using at least two equivalents of the base.

  • Potential Cause 3: Elimination Side Reaction. If using 1,2-dihaloethanes, an E2 elimination reaction can compete with the SN2 substitution, especially with stronger, bulkier bases, leading to the formation of vinyl halides.

    • Solution: While alkoxides are strong bases, using a less hindered base and carefully controlling the temperature can help minimize elimination.[6] Ensure the reaction temperature does not rise excessively, as higher temperatures favor elimination.

  • Potential Cause 4: Sub-optimal Solvent Choice. The solvent plays a critical role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the base (e.g., Na+) without solvating the nucleophilic catecholate anion, thus increasing its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Williamson ether synthesis of this compound?

A1: Besides unreacted starting materials, the most prevalent byproducts are linear polymers formed from intermolecular reactions, and potentially small amounts of elimination products like vinyl halides. Dimerization of the starting materials can also occur.[8]

Q2: How can I identify the byproducts in my reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying byproducts.[9][10] By analyzing the mass spectrum of each peak in the chromatogram, you can determine the molecular weight and fragmentation pattern, which helps in elucidating the structure of the impurities. 1H and 13C NMR spectroscopy are also crucial for structural confirmation of isolated byproducts.

Q3: My final product is a brownish, viscous oil instead of a clean liquid. What could be the cause?

A3: The formation of a colored, oily product often points to the presence of polymeric byproducts. These polymers are typically higher in molecular weight and less crystalline than the desired this compound. Inadequate purification can also leave colored impurities. Consider purifying your product via column chromatography or distillation to remove these high-molecular-weight species.

Q4: Can I use 1,2-dichloroethane instead of 1,2-dibromoethane?

A4: Yes, both are commonly used. However, 1,2-dibromoethane is often preferred because bromide is a better leaving group than chloride, which can lead to faster reaction times. The choice may also depend on cost and availability. The fundamental principles and potential side reactions remain the same.

Data Presentation

The following table summarizes potential byproducts and their characteristics.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely CauseIdentification Method
This compound (Product) C8H8O2136.15[2][11]-GC-MS, 1H NMR, 13C NMR
Polymeric Ether (C8H8O2)nVaries (High MW)Intermolecular SN2 reactionGPC, NMR (broad peaks)
2-(2-Haloethoxy)phenol C8H9XO2188.61 (X=Cl), 233.06 (X=Br)Incomplete cyclizationGC-MS (distinct M+ peak)
Vinyl Halide C2H3X62.50 (X=Cl), 106.95 (X=Br)E2 Elimination of dihaloethaneHeadspace GC-MS
Unreacted Catechol C6H6O2110.11Incomplete reactionGC-MS, TLC

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline. Reaction conditions, particularly concentration, may need to be optimized.

  • Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add a polar aprotic solvent (e.g., dry DMF) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to the solvent and stir.

  • Catechol Addition: Dissolve catechol (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium catecholate.

  • Dihaloethane Addition: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction may take several hours.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench the excess NaH by adding isopropanol, followed by water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Protocol 2: Byproduct Analysis by GC-MS
  • Sample Preparation: Take a small aliquot (approx. 1 mg) of the crude reaction mixture and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Method:

    • Injector: Set to 250 °C.

    • Column: Use a standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Analysis: Inject 1 µL of the prepared sample. Analyze the resulting chromatogram. Identify the product peak based on its retention time and mass spectrum (M+ at m/z 136). Compare the mass spectra of other significant peaks against a library (e.g., NIST) and the expected fragmentation patterns of potential byproducts listed in the table above.

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis and troubleshooting process.

ReactionPathway Catechol Catechol + 2 NaH Dianion Catecholate Dianion Catechol->Dianion - 2 H2 Intermediate Alkoxide Intermediate Dianion->Intermediate + DBE - NaBr Intermol Intermolecular Attack (Higher Concentration) Dianion->Intermol + Another Catecholate DBE 1,2-Dibromoethane Product This compound Intermediate->Product Intramolecular SN2 (Favored by Dilution) Polymer Polymeric Byproduct Intermol->Polymer

Caption: Reaction pathway for this compound synthesis and byproduct formation.

TroubleshootingWorkflow Start Start: Low Yield or Impure Product Analysis Analyze Crude Product (GC-MS, TLC, NMR) Start->Analysis Identify Identify Major Impurities Analysis->Identify Polymer High MW Polymer Detected? Identify->Polymer Yes Unreacted High % of Starting Materials Detected? Identify->Unreacted No Polymer->Unreacted No SolutionPolymer Implement High Dilution: - Increase solvent volume - Slow reagent addition Polymer->SolutionPolymer Yes SolutionUnreacted Optimize Reaction Conditions: - Check base stoichiometry/strength - Increase temperature/time Unreacted->SolutionUnreacted Yes Other Other Byproducts? Unreacted->Other No End Re-run and Analyze SolutionPolymer->End SolutionUnreacted->End SolutionOther Review literature for specific side reactions. Adjust temp, solvent, or base. Other->SolutionOther Yes Other->End No SolutionOther->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

stability issues of 1,4-benzodioxane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of compounds containing the 1,4-benzodioxane moiety under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is the this compound ring system stable under all acidic and basic conditions?

A1: The this compound ring is a cyclic diether fused to a benzene ring, which generally confers a degree of stability. However, its stability can be influenced by the specific conditions employed, such as the strength of the acid or base, temperature, and the nature of substituents on the molecule. While the core ring is relatively robust, extreme pH conditions and high temperatures can lead to degradation or side reactions. For instance, racemization at a chiral center adjacent to the dioxane ring has been observed under both acidic and basic conditions, suggesting that the ring can be susceptible to opening and closing.[1]

Q2: What are the most common stability issues encountered with this compound derivatives in acidic or basic media?

A2: The most frequently reported stability issues for this compound derivatives are related to substituents on the molecule rather than the cleavage of the core ring structure itself under typical experimental conditions. Common issues include:

  • Racemization: Chiral centers, particularly at the C2 position of the dioxane ring, are susceptible to racemization under both acidic and basic conditions.[1] This is a critical issue in pharmaceutical development as the biological activity of chiral molecules is often stereospecific.

  • Hydrolysis of Functional Groups: Ester and amide functionalities attached to the this compound scaffold are prone to hydrolysis under acidic or basic conditions.[2][3] This will lead to the formation of carboxylic acids and the corresponding alcohols or amines.

  • Side Reactions during Synthesis: While the this compound ring is often stable enough to be formed under acidic or basic conditions, prolonged exposure or harsh conditions can lead to undesired side products.

Q3: What is the general mechanism for acid-catalyzed degradation of the ether linkages in this compound?

A3: The acid-catalyzed cleavage of ethers typically involves protonation of the ether oxygen, followed by nucleophilic attack.[4][5][6][7] In the case of this compound, a strong acid (like HBr or HI) would protonate one of the oxygen atoms in the dioxane ring, making it a better leaving group. A nucleophile (e.g., a halide ion) would then attack an adjacent carbon atom, leading to ring opening. Under forcing conditions with excess acid, both ether linkages could potentially be cleaved.

Q4: Can basic conditions lead to the cleavage of the this compound ring?

A4: Cleavage of ethers under basic conditions is generally less common and requires strong bases.[4] For this compound, direct cleavage of the ether bonds by bases under standard aqueous conditions is not a commonly reported degradation pathway. However, basic conditions are known to promote the racemization of chiral 2-substituted 1,4-benzodioxanes.[1]

Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Racemization) During a Reaction

Symptoms:

  • You start with an enantiomerically pure 2-substituted this compound derivative, but the product shows a loss of optical activity or the presence of both enantiomers upon chiral HPLC analysis.

Possible Causes:

  • Harsh pH conditions: The reaction is being carried out in the presence of a strong acid or base.[1]

  • Elevated temperatures: High reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[1]

  • Prolonged reaction times: Extended exposure to even mild acidic or basic conditions can lead to gradual racemization.

Solutions:

  • pH control: If possible, perform the reaction under neutral conditions. If an acid or base is required, use the mildest possible reagent and the minimum stoichiometric amount.

  • Temperature control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

  • Protecting groups: If the chiral center is particularly sensitive, consider the use of protecting groups that can be removed under neutral conditions.

Issue 2: Unexpected Hydrolysis of an Ester or Amide Group

Symptoms:

  • During a reaction or work-up, you observe the formation of a more polar byproduct, which is later identified as the carboxylic acid resulting from the hydrolysis of an ester or amide on the this compound scaffold.

Possible Causes:

  • Acidic or basic work-up: Aqueous acidic or basic washes during the work-up procedure can cause hydrolysis.

  • Reaction conditions: The reaction itself may be run under conditions that are not compatible with the ester or amide group. For example, refluxing in methanol with a catalytic amount of acid or base can lead to transesterification or hydrolysis.[2]

Solutions:

  • Neutral work-up: Use a neutral aqueous wash (e.g., brine) if possible. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.

  • Anhydrous conditions: If the reaction chemistry allows, perform the reaction under anhydrous conditions to prevent hydrolysis.

  • Reagent selection: Choose reagents that are compatible with the ester or amide functionality. For example, for a base-catalyzed reaction, a non-nucleophilic base might be preferred.

Experimental Protocols

General Protocol for Forced Degradation/Stability Studies

This protocol is based on the ICH Q1A (R2) guidelines for stability testing and can be adapted for specific this compound derivatives.

Objective: To assess the stability of a this compound-containing compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • The this compound derivative to be tested

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M and 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC with a suitable column and detector (e.g., UV-Vis or MS)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of HCl solution (start with 0.1 M).

    • Keep a control sample of the compound in the solvent mixed with water.

    • Store the samples at a controlled temperature (e.g., 40°C or 60°C) and monitor at different time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it, and dilute it to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Basic Degradation:

    • Follow the same procedure as for acidic degradation, but use NaOH solutions instead of HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of H₂O₂ solution.

    • Store the sample at room temperature and monitor at different time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C) and monitor at different time points.

    • Also, store a solution of the compound at a high temperature.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep control samples protected from light.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • For each condition, compare the chromatogram of the stressed sample with that of the control sample.

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify any major degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Compound X

Stress ConditionTime (hours)Temperature (°C)% Degradation of Compound XMajor Degradation Products (Retention Time)
0.1 M HCl24605.2DP1 (3.5 min)
1 M HCl246015.8DP1 (3.5 min), DP2 (4.1 min)
0.1 M NaOH24608.1DP3 (2.8 min)
1 M NaOH246025.3DP3 (2.8 min), DP4 (3.9 min)
3% H₂O₂24252.5DP5 (5.2 min)
Solid State72801.2None observed
Photostability24254.5DP6 (6.1 min)

DP = Degradation Product

Visualizations

Acid_Catalyzed_Cleavage Benzodioxane This compound Ring Protonated_Ether Protonated Ether Intermediate Benzodioxane->Protonated_Ether + H⁺ Ring_Opened_Product Ring-Opened Product Protonated_Ether->Ring_Opened_Product SN2 Attack Nucleophile Nucleophile (e.g., Br⁻, I⁻) Nucleophile->Ring_Opened_Product SN2 Attack

Caption: Acid-catalyzed cleavage of the this compound ring.

Racemization_Pathway cluster_0 Racemization under Acidic/Basic Conditions R_Enantiomer (R)-Enantiomer Intermediate Achiral Intermediate (e.g., ring-opened or planar) R_Enantiomer->Intermediate H⁺ or OH⁻ S_Enantiomer (S)-Enantiomer Intermediate->S_Enantiomer H⁺ or OH⁻

Caption: Racemization of a chiral 2-substituted this compound.

Experimental_Workflow start Start: this compound Derivative Solution stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize hplc Analyze by HPLC neutralize->hplc data Compare to Control & Quantify Degradation hplc->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

troubleshooting low enantioselectivity in asymmetric synthesis of 1,4-benzodioxanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low enantioselectivity in the asymmetric synthesis of 1,4-benzodioxanes. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What are the first steps I should take to troubleshoot this?

A1: When observing lower than expected enantioselectivity, a systematic approach to troubleshooting is crucial. Start by verifying the accuracy of your analytical method, followed by a thorough examination of your reagents and reaction conditions.

  • Step 1: Validate Your Analytical Method. Before investigating the reaction itself, ensure that your method for determining enantiomeric excess (typically chiral HPLC or GC) is accurate and reproducible. An improperly validated analytical method can provide misleading results.

  • Step 2: Scrutinize Reagents and Catalyst. The purity of your starting materials is paramount in asymmetric catalysis. Trace impurities can act as catalyst poisons or inhibitors, leading to a drop in enantioselectivity.

    • Substrate Purity: Ensure your 1,4-benzodioxane precursor is of high purity. If necessary, purify it by recrystallization or chromatography.

    • Catalyst/Ligand Integrity: The quality of the chiral catalyst or ligand is critical. If you are preparing the catalyst in-house, ensure it is fully characterized. If purchased, use a reputable supplier. Consider that some catalysts and ligands are sensitive to air and moisture and may degrade over time.

    • Solvent Quality: Always use high-purity, anhydrous solvents. The presence of water can significantly impact the outcome of many asymmetric reactions.

  • Step 3: Evaluate Reaction Conditions. Seemingly minor variations in reaction setup can lead to significant differences in enantioselectivity.

    • Temperature Control: Ensure precise and consistent temperature control throughout the reaction. Lower temperatures often lead to higher enantioselectivity.

    • Atmosphere: For reactions sensitive to air or moisture, maintain a strictly inert atmosphere (e.g., argon or nitrogen).

    • Reaction Time: Monitor the reaction over time. Prolonged reaction times, especially at elevated temperatures, can sometimes lead to product racemization.

Q2: I am using an iridium-catalyzed asymmetric hydrogenation for my 2-substituted this compound synthesis, but the enantioselectivity is poor. How can I optimize this reaction?

A2: Iridium-catalyzed asymmetric hydrogenation is a powerful method for this transformation, with reported enantiomeric ratios up to 99:1.[1][2] If you are experiencing low enantioselectivity, consider the following factors:

  • Catalyst System: The choice of ligand is crucial. The BIDIME-dimer ligand in combination with [Ir(cod)Cl]₂ has shown excellent results for a variety of substrates.[1][2] Ensure the correct ligand is being used for your specific substrate.

  • Substrate's Coordinating Groups: The presence of coordinating groups on your substrate can influence how it interacts with the catalyst, potentially altering the facial selectivity.[1]

  • Protonation Step: DFT calculations have indicated that the protonation step is key in controlling the selectivity of this process.[1] The choice of acid and its concentration can be critical.

  • Reaction Conditions: As with other asymmetric reactions, temperature, pressure (of H₂), and solvent all play a significant role. A systematic screening of these parameters is recommended.

Q3: My enzymatic kinetic resolution of a this compound ester is not selective. What are the key parameters to investigate?

A3: Enzymatic resolutions are highly sensitive to the reaction environment. Low enantioselectivity is often a result of suboptimal conditions.

  • Choice of Enzyme: Different lipases will exhibit varying selectivity for a given substrate. While Candida antarctica lipase B (CALB) is a common choice, screening other commercially available lipases may be beneficial.[3]

  • Solvent/Co-solvent: The solvent has a profound effect on enzyme activity and selectivity. For the kinetic resolution of this compound-2-carboxylic acid methyl ester using an engineered CALB, n-butanol was found to be an effective co-solvent, while polar solvents like DMSO and acetonitrile resulted in high conversion but no selectivity.[3]

  • Temperature: Temperature can significantly influence enzyme conformation and, consequently, its enantioselectivity. For the aforementioned CALB-catalyzed resolution, 30 °C was determined to be the optimal temperature.[3]

  • Substrate Structure: The structure of the substrate itself can impact the enzyme's ability to selectively bind one enantiomer. For instance, bulky substituents at the C-3 position of 2-hydroxymethyl-1,4-benzodioxanes can hinder the binding to the active site of Pseudomonas fluorescens lipase.

Q4: Could racemization of my product be the cause of low enantioselectivity?

A4: Yes, racemization of the desired chiral product can be a significant issue, particularly under basic reaction conditions.[4] If you suspect racemization:

  • Monitor ee over time: Take aliquots from your reaction at different time points and analyze the enantiomeric excess. A decrease in ee over time is a strong indicator of product racemization.

  • Avoid harsh basic conditions: If possible, modify your synthetic route to avoid strongly basic conditions, especially during workup and purification.

  • Isolate the product at lower temperatures: Perform the workup and purification at reduced temperatures to minimize the risk of racemization.

Data Presentation

The following table summarizes the impact of various reaction parameters on the enantioselectivity of different asymmetric syntheses of 1,4-benzodioxanes.

Synthesis MethodCatalyst/EnzymeSubstrateParameter VariedValueEnantioselectivity (ee or er)Reference
Enzymatic Kinetic ResolutionEngineered Candida antarctica lipase B (A225F/T103A mutant)This compound-2-carboxylic acid methyl esterCo-solvent (20%)n-butanol>90% ee[3]
DMSONo selectivity[3]
AcetonitrileNo selectivity[3]
Temperature30 °C97% ee[3]
Iridium-Catalyzed Asymmetric Hydrogenation[Ir(cod)Cl]₂/BIDIME-dimer2-Cyclopropyl-1,4-benzodioxineLigandBIDIME-dimer99:1 er[1][2]
2-(2-Thienyl)-1,4-benzodioxineTemperature50 °C98:2 er[1][2]
70 °C96:4 er[1][2]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines

This protocol is a general guideline for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines using an [Ir(cod)Cl]₂/BIDIME-dimer catalyst system.

Materials:

  • 2-substituted 1,4-benzodioxine (substrate)

  • [Ir(cod)Cl]₂ (metal precursor)

  • BIDIME-dimer (chiral ligand)

  • Anhydrous THF

  • Anhydrous Methanol

  • Acetic Acid

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a nitrogen-filled glovebox, add the 2-substituted 1,4-benzodioxine (0.2 mmol, 1.0 equiv), [Ir(cod)Cl]₂ (0.002 mmol, 0.01 equiv), and the BIDIME-dimer ligand (0.006 mmol, 0.03 equiv) to a glass vial equipped with a magnetic stir bar.

  • Add anhydrous THF (0.3 mL) and anhydrous methanol (0.3 mL) to the vial.

  • Add acetic acid (8 mmol, 40 equiv).

  • Seal the vial and place it in a high-pressure reactor.

  • Purge the reactor with hydrogen gas three times before pressurizing to 600 psi.

  • Heat the reaction to 50 °C and stir for 24 hours.

  • After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound.

  • Determine the enantiomeric ratio by chiral SFC or HPLC.

Protocol 2: Enzymatic Kinetic Resolution of this compound-2-carboxylic acid methyl ester

This protocol is adapted for the kinetic resolution of (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered Candida antarctica lipase B.

Materials:

  • (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester (substrate)

  • Engineered Candida antarctica lipase B (e.g., A225F/T103A mutant)

  • Phosphate buffer (pH 7.4)

  • n-butanol (co-solvent)

  • Shaking incubator

Procedure:

  • Prepare a solution of the racemic substrate in n-butanol.

  • In a reaction vessel, add the phosphate buffer.

  • Add the substrate solution to the buffer to achieve a final substrate concentration of 50 mM and a final n-butanol concentration of 20% (v/v).

  • Add the engineered lipase to the reaction mixture.

  • Incubate the reaction at 30 °C with shaking.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining substrate (e.g., by chiral HPLC).

  • Stop the reaction at approximately 50% conversion to obtain the unreacted ester with high enantiomeric excess.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the aqueous and organic layers. The unreacted, enantiomerically enriched ester will be in the organic layer, while the hydrolyzed acid of the other enantiomer will be in the aqueous layer (after acidification).

  • Purify the enantiomerically enriched ester from the organic layer by standard methods.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed analytical_check Is the analytical method (chiral HPLC/GC) validated? start->analytical_check reagent_check Are all reagents and solvents pure and anhydrous? analytical_check->reagent_check Yes validate_method Validate Analytical Method analytical_check->validate_method No catalyst_check Is the catalyst/ligand pure and active? reagent_check->catalyst_check Yes purify_reagents Purify Substrate and Solvents reagent_check->purify_reagents No conditions_check Are reaction conditions (temperature, atmosphere) strictly controlled? catalyst_check->conditions_check Yes new_catalyst Use Fresh or Repurified Catalyst/Ligand catalyst_check->new_catalyst No optimization Systematic optimization of reaction parameters (solvent, temp, catalyst loading) conditions_check->optimization Yes control_conditions Implement Strict Control of Conditions conditions_check->control_conditions No success High Enantioselectivity Achieved optimization->success validate_method->analytical_check purify_reagents->reagent_check new_catalyst->catalyst_check control_conditions->conditions_check

Caption: Troubleshooting workflow for low enantioselectivity.

Cause_Effect_Enantioselectivity cluster_causes Potential Causes cluster_effects Effects impure_substrate Impure Substrate low_ee Low Enantioselectivity impure_substrate->low_ee Catalyst inhibition impure_solvent Impure/Wet Solvent impure_solvent->low_ee Catalyst deactivation inactive_catalyst Inactive/Impure Catalyst or Ligand inactive_catalyst->low_ee No chiral induction wrong_temp Suboptimal Temperature wrong_temp->low_ee Reduced energy difference between transition states wrong_solvent Suboptimal Solvent wrong_solvent->low_ee Unfavorable catalyst-substrate complex racemization Product Racemization racemization->low_ee Erosion of enantiomeric excess

Caption: Causes and effects of low enantioselectivity.

References

Technical Support Center: Industrial Scale Synthesis of 1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing the industrial-scale synthesis of 1,4-benzodioxane. This valuable scaffold is a key intermediate in the pharmaceutical and fine chemical industries, and its efficient production is critical. This guide addresses common challenges encountered during scale-up, offering detailed experimental protocols, troubleshooting workflows, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial methods for synthesizing this compound are the Williamson ether synthesis and variations involving phase-transfer catalysis. The classical approach involves the reaction of catechol with a 1,2-dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.[1] Phase-transfer catalysis is often employed to enhance reaction rates and yields by facilitating the transfer of the catecholate anion into the organic phase.[1]

Q2: We are experiencing low yields in our Williamson ether synthesis of this compound. What are the likely causes?

A2: Low yields in the Williamson ether synthesis of this compound on an industrial scale can stem from several factors:

  • Incomplete deprotonation of catechol: Insufficient base or a base that is not strong enough will lead to unreacted catechol.

  • Side reactions: Polymerization of the reactants or the formation of by-products can significantly reduce the yield of the desired product. Overheating is a common cause of resinification.

  • Poor mass transfer: In heterogeneous reaction mixtures, inefficient mixing can limit the interaction between the catecholate and the dihaloethane.

  • Reaction conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation of the product.

Q3: What by-products are commonly formed during the synthesis of this compound, and how can they be minimized?

A3: The primary by-products depend on the specific synthesis route. In the reaction of catechol with 1,2-dihaloethanes, potential by-products include polymers and compounds arising from the reaction of the dihaloethane with itself or the solvent. Careful control of reaction temperature and stoichiometry is crucial to minimize these side reactions.

Q4: What are the recommended purification methods for industrial-scale production of this compound?

A4: The primary method for purifying this compound on an industrial scale is vacuum distillation. This allows for the separation of the product from less volatile impurities and unreacted starting materials. Depending on the purity requirements, fractional distillation may be necessary. Other potential purification techniques include crystallization, although this is less common for the parent this compound.

Q5: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A5: Key safety considerations include:

  • Handling of Raw Materials: Catechol is toxic and must be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area or a closed system. 1,2-dichloroethane is a flammable and toxic liquid that also requires careful handling in a well-ventilated area, away from ignition sources.

  • Reaction Exotherms: The reaction to form this compound can be exothermic. Proper heat management through controlled addition of reagents and efficient cooling systems is critical to prevent runaway reactions, especially at an industrial scale.

  • Pressure Management: If the reaction is carried out in a closed reactor, appropriate pressure relief systems must be in place.

  • Waste Disposal: All waste materials, including residual reactants, by-products, and solvents, must be disposed of in accordance with local environmental regulations.

Troubleshooting Guides

Issue 1: Low Product Yield

Low yield is a frequent challenge in scaling up chemical syntheses. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Analyze Raw Material Purity (Catechol, Dihaloethane, Base) Start->Check_Purity Check_Stoichiometry Verify Reactant Stoichiometry and Addition Order Check_Purity->Check_Stoichiometry Purity OK Solution Improved Yield Check_Purity->Solution Impure Materials (Purify/Replace) Check_Conditions Review Reaction Conditions (Temperature, Pressure, Time) Check_Stoichiometry->Check_Conditions Stoichiometry Correct Check_Stoichiometry->Solution Incorrect Stoichiometry (Adjust Feed Ratios) Check_Mixing Evaluate Mixing Efficiency (Agitator Speed, Baffling) Check_Conditions->Check_Mixing Conditions as per Protocol Optimize_Temp Optimize Temperature Profile Check_Conditions->Optimize_Temp Deviation from Protocol Analyze_Byproducts Identify and Quantify By-products (GC-MS, HPLC) Check_Mixing->Analyze_Byproducts Mixing Adequate Check_Mixing->Solution Poor Mixing (Improve Agitation) Optimize_Base Optimize Base (Strength, Amount) Analyze_Byproducts->Optimize_Base Significant By-products Detected Optimize_PTC Optimize Phase-Transfer Catalyst (Type, Loading) Analyze_Byproducts->Optimize_PTC Incomplete Conversion Optimize_Base->Optimize_Temp Optimize_Temp->Optimize_PTC Optimize_PTC->Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Detailed Troubleshooting Steps:

  • Verify Raw Material Purity: Impurities in catechol, 1,2-dihaloethane, or the base can lead to side reactions and lower yields. Use analytical techniques like GC-MS or titration to confirm the purity of all starting materials.

  • Confirm Stoichiometry and Addition Order: Incorrect molar ratios of reactants can result in incomplete conversion or the formation of by-products. Ensure accurate measurement and controlled addition of all components as per the established protocol.

  • Monitor Reaction Conditions: Deviations from the optimal temperature, pressure, or reaction time can significantly impact yield. Implement strict process controls to maintain these parameters within the desired range. Overheating, in particular, can cause resinification and a sharp decrease in yield.

  • Assess Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively affect the reaction outcome.

  • Analyze for By-products: Identifying the major by-products can provide valuable clues about the source of the low yield. For example, the presence of polymeric material suggests that the reaction temperature may be too high.

Issue 2: Product Purity Issues

Achieving high purity is essential for pharmaceutical applications. This guide addresses common purity problems.

Troubleshooting Workflow for Impurity Profile

Impurity_Troubleshooting Start High Impurity Levels in Product Identify_Impurity Identify Impurity Structure (GC-MS, NMR) Start->Identify_Impurity Source_Reactant Unreacted Starting Material Identify_Impurity->Source_Reactant Impurity is a reactant Source_Byproduct Reaction By-product Identify_Impurity->Source_Byproduct Impurity is a known by-product Source_Degradation Product Degradation Identify_Impurity->Source_Degradation Impurity is a degradation product Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp) Source_Reactant->Optimize_Reaction Source_Byproduct->Optimize_Reaction Check_Storage Review Product Storage Conditions Source_Degradation->Check_Storage Optimize_Purification Optimize Purification (Distillation Parameters, Column Efficiency) Optimize_Reaction->Optimize_Purification Solution Improved Purity Optimize_Purification->Solution Check_Storage->Optimize_Purification Degradation during purification Check_Storage->Solution Storage Conditions Optimized

Caption: Troubleshooting workflow for product purity issues.

Detailed Troubleshooting Steps:

  • Identify the Impurities: The first step is to identify the chemical structure of the main impurities using techniques like GC-MS and NMR.

  • Determine the Source of Impurities:

    • Unreacted Starting Materials: If significant amounts of catechol or 1,2-dihaloethane are present, the reaction may not have gone to completion. Consider increasing the reaction time, temperature, or catalyst loading.

    • Reaction By-products: If specific by-products are identified, adjust the reaction conditions to disfavor their formation. For example, lowering the reaction temperature can reduce the rate of side reactions.

    • Degradation Products: If the impurities are degradation products of this compound, review the purification and storage conditions. High temperatures during distillation or exposure to air and light can cause decomposition.

  • Optimize the Purification Process:

    • Vacuum Distillation: Ensure the vacuum level is appropriate to distill the product at a temperature that minimizes thermal degradation. The efficiency of the distillation column (number of theoretical plates) may also need to be increased to achieve the desired purity.

    • Washing/Extraction: Before distillation, washing the crude product with water or a dilute basic solution can help remove unreacted catechol and other water-soluble impurities.

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and should be optimized for specific industrial equipment and safety procedures.

Materials and Equipment:

  • Jacketed glass-lined or stainless steel reactor with a reflux condenser, agitator, and temperature and pressure probes.

  • Catechol

  • 1,2-Dichloroethane or 1,2-Dibromoethane

  • Anhydrous potassium carbonate or sodium carbonate

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Solvent (e.g., a high-boiling point, inert solvent if not running neat)

  • Vacuum distillation unit

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charging Reactants: Charge the reactor with catechol, the base (potassium or sodium carbonate), and the solvent (if used). Begin agitation.

  • Heating: Heat the mixture to the desired reaction temperature (typically in the range of 100-160°C) under controlled conditions.

  • Addition of Dihaloethane: Slowly add the 1,2-dihaloethane to the reactor at a rate that allows for effective heat removal and maintains the desired reaction temperature.

  • Reaction: Maintain the reaction mixture at the set temperature with continuous agitation for the required reaction time (typically several hours). Monitor the reaction progress by taking samples and analyzing them by GC.

  • Cooling and Quenching: Once the reaction is complete, cool the reactor contents to room temperature. Carefully add water to dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separation vessel and allow the organic and aqueous layers to separate. The organic layer contains the crude this compound.

  • Purification:

    • Wash the organic layer with water and/or a brine solution to remove any remaining water-soluble impurities.

    • Dry the organic layer using a suitable drying agent.

    • Transfer the dried organic layer to a vacuum distillation unit and purify the this compound under reduced pressure.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative)

ParameterVariationYield (%)Purity (%)Observations
Temperature 120°C7595Slower reaction rate
140°C8597Optimal balance of rate and selectivity
160°C8092Increased by-product formation
Base Na2CO37896Slower reaction compared to K2CO3
K2CO38597Faster reaction, higher yield
Catalyst Loading 1 mol%8096Slower reaction
(PTC)3 mol%8898Optimal catalyst concentration
5 mol%8898No significant improvement over 3 mol%

Note: This table provides illustrative data. Actual results will vary depending on the specific reaction conditions and equipment used.

This technical support center is intended as a guide for professionals in the field. All procedures should be carried out in accordance with established safety protocols and regulations.

References

managing resinification during high-temperature 1,4-benzodioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-temperature synthesis of 1,4-benzodioxane. The following sections address common issues, with a focus on managing resinification, to help ensure successful and high-yield experiments.

Frequently Asked Questions (FAQs)

Q1: What is resinification in the context of this compound synthesis?

A1: Resinification is the formation of unwanted, high-molecular-weight, tar-like substances during the synthesis. In the high-temperature synthesis of this compound from catechol and a dihaloethane (a variation of the Williamson ether synthesis), resinification is a significant side reaction that can drastically reduce the yield and complicate the purification of the desired product.[1]

Q2: What are the primary causes of resinification in this synthesis?

A2: The primary causes of resinification during the high-temperature synthesis of this compound are:

  • Overheating: Exceeding the optimal temperature range can lead to thermal decomposition of reactants and products, initiating polymerization reactions.[1]

  • Oxidation of Catechol: Catechol is susceptible to oxidation, especially at high temperatures and under basic conditions, forming highly reactive quinone species that can polymerize.

  • Side Reactions of Dihaloethane: At high temperatures, dihaloethanes can undergo elimination reactions to form vinyl halides, which can also contribute to polymerization.

  • Prolonged Reaction Times: Extended exposure to high temperatures can increase the likelihood of side reactions leading to resin formation.

Q3: How does the choice of base impact resinification?

A3: The base is crucial for deprotonating catechol to form the nucleophilic catecholate anion. However, a very strong or sterically hindered base can promote side reactions. For instance, strong bases can increase the rate of elimination of the dihaloethane. Weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred as they are effective in deprotonating the phenol without being overly aggressive, thus minimizing side reactions that can lead to resinification.[1]

Q4: Can the choice of solvent influence the extent of resinification?

A4: Yes, the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used for Williamson ether synthesis as they effectively solvate the cation of the base, leaving a more "naked" and reactive nucleophile. However, at high temperatures, some of these solvents can decompose. High-boiling, non-polar, or weakly polar solvents can also be used to achieve the necessary high temperatures while minimizing side reactions. In some protocols, a high-boiling liquid like glycerol is used as a solvent or co-solvent to maintain a high and stable reaction temperature.[1]

Troubleshooting Guide: Managing Resinification

Problem Possible Cause Suggested Solution
Significant formation of a dark, tarry substance in the reaction mixture. Overheating: The reaction temperature has exceeded the optimal range, leading to thermal decomposition and polymerization.[1]1. Precise Temperature Control: Use an oil bath or a heating mantle with a PID controller to maintain a stable temperature within the recommended range (e.g., 150-160°C).[1]2. Monitor Internal Temperature: If possible, monitor the internal temperature of the reaction mixture, as exothermic reactions can cause temperature spikes.
Oxidation of Catechol: Catechol is being oxidized to quinones, which then polymerize. This is exacerbated by the presence of oxygen and basic conditions at high temperatures.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.3. Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium sulfite or hydroquinone, to inhibit the oxidation of catechol.
Inappropriate Base Concentration or Type: The base may be too strong or too concentrated, promoting side reactions.1. Use a Weaker Base: Employ a milder base like potassium carbonate or sodium carbonate instead of hydroxides or alkoxides.[1]2. Optimize Base Stoichiometry: Use the minimum amount of base required to deprotonate the catechol. An excess of base can catalyze side reactions.
Low yield of this compound with a significant amount of high-boiling residue. Prolonged Reaction Time: The reaction is being heated for too long, allowing for the slow formation of polymeric byproducts.1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product. Stop the reaction once the starting material is consumed or the product concentration plateaus.2. Optimize Reaction Time: Perform a time-course study to determine the optimal reaction time for maximizing yield while minimizing resinification.
Sub-optimal Solvent Choice: The solvent may be promoting side reactions or not effectively controlling the reaction temperature.1. Solvent Screening: Experiment with different high-boiling solvents (e.g., glycerol, DMF, sulfolane) to find one that provides good solubility for the reactants and minimizes side reactions.2. Use of a Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can facilitate the reaction at a lower temperature, potentially reducing resinification.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the illustrative effects of various reaction parameters on the yield of this compound and the qualitative extent of resinification. This data is based on established chemical principles of Williamson ether synthesis and the known reactivity of catechol.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature 140-150°C150-160°C> 170°CHigher temperatures generally increase reaction rate but significantly increase resinification above the optimal range.[1]
Yield of this compound ModerateHigh (e.g., ~60%[1])Low
Resinification LowModerateHigh
Base K₂CO₃Na₂CO₃NaOHStronger bases can lead to more side reactions and resinification.
Yield of this compound HighHighModerate to Low
Resinification LowLow to ModerateHigh
Solvent GlycerolDMFToluenePolar aprotic solvents can enhance the reaction rate, but high-boiling, less reactive solvents like glycerol can provide better temperature control.
Yield of this compound High[1]ModerateLow
Resinification ModerateModerate to HighLow
Atmosphere AirInert (N₂ or Ar)-An inert atmosphere is crucial to prevent the oxidation of catechol, a key contributor to resinification.
Yield of this compound LowerHigher-
Resinification HighLow-

Experimental Protocols

Key Experiment: High-Temperature Synthesis of this compound

This protocol is adapted from a known procedure and is intended to serve as a starting point for optimization.[1]

Materials:

  • Catechol (11 g)

  • 1,2-Dibromoethane (23.5 g)

  • Anhydrous Sodium Carbonate or Potassium Carbonate (15 g)

  • Glycerol (10 ml, freshly distilled in vacuo)

  • Round bottom flask

  • Reflux condenser

  • Oil bath with a magnetic stirrer and a temperature controller

  • Separatory funnel

  • Benzene (or another suitable extraction solvent like toluene or dichloromethane)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Combine 11 g of catechol, 23.5 g of 1,2-dibromoethane, 15 g of anhydrous sodium carbonate (or potassium carbonate), and 10 ml of freshly distilled glycerol in a round bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser to the flask.

  • Heat the mixture in an oil bath to 150-160°C with continuous stirring.

  • Maintain this temperature for 6 hours. Crucially, avoid overheating as this will significantly reduce the yield due to resinification. [1]

  • After 6 hours, allow the reaction mixture to cool to room temperature while still stirring.

  • Add 40 ml of water to the cooled mixture and stir until the solids are dissolved.

  • Transfer the mixture to a separatory funnel and extract twice with 30 ml portions of benzene.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the benzene by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualizations

Logical Workflow for Troubleshooting Resinification

Troubleshooting_Workflow Troubleshooting Resinification in this compound Synthesis start High Resinification Observed check_temp Verify Temperature Control (150-160°C) start->check_temp check_atmosphere Assess Reaction Atmosphere check_temp->check_atmosphere Adequate solution_temp Implement Precise Temperature Monitoring check_temp->solution_temp Inadequate check_base Evaluate Base (Strength & Stoichiometry) check_atmosphere->check_base Inert solution_atmosphere Switch to Inert Atmosphere (N2 or Ar) check_atmosphere->solution_atmosphere Air check_time Review Reaction Time check_base->check_time Appropriate solution_base Use Milder Base (K2CO3) & Optimize Stoichiometry check_base->solution_base Too Strong/Excess solution_time Monitor Progress (TLC/GC) & Optimize Duration check_time->solution_time Too Long end Reduced Resinification & Improved Yield check_time->end Optimal solution_temp->end solution_atmosphere->end solution_base->end solution_time->end

Caption: A logical workflow for diagnosing and resolving issues with resinification.

Signaling Pathway of Resin Formation

Resin_Formation_Pathway Potential Pathways to Resinification catechol Catechol catecholate Catecholate Anion catechol->catecholate Deprotonation quinone o-Quinone catechol->quinone Oxidation dihaloethane 1,2-Dihaloethane benzodioxane This compound (Desired Product) dihaloethane->benzodioxane base Base (e.g., K2CO3) base->catecholate base->quinone heat High Temperature (>160°C) heat->catecholate heat->quinone oxygen Oxygen oxygen->quinone catecholate->benzodioxane SN2 Reaction polymer Resin/Polymer (Unwanted Product) quinone->polymer Polymerization

Caption: Competing reaction pathways leading to the desired product and resin.

References

Validation & Comparative

Unraveling the Impact of Regioisomerism on the Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological potency of 1,4-benzodioxane regioisomers reveals that the seemingly subtle shift in the position of a substituent can profoundly influence their therapeutic efficacy. This guide delves into the structure-activity relationships of these compounds, focusing on the anti-inflammatory properties of acetic acid-substituted this compound regioisomers. Experimental data from in vivo studies are presented to quantify this difference, alongside detailed experimental protocols for the cited biological assays.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this heterocyclic system allows for functionalization at various positions, leading to a diverse array of derivatives with activities spanning from anti-cancer to anti-inflammatory. A critical aspect in the design and development of this compound-based drugs is the concept of regioisomerism, where molecules possess the same chemical formula but differ in the spatial arrangement of their atoms. This guide highlights a compelling case of how the placement of an acetic acid substituent on the benzodioxane ring dictates the anti-inflammatory potency of the resulting molecule.

Regioisomers in Focus: A Tale of Two Positions

The anti-inflammatory effects of two key regioisomers of (2,3-dihydrobenzo[1][2]dioxinyl)acetic acid have been evaluated: one with the acetic acid moiety at the 6-position of the benzene ring, and the other at the 2-position of the dioxane ring. In vivo studies utilizing the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, have demonstrated a stark difference in their efficacy.

Reports indicate that the regioisomer with the acetic acid substituent at the 6-position exhibits optimal anti-inflammatory activity.[3][4] In contrast, its counterpart with the substituent at the 2-position displays only mediocre activity.[3][4] This underscores the critical role of the substituent's location in defining the pharmacological profile of these compounds.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of the 6-substituted regioisomer, alongside the reference drug Ibuprofen, as determined by the carrageenan-induced rat paw edema assay. The data quantifies the percentage of edema inhibition at a specific dose.

CompoundDose (mg/kg)% Edema Inhibition
(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid5045%
Ibuprofen (Reference)5050%

Data sourced from Vazquez et al., Il Farmaco, 1996.[1]

This quantitative data clearly illustrates the significant anti-inflammatory effect of the 6-substituted regioisomer, which is comparable to that of the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.[1] While the precise quantitative data for the 2-substituted regioisomer is not detailed in the available literature, it is consistently described as having significantly lower efficacy.

Experimental Protocols

A comprehensive understanding of the experimental methodology is paramount for the interpretation and replication of scientific findings. Below are the detailed protocols for the key in vivo anti-inflammatory assay cited.

Carrageenan-Induced Paw Edema in Rats

This widely used and reproducible in vivo model is a cornerstone for the screening of acute anti-inflammatory activity.[2][5][6]

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (Lambda, Type IV).

  • Sterile 0.9% saline.

  • Test compound(s).

  • Reference drug (e.g., Ibuprofen or Indomethacin).

  • Vehicle for test and reference compounds.

  • Plethysmometer or digital calipers.

  • Animal handling and injection equipment.

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly divided into groups: a control group, a reference drug group, and one or more test compound groups. The test compounds, reference drug, or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a predetermined time (e.g., 30-60 minutes) before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the left hind paw of each animal.[2][5]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • Data Analysis: The change in paw volume (ΔV) is calculated for each time point relative to the baseline measurement. The percentage of edema inhibition is calculated using the following formula:

    % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow

The inflammatory cascade initiated by carrageenan injection is a complex process involving the release of various mediators. The following diagram illustrates the key phases and mediators involved in the carrageenan-induced paw edema model, providing a conceptual framework for understanding the mechanism of action of anti-inflammatory drugs.

G Carrageenan-Induced Inflammatory Cascade Histamine Histamine Inflammation Inflammation Histamine->Inflammation Serotonin Serotonin Serotonin->Inflammation Bradykinin Bradykinin Prostaglandins Prostaglandins Bradykinin->Prostaglandins Bradykinin->Inflammation Prostaglandins->Inflammation Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Inflammation Nitric Oxide Nitric Oxide Nitric Oxide->Inflammation Carrageenan Injection Carrageenan Injection Carrageenan Injection->Histamine Carrageenan Injection->Serotonin Carrageenan Injection->Bradykinin Edema Edema Inflammation->Edema

Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.

The experimental workflow for evaluating the anti-inflammatory activity of this compound regioisomers is a systematic process, from compound administration to data analysis.

G Experimental Workflow for In Vivo Anti-inflammatory Screening Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Baseline Paw Volume Measurement Baseline Paw Volume Measurement Grouping and Dosing->Baseline Paw Volume Measurement Carrageenan Injection Carrageenan Injection Baseline Paw Volume Measurement->Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Collection and Analysis Data Collection and Analysis Paw Volume Measurement (Post-injection)->Data Collection and Analysis Comparison of Regioisomer Activity Comparison of Regioisomer Activity Data Collection and Analysis->Comparison of Regioisomer Activity

Caption: Workflow for assessing anti-inflammatory effects of regioisomers.

References

The Pivotal Role of the 1,4-Benzodioxane Scaffold in Anticancer Drug Discovery: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of 1,4-benzodioxane derivatives reveals a versatile scaffold for the development of potent and selective anticancer agents. This guide provides a comparative analysis of various this compound-based compounds, summarizing their quantitative anticancer activities, detailing the experimental methodologies used for their evaluation, and illustrating the key signaling pathways they modulate.

The this compound moiety, a heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a valuable template for designing novel therapeutic agents, particularly in oncology.[1] Researchers have successfully synthesized and evaluated numerous derivatives, leading to the discovery of compounds with significant cytotoxic effects against various cancer cell lines.[2][3][4] This guide will explore the SAR of these derivatives, focusing on how modifications to the core structure influence their anticancer efficacy and mechanism of action.

Comparative Analysis of Anticancer Activity

The anticancer activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzodioxane ring and any appended functionalities. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines, offering a clear comparison of their potency.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1: this compound-Hydrazone Derivatives
7eHydrazone derivativeMDA-MB-435 (Melanoma)0.20[5]
M14 (Melanoma)0.46[5]
SK-MEL-2 (Melanoma)0.57[5]
UACC-62 (Melanoma)0.27[5]
Series 2: 1,4-Benzodioxine Derivatives
11aGallic acid derivativeHepG2 (Liver)< 10[6][7]
PC-3 (Prostate)< 10[6][7]
MCF-7 (Breast)< 10[6][7]
A549 (Lung)< 10[6][7]
Series 3: 1,2,4-Triazole Derivatives with 1,4-Benzodioxan
5k1,2,4-triazole substituentHEPG2 (Liver)0.81[8]
Series 4: 1,4-Dioxane Derivatives (Related to this compound)
(R)-4Diphenyl-1,4-dioxanePC-3 (Prostate)Potent[9][10][11]

Key Structure-Activity Relationship Insights

Several key SAR trends can be elucidated from the available data:

  • Hydrazone Moiety: The introduction of a hydrazone linkage to the this compound scaffold has yielded potent inhibitors of cancer cell growth, particularly against melanoma cell lines.[5] Compound 7e from this series demonstrated impressive sub-micromolar activity.[5]

  • Gallic Acid Hybridization: Hybrid molecules incorporating a 1,4-benzodioxine ring derived from gallic acid, such as compound 11a , have shown broad-spectrum anticancer activity against a panel of cancer cell lines.[6][7]

  • Triazole Substitution: The incorporation of a 1,2,4-triazole ring onto the 1,4-benzodioxan backbone led to the development of potent inhibitors of methionine aminopeptidase 2 (MetAP2), with compound 5k exhibiting an IC50 value of 0.81 µM against the HEPG2 liver cancer cell line.[8]

  • Chirality and Conformation: Studies on 1,4-dioxane derivatives, which are structurally related to 1,4-benzodioxanes, have highlighted the importance of stereochemistry for anticancer activity.[9][10][11] For instance, the (R)-enantiomer of compound 4 was found to be the most potent against prostate cancer cells, with its activity being dependent on the α1d-adrenoreceptor.[9][10][11]

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound derivatives are mediated through various mechanisms, including the inhibition of key enzymes and interference with crucial cellular signaling pathways.

One of the prominent mechanisms of action for certain this compound derivatives is the inhibition of tubulin polymerization . Compound 11a , for example, was identified as a tubulin polymerization inhibitor with an IC50 of 6.37 µM.[6][7] This inhibition leads to G2/M phase cell cycle arrest and the induction of apoptosis.[6][7] Apoptosis is further confirmed by an increased Bax/Bcl-2 ratio, elevated expression of the p53 tumor suppressor gene, and activation of caspases.[6][7][12]

Another targeted pathway involves the inhibition of mTOR kinase . The this compound-hydrazone derivative 7e was found to inhibit mTOR kinase with an IC50 of 5.47 µM, leading to apoptosis and S-phase arrest in melanoma cells.[5]

Furthermore, some derivatives target methionine aminopeptidase 2 (MetAP2) , an enzyme crucial for angiogenesis and tumor growth.[8] Compound 5k , a 1,2,4-triazole derivative containing the 1,4-benzodioxan fragment, demonstrated potent MetAP2 inhibition.[8]

The following diagram illustrates the general signaling pathways affected by these anticancer agents.

anticancer_pathways Agent1 Compound 11a Target1 Tubulin Agent1->Target1 Agent2 Compound 7e Target2 mTOR Kinase Agent2->Target2 Agent3 Compound 5k Target3 MetAP2 Agent3->Target3 Effect1 Inhibition of Tubulin Polymerization Target1->Effect1 Effect4 S-Phase Arrest Target2->Effect4 Effect5 Inhibition of Angiogenesis Target3->Effect5 Effect2 Cell Cycle Arrest (G2/M Phase) Effect1->Effect2 Effect3 Apoptosis Effect2->Effect3 Effect4->Effect3 Effect5->Effect3

Figure 1. Signaling pathways modulated by this compound anticancer agents.

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives involves a series of standardized in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow:

Figure 2. Workflow for the MTT assay to determine cytotoxic activity.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.

Methodology:

  • Cancer cells are seeded and treated with the this compound derivative for a specified time.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cells are treated with the test compound.

  • After incubation, both adherent and floating cells are collected.

  • Cells are washed and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After a brief incubation in the dark, the cells are analyzed by flow cytometry.

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. The structure-activity relationship studies have demonstrated that strategic modifications to this core structure can lead to compounds with high potency and selectivity against various cancer types. The diverse mechanisms of action, including tubulin polymerization inhibition, mTOR kinase inhibition, and MetAP2 inhibition, underscore the versatility of this scaffold. Future research in this area should continue to explore novel substitutions and hybrid molecules to further optimize the anticancer properties and pharmacokinetic profiles of this compound derivatives, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.

References

A Comparative Guide to 1,4-Benzodioxane and Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Their unique structural and electronic properties allow for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the 1,4-benzodioxane scaffold against other prominent heterocyclic systems, offering insights into their respective advantages and applications in drug design.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in medicinal chemistry.[1] Nitrogen, oxygen, and sulfur are the most common heteroatoms integrated into these scaffolds. The presence of heteroatoms imparts distinct physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability, which are crucial for molecular recognition by biological targets and for achieving desirable drug-like properties.[2]

Certain heterocyclic motifs, often referred to as "privileged scaffolds," demonstrate the ability to bind to multiple, unrelated biological targets. This promiscuity is not a drawback but rather an indication of their inherent drug-like qualities and their capacity to interact with conserved features within protein families. Common examples of privileged scaffolds include quinazolines, indoles, pyrimidines, and, the focus of this guide, this compound.

The this compound Scaffold: A Versatile Player

The this compound moiety, a fusion of a benzene ring and a 1,4-dioxane ring, is a well-established and versatile scaffold in medicinal chemistry. Its semi-rigid structure provides a defined orientation for substituent groups, facilitating precise interactions with biological targets. This scaffold is found in a range of approved drugs and clinical candidates, demonstrating its therapeutic utility across various disease areas.

A key feature of the this compound scaffold is its ability to serve as a bioisosteric replacement for other aromatic systems, offering a unique combination of lipophilicity and hydrogen bond accepting capabilities from its two ether oxygen atoms. This can lead to improved pharmacokinetic and pharmacodynamic properties.

Comparative Case Study 1: Antihypertensive Agents - α1-Adrenoreceptor Antagonists

A prominent example of the therapeutic application of the this compound scaffold is in the development of α1-adrenoreceptor antagonists for the treatment of hypertension and benign prostatic hyperplasia (BPH).

Doxazosin , which features a this compound core, and Prazosin , which is based on a quinazoline scaffold, are both selective α1-adrenoreceptor antagonists. Their primary mechanism of action involves blocking the effects of norepinephrine on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure.

Below is a comparative summary of their performance based on clinical and pharmacological data.

Quantitative Comparison: Doxazosin vs. Prazosin
ParameterDoxazosin (this compound)Prazosin (Quinazoline)Reference(s)
Binding Affinity (pA2) Lower potency in some in vitro preparationsHigher potency in some in vitro preparations[3]
Clinical Efficacy (Hypertension) Significant reduction in blood pressure, comparable or slightly greater than prazosin in some studies. Once-daily dosing.Significant reduction in blood pressure. Requires multiple daily doses.[4][5][6]
Effect on Lipid Profile Favorable effects: decreases total cholesterol and triglycerides, increases HDL cholesterol.Favorable effects, similar to doxazosin.[4][7]
Half-life (t½) ~22 hours2-3 hours[5][8]
Bioavailability ~65%50-70%[5][8]
Metabolism Extensively metabolized by the liver (CYP3A4, CYP2D6, CYP2C9).Extensively metabolized by the liver (demethylation and conjugation).[8][9][10]
Common Side Effects Dizziness, headache, drowsiness, orthostatic hypotension.Dizziness, headache, drowsiness, orthostatic hypotension (first-dose effect can be more pronounced).[5]

Comparative Case Study 2: Anticancer Agents - EGFR Tyrosine Kinase Inhibitors

The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a critical class of targeted therapies for non-small cell lung cancer (NSCLC). Gefitinib is a prime example of a quinazoline-based EGFR TKI.

While the this compound scaffold is also being explored for its anticancer potential, direct head-to-head comparisons with established quinazoline-based EGFR inhibitors in the same study are less common. However, by examining the activity of this compound derivatives against relevant cancer cell lines, we can draw insightful comparisons. For instance, the A549 human lung carcinoma cell line is a standard model for evaluating EGFR inhibitors.

Quantitative Comparison: Gefitinib vs. a Representative this compound Derivative
CompoundScaffoldTarget/Cell LineIC50 / GI50Reference(s)
Gefitinib QuinazolineA549 (NSCLC)12.64 ± 3.59 µM[11]
Compound 25 This compound-Imidazolium Salt HybridA-549 (NSCLC)8.31 µM[3]

Note: IC50/GI50 values can vary between different studies and experimental conditions. This comparison is for illustrative purposes.

This comparison suggests that the this compound scaffold can indeed be incorporated into molecules with potent anticancer activity, in some cases comparable to or exceeding that of established quinazoline-based drugs.

ADMET Profile Comparison

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical to its success. The choice of heterocyclic scaffold can significantly influence these properties.

ADMET Summary Table
ParameterDoxazosin (this compound)Prazosin (Quinazoline)Gefitinib (Quinazoline)General Notes on this compound
Absorption Well-absorbed orally (Bioavailability ~65%)Variable oral absorption (Bioavailability 50-70%)Well-absorbed orally (Bioavailability ~60%)Generally good oral bioavailability.
Distribution High protein binding (~98%)High protein binding (97%)Extensive tissue distributionTends to have high protein binding.
Metabolism Extensive hepatic metabolism (CYP3A4, 2D6, 2C9)Extensive hepatic metabolismExtensive hepatic metabolism (primarily CYP3A4)Susceptible to hepatic metabolism, which can be modulated by substitution.
Excretion Primarily in fecesPrimarily in bile and fecesPrimarily in fecesFecal excretion is a common route.
Toxicity Main toxicities related to α1-blockade (e.g., hypotension)Similar to doxazosinDiarrhea, rash, interstitial lung diseaseToxicity is highly dependent on the overall molecular structure and target.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of different compounds. Below are representative protocols for key assays mentioned in this guide.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12][13]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the α1-adrenergic receptor

  • Radiolabeled ligand (e.g., [3H]-prazosin)

  • Unlabeled test compounds (e.g., doxazosin)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the following to each well in order: binding buffer, the test compound dilution, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.[10]

  • To determine non-specific binding, include wells with a high concentration of an unlabeled reference ligand. Total binding is measured in the absence of a competing ligand.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.[10]

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Drug_Discovery_Workflow Target_Identification Target Identification & Validation Hit_Discovery Hit Discovery (HTS, FBDD) Target_Identification->Hit_Discovery Hit_to_Lead Hit-to-Lead Optimization Hit_Discovery->Hit_to_Lead Lead_Optimization Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A generalized workflow for the drug discovery and development process.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR Inhibits Benzodioxane_Inhibitor This compound Inhibitor Benzodioxane_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.

Scaffold_Comparison Benzodioxane This compound + Semi-rigid scaffold + H-bond acceptors + Good bioavailability - Susceptible to metabolism Quinazoline Quinazoline + Privileged scaffold + Versatile chemistry + Proven clinical success - Potential for off-target effects

Caption: A high-level comparison of the this compound and quinazoline scaffolds.

Conclusion

The this compound scaffold is a valuable and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and proven track record in approved drugs make it an attractive starting point for drug discovery programs. While other heterocyclic scaffolds like quinazoline have also demonstrated immense success, particularly in the realm of kinase inhibitors, this guide illustrates that this compound-based compounds can offer competitive, and in some cases, advantageous pharmacological profiles. The choice of a heterocyclic scaffold is a critical decision in drug design, and a thorough understanding of the comparative strengths and weaknesses of different systems, as presented here, is essential for the rational design of novel therapeutics.

References

The Versatility of the 1,4-Benzodioxane Scaffold: A Comparative Guide for α1-Adrenergic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, consistently appearing in compounds targeting a diverse range of biological entities. Its validation as a potent pharmacophore for α1-adrenergic receptors has led to the development of numerous antagonists with significant therapeutic potential. This guide provides a comparative analysis of this compound derivatives against other established α1-adrenergic receptor antagonists, supported by experimental data to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Performance Comparison at α1-Adrenergic Receptors

The α1-adrenergic receptors, subdivided into α1A, α1B, and α1D subtypes, are G-protein coupled receptors that play a crucial role in regulating vascular tone, smooth muscle contraction, and various functions within the central nervous system. The this compound derivative, WB-4101, is a classical and potent α1-adrenergic antagonist that has been extensively studied. Its binding affinity, along with that of other derivatives and the well-established antagonist Prazosin, is summarized below.

Compoundα1A-AR Affinity (Ki, nM)α1B-AR Affinity (Ki, nM)α1D-AR Affinity (Ki, nM)Selectivity ProfileReference Compound
This compound Derivatives
WB-4101~0.2 - 0.5~1 - 3~0.3 - 1High affinity for all three subtypes, with some studies suggesting slight preference for α1A and α1D over α1B.[1][2][3]
(S)-WB-4101---The (S)-enantiomer is generally the more active form.[4]
Other DerivativesVariableVariableVariableModifications on the this compound core can significantly alter subtype selectivity.[4][5] For example, some derivatives show enhanced selectivity for the α1D subtype.[4]
Alternative Antagonists
Prazosin~0.2 - 0.7~0.3 - 1~0.5 - 2A highly potent, non-subtype-selective α1-adrenergic antagonist.[1][6][7][8][9]Yes
Doxazosin~0.26~0.35~0.47High affinity and non-selective, similar to Prazosin.[7]Yes

Note: Ki values are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Experimental Protocols

The binding affinities presented in this guide are primarily determined through radioligand binding assays. Below is a detailed methodology representative of the experiments cited.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for α1-adrenergic receptor subtypes.

Materials:

  • Cell Lines: Stably transfected cell lines expressing a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D), such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.[7]

  • Radioligand: [³H]-Prazosin, a high-affinity, non-selective α1-antagonist, is commonly used.[1][6][7]

  • Test Compounds: this compound derivatives and reference antagonists (e.g., Prazosin).

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the receptor of interest are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[10]

  • Binding Assay:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the test compound.

    • Separate wells are included for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.[10]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of α1-adrenergic receptors and a typical experimental workflow for validating this compound as a pharmacophore for these targets.

G α1-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alpha1_AR α1-AR Gq Gq alpha1_AR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response Agonist Agonist (e.g., Norepinephrine) Agonist->alpha1_AR Activates Benzodioxane This compound Antagonist Benzodioxane->alpha1_AR Blocks

Caption: α1-Adrenergic receptor signaling cascade.

G Workflow for Validating this compound Derivatives cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Validation Design Compound Design (Based on this compound) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Radioligand Binding Assay (α1A, α1B, α1D subtypes) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Process Animal_Models Animal Models of Disease (e.g., Hypertension) Lead_Opt->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: Drug discovery workflow.

References

comparative study of different synthetic routes to 1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 1,4-benzodioxane scaffold is a cornerstone of many biologically active compounds. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into classical and modern methods. The traditional Williamson ether synthesis remains a fundamental approach, while newer methods offer improvements in efficiency, stereoselectivity, and environmental impact.

Table 1: Comparison of Synthetic Routes to this compound
Synthetic MethodKey ReactantsTypical Reaction ConditionsYield (%)Reaction TimeAdvantagesDisadvantages
Williamson Ether Synthesis Catechol, 1,2-DihaloethaneBase (e.g., K₂CO₃), Solvent (e.g., Butanone), Reflux~45-80%1 - 24 hoursSimple, well-established, readily available starting materials.High temperatures, long reaction times, moderate yields, use of polar aprotic solvents.
Phase Transfer Catalysis (PTC) Catechol, 1,2-DichloroethaneAqueous NaOH, Organic Solvent, Phase Transfer Catalyst (e.g., TBAB)High2 - 3 hoursFaster reaction rates, higher yields, milder conditions, reduced need for expensive polar solvents.[1]Requires a specific catalyst, potential for catalyst contamination in the product.
Palladium-Catalyzed C-H Activation Substituted this compound precursors, Aryl halidesPd catalyst, Ligand, BaseGood to HighVariableHigh regio- and stereoselectivity, direct functionalization of the benzodioxane core.[2]Expensive catalyst and ligands, requires inert atmosphere.
Enzymatic Kinetic Resolution Racemic this compound derivativesLipase (e.g., Candida antarctica Lipase B), Acyl donor, Organic solvent~50% (for each enantiomer)24 hoursHigh enantioselectivity, mild and environmentally friendly conditions.[3][4]Limited to 50% theoretical yield for each enantiomer, requires specific enzymes.
Bioinspired Oxidative Coupling Substituted phenols, Coniferyl alcohol derivativesOxidizing agent (e.g., Potassium ferricyanide)Moderate to GoodVariableMimics natural biosynthetic pathways, useful for complex natural product synthesis.Can lead to a mixture of products, may require specific precursors.
Synthesis from Gallic Acid Gallic acid, 1,2-DibromoethaneMulti-step process involving esterification, etherification, and subsequent modifications.45% (for the benzodioxane formation step)Multi-dayAllows for the synthesis of highly functionalized benzodioxane derivatives.[5]Lengthy multi-step synthesis, overall yield can be low.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and offer a starting point for laboratory implementation.

Williamson Ether Synthesis

This protocol describes the synthesis of this compound from catechol and 1,2-dibromoethane.

Materials:

  • Catechol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), finely pulverized

  • Butanone (Methyl Ethyl Ketone)

  • Water

  • tert-Butyl methyl ether (TBME)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry 15-mL round-bottom flask, combine 0.22 g of catechol, 0.28 g of finely pulverized K₂CO₃, and 3.0 mL of butanone.

  • Carefully add 0.28 mL of 1,2-dibromoethane to the mixture.

  • Add a stir bar and attach a water-cooled condenser to the flask.

  • Heat the mixture under reflux using a heating mantle for 1 hour.

  • After cooling to room temperature, add 4 mL of water to the flask and transfer the contents to a separatory funnel.

  • Extract the aqueous layer with 2.5 mL of TBME.

  • Combine the organic layers and wash with 5% aqueous NaOH, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Phase Transfer Catalysis (PTC) Synthesis

This method provides an efficient synthesis of this compound using a phase transfer catalyst.

Materials:

  • Catechol

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase transfer catalyst

  • Organic Solvent (e.g., Dichloromethane or Toluene)

  • Water

Procedure:

  • Prepare a solution of catechol in the chosen organic solvent.

  • Prepare an aqueous solution of NaOH.

  • Combine the organic and aqueous solutions in a reaction flask equipped with a stirrer.

  • Add a catalytic amount of the phase transfer catalyst (e.g., TBAB) to the two-phase mixture.

  • Add 1,2-dichloroethane to the reaction mixture.

  • Stir the mixture vigorously at a controlled temperature (e.g., room temperature or slightly elevated) for 2-3 hours.[6]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by distillation or chromatography.

Enzymatic Kinetic Resolution of (±)-1,4-Benzodioxan-2-carboxylic Acid

This protocol outlines the enzymatic resolution of a racemic this compound derivative using lipase.[3]

Materials:

  • (±)-1,4-Benzodioxan-2-carboxylic acid

  • Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Ethyl acetate (as acyl donor and solvent)

  • Phosphate buffer (if required for pH control)

Procedure:

  • Dissolve (±)-1,4-benzodioxan-2-carboxylic acid in ethyl acetate to a concentration of 1 mM in a 10 mL reaction volume.

  • Add 1000 units of CAL-B to the solution.

  • Incubate the reaction mixture at 28°C with shaking (220 rpm).

  • Monitor the reaction progress over time (e.g., up to 72 hours) by taking aliquots and analyzing the conversion and enantiomeric excess (e.e.) of the product using chiral HPLC.

  • The reaction is typically stopped at around 50% conversion to obtain both the S-enantiomer as the ester product and the unreacted R-enantiomer of the carboxylic acid with high e.e.[3]

  • After the desired conversion is reached, filter off the enzyme.

  • The product and unreacted substrate can be separated by extraction or chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships of the described synthetic routes.

Williamson_Ether_Synthesis Catechol Catechol Reflux Reflux Catechol->Reflux Dibromoethane 1,2-Dibromoethane Dibromoethane->Reflux Base Base (K2CO3) Base->Reflux Solvent Solvent (Butanone) Solvent->Reflux Product This compound Reflux->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase Catecholate Catecholate Anion PTC_aq PTC-Anion Complex Catecholate->PTC_aq NaOH NaOH (aq) NaOH->Catecholate PTC_org PTC-Anion Complex PTC_aq->PTC_org Phase Transfer Dichloroethane 1,2-Dichloroethane Product This compound Dichloroethane->Product PTC_org->Product SN2 Reaction Catalyst Phase Transfer Catalyst (TBAB) Catalyst->PTC_aq Anion Exchange Catechol_org Catechol (org) Catechol_org->Catecholate Deprotonation

Caption: Mechanism of Phase Transfer Catalysis for this compound Synthesis.

Enzymatic_Kinetic_Resolution Racemic_Mix Racemic (R/S)-1,4-Benzodioxane -2-carboxylic acid Enzyme Lipase (CAL-B) Racemic_Mix->Enzyme S_Ester (S)-Ester Product (High e.e.) Enzyme->S_Ester Selective Esterification R_Acid Unreacted (R)-Acid (High e.e.) Enzyme->R_Acid Remains Unreacted Acyl_Donor Acyl Donor (Ethyl Acetate) Acyl_Donor->Enzyme

Caption: Workflow of Enzymatic Kinetic Resolution of a this compound Derivative.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of a Novel 1,4-Benzodioxane-Based Drug in Skin Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A recently developed 1,4-benzodioxane-hydrazone derivative, compound 7e, has demonstrated significant potential as a therapeutic agent for skin cancer, exhibiting potent anti-proliferative effects in laboratory cell cultures and efficacy in animal models. This guide provides a detailed comparison of its performance in these different settings, supported by experimental data and methodologies, to offer valuable insights for researchers and professionals in drug development.

A 2025 study highlights the journey of compound 7e from a promising molecule in computational screenings to a viable candidate in preclinical trials.[1] The research underscores a crucial aspect of drug discovery: the correlation between in vitro activity and in vivo efficacy, a key determinant for advancing new chemical entities through the development pipeline.

Quantitative Efficacy: A Side-by-Side Comparison

The in vitro and in vivo potency of compound 7e has been quantified through a series of rigorous experiments. The data reveals a strong correlation between the drug's ability to inhibit cancer cell growth in culture and its performance in a living organism, although the metrics for evaluation differ between the two systems.

Efficacy ParameterIn Vitro ResultsIn Vivo Results
Target Human Melanoma Cell LinesChemically Induced Skin Cancer
Metric 50% Growth Inhibition (GI50) & 50% Inhibitory Concentration (IC50)Amelioration of Skin Cancer
Cell Lines MDA-MB-435, M14, SK-MEL-2, UACC-62N/A
GI50 Values 0.20 µM, 0.46 µM, 0.57 µM, 0.27 µM, respectivelyN/A
Molecular Target mTOR KinaseImplied mTOR Kinase in a physiological context
IC50 Value 5.47 µMN/A
Dosage N/A20 mg/kg (intraperitoneal administration)
Observed Effect Inhibition of cell proliferation, induction of apoptosis, S-phase cell cycle arrestDemonstrated safety and efficacy in a mice model

Understanding the Mechanism: The mTOR Signaling Pathway

Compound 7e is reported to exert its anticancer effects through the inhibition of the mTOR (mammalian target of rapamycin) kinase.[1] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTOR mTOR mTOR->mTORC1 Raptor Raptor Raptor->mTORC1 S6K1 p70S6K mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Compound_7e Compound 7e (this compound Derivative) Compound_7e->mTOR Inhibition

Caption: The mTOR signaling pathway and the inhibitory action of Compound 7e.

From Concept to Clinic: A Step-by-Step Experimental Workflow

The evaluation of compound 7e followed a logical progression from initial design to in vivo testing. This workflow is a standard paradigm in the preclinical development of novel anticancer agents.

experimental_workflow cluster_design Drug Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation In_Silico In Silico Design & ADMET Prediction Synthesis Chemical Synthesis of This compound-hydrazones In_Silico->Synthesis NCI60 NCI-60 Cell Line Screening (GI50) Synthesis->NCI60 Mechanistic Mechanistic Studies: - Apoptosis Assay - Cell Cycle Analysis - mTOR Kinase Assay (IC50) NCI60->Mechanistic Animal_Model Skin Cancer Mouse Model Mechanistic->Animal_Model Efficacy_Testing Efficacy & Safety Testing (20 mg/kg) Animal_Model->Efficacy_Testing

Caption: The preclinical experimental workflow for Compound 7e.

Detailed Experimental Protocols

The following sections describe the methodologies employed in the in vitro and in vivo evaluation of compound 7e. These protocols are based on standard practices in the field.

In Vitro Efficacy Assessment

NCI-60 Human Tumor Cell Line Screen: The primary evaluation of the anti-proliferative activity of compound 7e was conducted using the National Cancer Institute's 60 human tumor cell line panel.

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the growth characteristics of each cell line. The plates are incubated for 24 hours prior to the addition of the test compound.

  • Drug Treatment: Compound 7e, dissolved in dimethyl sulfoxide (DMSO), was added to the plates at various concentrations. The cells were then incubated for an additional 48 hours.

  • Endpoint Measurement: After the incubation period, the assay is terminated by fixing the cells with trichloroacetic acid (TCA). The cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves for each cell line.

mTOR Kinase Inhibition Assay: To confirm the molecular target of compound 7e, a direct enzyme inhibition assay was performed.

  • Assay Principle: The assay measures the ability of compound 7e to inhibit the phosphorylation of a substrate by the mTOR kinase. This is typically done using a luminescence-based or fluorescence-based detection method.

  • Procedure: Recombinant human mTOR kinase is incubated with a specific substrate, ATP, and varying concentrations of compound 7e in an appropriate reaction buffer.

  • Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a coupled enzyme system that generates a luminescent or fluorescent signal.

  • Data Analysis: The IC50 value, representing the concentration of compound 7e required to inhibit 50% of the mTOR kinase activity, is determined from the dose-response curve.

In Vivo Efficacy Assessment

Chemically-Induced Skin Carcinogenesis Mouse Model: The in vivo efficacy of compound 7e was evaluated in a well-established mouse model of skin cancer.

  • Animal Model: Female Swiss albino mice are typically used for this model. The dorsal skin of the mice is shaved prior to the initiation of the experiment.

  • Tumor Induction:

    • Initiation: A single topical application of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), is administered to the shaved dorsal skin.

    • Promotion: This is followed by repeated topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), typically twice a week for several weeks, to induce the development of skin papillomas.

  • Drug Administration: Once tumors are established, mice are treated with compound 7e. In this study, the compound was administered intraperitoneally at a dose of 20 mg/kg.[1] A control group receives the vehicle solution.

  • Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring various parameters, including:

    • Tumor incidence (percentage of mice with tumors).

    • Tumor multiplicity (average number of tumors per mouse).

    • Tumor volume (measured with calipers).

    • Overall survival of the animals.

  • Safety Assessment: The safety of the compound is evaluated by monitoring the body weight of the mice, observing their general health, and through histopathological analysis of major organs at the end of the study.

References

Comparative Analysis of 1,4-Benzodioxane Derivatives: Receptor Cross-Reactivity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the interactions of 1,4-benzodioxane derivatives with various receptor subtypes. This report includes a comparative analysis of binding affinities, detailed experimental protocols, and visual representations of associated signaling pathways.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated significant affinity for a range of receptors, most notably α-adrenergic and serotonin 5-HT1A receptors. Understanding the cross-reactivity of these compounds is crucial for the development of selective ligands and the anticipation of potential off-target effects. This guide provides a comparative overview of the binding profiles of key this compound derivatives, outlines the experimental methodologies used to determine these interactions, and illustrates the primary signaling cascades activated by the targeted receptors.

Comparative Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities (expressed as pKi values) of representative this compound and related dioxane derivatives for various α-adrenergic and 5-HT1A receptor subtypes. The data is compiled from published structure-activity relationship (SAR) studies. A higher pKi value indicates a higher binding affinity.

Compoundα1a-AR (pKi)α1b-AR (pKi)α1d-AR (pKi)5-HT1A (pKi)Reference
WB 4101 (1) 9.779.059.708.82[1]
(S)-WB 4101 9.969.259.898.95[1]
(R)-WB 4101 8.607.968.608.00[1]
Compound 2 6.526.006.899.00[1]
(S)-2 6.225.826.699.26[1]
(R)-2 6.526.006.896.85[1]
Compound 3 7.406.968.358.85[1]
(S)-3 6.966.407.829.00[1]
(R)-3 7.406.968.357.52[1]
Compound 4 7.406.708.408.70[1]
(S)-4 6.856.227.708.85[1]
(R)-4 7.406.708.407.22[1]

Experimental Protocols

The determination of binding affinities and functional activities of these compounds relies on standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited in the literature.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The unlabeled test compound competes with the radioligand for binding to the receptor, and the extent of this competition is used to calculate the affinity of the test compound.

Protocol for α1-Adrenergic and 5-HT1A Receptor Binding Assays:

  • Membrane Preparation:

    • Cells stably expressing the human α1a-, α1b-, α1d-adrenoceptors (from CHO cells) or 5-HT1A receptors (from HeLa cells) are harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • A fixed concentration of a specific radioligand is used. For α1-adrenoceptors, [3H]prazosin is a common choice. For 5-HT1A receptors, [3H]8-OH-DPAT is frequently used.

    • Increasing concentrations of the unlabeled test compound (this compound derivative) are added to the wells.

    • The cell membrane preparation is then added to each well.

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the receptor.

  • Filtration and Detection:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • The filters are then dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data from the competition binding experiments are used to generate a dose-response curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays ([35S]GTPγS Binding)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. The [35S]GTPγS binding assay is a common method for G-protein coupled receptors (GPCRs) like the α1-adrenergic and 5-HT1A receptors. It measures the activation of G-proteins upon receptor stimulation.

Protocol for [35S]GTPγS Binding Assay:

  • Membrane Preparation:

    • Cell membranes are prepared as described for the radioligand binding assay.

  • Assay Procedure:

    • The assay is conducted in a 96-well plate.

    • The cell membrane preparation is incubated in an assay buffer containing GDP, [35S]GTPγS (a non-hydrolyzable analog of GTP), and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Basal G-protein activation is measured in the absence of any stimulating ligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of [35S]GTPγS bound to the G-proteins, which are retained on the filters along with the membranes, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding of [35S]GTPγS is calculated by subtracting the non-specific binding from the total binding.

    • The data is then plotted as the percentage of stimulation over basal versus the concentration of the test compound.

    • For agonists, this will generate a sigmoidal dose-response curve from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined.

    • For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated response is measured to determine its IC50 and subsequently its Kb (antagonist dissociation constant).

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the biological context of this compound derivative activity, the following diagrams have been generated using Graphviz.

G General Workflow for Receptor Cross-Reactivity Screening cluster_prep Sample Preparation cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Expressing Target Receptors) membrane_prep Membrane Preparation cell_culture->membrane_prep radioligand_assay Radioligand Binding Assay membrane_prep->radioligand_assay Input Membranes gtp_assay [35S]GTPγS Binding Assay membrane_prep->gtp_assay Input Membranes competition_exp Competition Experiment (Radioligand vs. Test Compound) radioligand_assay->competition_exp filtration Filtration & Washing competition_exp->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis scintillation->data_analysis incubation Incubation with [35S]GTPγS & Test Compound gtp_assay->incubation filtration_func Filtration & Washing incubation->filtration_func scintillation_func Scintillation Counting filtration_func->scintillation_func scintillation_func->data_analysis ic50_calc IC50/EC50 Determination data_analysis->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc cross_reactivity Cross-Reactivity Profile ki_calc->cross_reactivity Determine Selectivity

Caption: Workflow for determining receptor cross-reactivity.

G α1-Adrenergic Receptor Signaling Pathway ligand This compound Derivative (Antagonist) receptor α1-Adrenergic Receptor (GPCR) ligand->receptor Blocks Norepinephrine Binding g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca2+ er->ca2 Releases Ca2+ ca2->pkc Co-activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca2->cellular_response Activates Ca2+- dependent Proteins pkc->cellular_response Phosphorylates Target Proteins

Caption: α1-Adrenergic receptor signaling cascade.

G 5-HT1A Receptor Signaling Pathway ligand This compound Derivative (Agonist/Partial Agonist) receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits (α subunit) k_channel GIRK Channel g_protein->k_channel Activates (βγ subunit) atp ATP ac->atp Converts camp ↓ cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Reduced Activation cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response Decreased Phosphorylation of Target Proteins k_efflux ↑ K+ Efflux k_channel->k_efflux k_efflux->cellular_response

References

The Ascendant Profile of 1,4-Benzodioxane Derivatives: A Comparative Efficacy Analysis Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A new wave of therapeutic candidates is emerging from the versatile 1,4-benzodioxane scaffold, demonstrating significant potential across a spectrum of diseases including cancer, inflammation, and infectious diseases. This guide provides a comparative analysis of the efficacy of promising this compound derivatives against existing drugs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

The inherent structural features of the this compound moiety have enabled the development of novel compounds with improved potency and selectivity for various biological targets. Recent studies have highlighted derivatives that not only match but in some cases, exceed the efficacy of established drugs, signaling a potential paradigm shift in the treatment of several conditions. This guide synthesizes the latest findings, offering a clear comparison of these next-generation molecules with current therapeutic mainstays.

Efficacy in Oncology: Targeting Key Cancer Pathways

Several this compound derivatives have demonstrated potent anticancer activity by inhibiting critical cellular pathways involved in tumor growth and proliferation.

A notable example is a series of this compound-hydrazone derivatives, with compound 7e emerging as a potent inhibitor of cancer cell growth across 56 different cell lines. This compound exhibited remarkable efficacy in melanoma cell lines, with GI50 values of 0.20 µM, 0.46 µM, 0.57 µM, and 0.27 µM in MDA-MB-435, M14, SK-MEL-2, and UACC-62 cell lines, respectively. Further investigation revealed that compound 7e induces apoptosis and causes S-phase arrest in MDA-MB-435 cells, with an in vitro IC50 of 5.47 µM against mTOR kinase.

Another derivative, CCT018159 , has been identified as an inhibitor of heat-shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous proteins involved in cancer progression. CCT018159 demonstrated a GI50 of 4.1 µM in HCT116 human colon cancer cells and an IC50 of 7.1 µM against yeast Hsp90 ATPase.

The versatility of the this compound scaffold is further underscored by its incorporation into organometallic complexes. Diphenyltin(IV) complexes containing two benzodioxane-6-carboxylate ligands have shown sub-micromolar activities against a number of human tumor cell lines, exceeding the potency of the widely used chemotherapy drug, cisplatin.

Comparative Efficacy Data: Anticancer Agents
Compound/DrugTarget/Cell LineEfficacy MetricValueComparator DrugComparator Efficacy
Compound 7e mTOR KinaseIC505.47 µM--
MDA-MB-435 (Melanoma)GI500.20 µM--
M14 (Melanoma)GI500.46 µM--
SK-MEL-2 (Melanoma)GI500.57 µM--
UACC-62 (Melanoma)GI500.27 µM--
CCT018159 HCT116 (Colon Cancer)GI504.1 µM--
Yeast Hsp90 ATPaseIC507.1 µM--
Diphenyltin(IV) benzodioxane-6-carboxylate Various human tumor cell linesActivitySub-micromolarCisplatin-

Anti-Inflammatory Potential: Surpassing Steroids and NSAIDs

This compound derivatives have also shown significant promise as anti-inflammatory agents, with some compounds demonstrating superior performance compared to existing standards of care.

One such derivative, a selective nonsteroidal glucocorticoid receptor modulator, was identified for the inhaled treatment of respiratory diseases. In a rat model of lung inflammation, this compound showed higher potency in inhibiting lung edema (0.8 µg/kg) compared to the benchmark inhaled corticosteroid, fluticasone propionate (6.0 µg/kg). Furthermore, it exhibited an improved therapeutic ratio (50 vs 0.7) and more prolonged lung edema inhibition.

In the realm of nonsteroidal anti-inflammatory drugs (NSAIDs), phenylpiperazine derivatives of this compound have demonstrated selective and potent inhibition of COX-2. One derivative was found to be significantly more potent than diclofenac in the carrageenan-induced paw edema test and inhibited COX-2 with a 70-fold higher potency (IC50 of 0.12 µM) than COX-1 (IC50 of 8.35 µM). Another compound inhibited COX-1 and COX-2 with IC50 values of 1.9 µM and 2.2 µM, respectively, which were more potent than ibuprofen (6.9 µM and 6.2 µM, respectively).

Comparative Efficacy Data: Anti-Inflammatory Agents
Compound/DrugTarget/AssayEfficacy MetricValueComparator DrugComparator Efficacy
Inhaled SGRM Derivative Rat Lung Edema InhibitionPotency0.8 µg/kgFluticasone Propionate6.0 µg/kg
Phenylpiperazine Derivative COX-2 InhibitionIC500.12 µM--
COX-1 InhibitionIC508.35 µM--
Carrageenan-induced paw edemaPotencyMore potent than DiclofenacDiclofenac-
Another Benzodioxane Derivative COX-1 InhibitionIC501.9 µMIbuprofen6.9 µM
COX-2 InhibitionIC502.2 µMIbuprofen6.2 µM

Antibacterial Activity: A New Frontier

The this compound scaffold is also being explored for its antibacterial properties, with several derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.

One series of cinnamaldehyde acylhydrazones derived from this compound-2-carboxylic acid was tested against E. coli, P. aeruginosa, S. aureus, and B. subtilis. The most potent compound, an o-nitrocinnamaldehyde hydrazone derivative, exhibited minimum inhibitory concentrations (MICs) ranging from 1.5 to 6 µg/mL and an IC50 of 3.5 µM against E. coli FabH.

More recently, a series of this compound thiazolidinedione piperazine derivatives were developed as FabH inhibitors. The most active compound in this series showed MICs between 1.5 and 7 µM against the same bacterial species and a sub-hundred nanomolar inhibitory activity against E. coli FabH with an IC50 of 60 nM.

Comparative Efficacy Data: Antibacterial Agents
Compound/DrugTarget/OrganismEfficacy MetricValue
o-nitrocinnamaldehyde hydrazone derivative E. coli, P. aeruginosa, S. aureus, B. subtilisMIC1.5 - 6 µg/mL
E. coli FabHIC503.5 µM
Thiazolidinedione piperazine derivative E. coli, P. aeruginosa, S. aureus, B. subtilisMIC1.5 - 7 µM
E. coli FabHIC5060 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

mTOR Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of the mTOR kinase.

Materials:

  • Recombinant human mTOR enzyme

  • ATP, Ulight™-p70S6K(Thr389) peptide substrate

  • Europium-labeled anti-phospho-p70S6K(Thr389) antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound derivatives)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of mTOR enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the Ulight™-p70S6K peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA solution.

  • Add 5 µL of the europium-labeled antibody solution.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665/615) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of compounds against cyclooxygenase (COX) enzymes.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Ammonium sulfate

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds

  • 96-well microplates

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and heme.

  • Add the test compound dilutions to the wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the absorbance at 590 nm for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 values using non-linear regression analysis.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (E. coli, P. aeruginosa, S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in

Validating Molecular Docking Studies of 1,4-Benzodioxane Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, anticancer, and alpha-adrenoceptor antagonism.[1][2][3][4][5] Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these compounds to their protein targets, thereby guiding drug design and optimization.[6][7][8] However, the reliability of docking results is highly dependent on rigorous validation. This guide provides a comparative overview of common methods used to validate molecular docking studies for this compound derivatives, supported by experimental data and detailed protocols.

Core Validation Techniques

The validation of a molecular docking protocol is essential to ensure that it can accurately reproduce known binding modes and distinguish between active and inactive compounds.[9] The primary validation methods can be broadly categorized into two groups: re-docking and virtual screening validation.

1. Re-docking: Assessing Pose Prediction Accuracy

Re-docking evaluates the ability of a docking algorithm to reproduce the experimentally determined binding pose of a ligand in its co-crystallized protein structure. The primary metric for this validation is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the crystallographic pose. A lower RMSD value indicates a more accurate prediction. Generally, an RMSD value below 2.0 Å is considered a successful prediction.[9][10]

Experimental Protocol: Re-docking and RMSD Calculation

  • Preparation of Protein and Ligand:

    • Obtain the co-crystal structure of the target protein with a this compound-containing ligand from the Protein Data Bank (PDB).

    • Separate the ligand and the protein.

    • Prepare the protein by adding hydrogen atoms, assigning bond orders, and removing water molecules.

    • Extract the ligand and save it in a suitable format (e.g., .mol2 or .sdf).

  • Defining the Binding Site:

    • The binding site for docking is typically defined as a grid box centered on the co-crystallized ligand.

  • Docking:

    • Dock the extracted ligand back into the prepared protein using the chosen docking software (e.g., AutoDock, Glide, GOLD).[9][11][12]

  • RMSD Calculation:

    • Superimpose the docked pose of the ligand onto the original crystallographic pose.

    • Calculate the RMSD between the non-hydrogen atoms of the two poses.[9]

2. Virtual Screening Validation: Distinguishing Binders from Decoys

This method assesses the ability of a docking protocol to identify known active compounds (binders) from a large set of structurally similar but inactive molecules (decoys).[9] This is crucial for validating the scoring function's ability to rank compounds by their binding affinity.

Experimental Protocol: Enrichment Study

  • Dataset Preparation:

    • Compile a list of known active this compound compounds for a specific target.

    • Generate or obtain a decoy set, which consists of molecules with similar physicochemical properties to the actives but are assumed to be inactive.[9]

    • Combine the active compounds and the decoy set into a single library.

  • Virtual Screening:

    • Dock the entire library against the target protein.

    • Rank all the compounds based on their docking scores.

  • Enrichment Analysis:

    • Calculate the enrichment factor (EF), which is the ratio of the percentage of actives found in a certain top fraction of the ranked database to the percentage of actives expected by random selection.

    • Analyze the Receiver Operating Characteristic (ROC) curve, where a larger area under the curve (AUC) indicates better performance in distinguishing actives from decoys.[9]

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from molecular docking validation studies.

Validation Method Metric Successful Outcome Software Examples
Re-dockingRMSD< 2.0 ÅAutoDock, Glide, GOLD, Surflex[9][13]
Virtual ScreeningEnrichment Factor (EF)EF > 1DOCK, Glide, Surflex[9]
Virtual ScreeningROC AUCCloser to 1DOCK, Glide, Surflex[9]
Study Focus Compound Class Target Docking Score (kcal/mol) Experimental Value (IC50/MIC) Correlation (r²)
AnticancerThis compound-hydrazonemTOR kinase-8.1055.47 µM (IC50)Not Reported[14]
AntibacterialThis compound thiazolidinedione piperazineE. coli FabHNot explicitly stated for correlation0.06 µM (IC50)0.954 (between antibacterial activity and FabH inhibition)[3]
Antibacterial1,4-benzodioxan derivativesTyrosine-tRNA synthetase-47.1486 to -47.3776 (-CDOCKER_INTERACTION_ENERGY)0.17 µg/mL (MIC for E. coli)Not Reported[15]
Antiviral (Ebola)Flavan-3-ol derivativesEBOV-GPInversely correlatedInversely correlated-0.919 (Pearson correlation)[16]

Note: Docking scores are highly dependent on the software and scoring function used, and direct comparison of scores between different studies can be misleading.

Correlation with Experimental Data

A crucial step in validating a docking study is to correlate the calculated docking scores with experimentally determined biological activities, such as IC50 or Ki values.[16][17][18] A strong correlation suggests that the docking protocol can effectively predict the binding affinities of novel compounds. However, a perfect correlation is rare due to several factors, including:

  • Inaccuracies in scoring functions: Scoring functions are approximations and may not fully capture all aspects of molecular recognition.[19][20]

  • Protein flexibility: Docking often treats the protein as rigid, while in reality, it can undergo conformational changes upon ligand binding.[12]

  • Solvation effects: The role of water molecules in the binding pocket is often simplified or ignored.[20]

More advanced computational methods, such as molecular dynamics (MD) simulations followed by binding free energy calculations (e.g., MM-PBSA/GBSA), can provide more accurate estimations of binding affinity and improve the correlation with experimental data.[11][21][22]

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general workflow for molecular docking validation and a hypothetical signaling pathway that could be targeted by this compound derivatives.

G cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis & Refinement PDB Obtain Crystal Structure (PDB) PrepProt Prepare Protein PDB->PrepProt PrepLig Prepare Ligand Library PDB->PrepLig Dock Molecular Docking PrepProt->Dock PrepLig->Dock Redock Re-docking Dock->Redock VS Virtual Screening Dock->VS Corr Correlate with IC50/Ki Dock->Corr RMSD Calculate RMSD Redock->RMSD Enrich Enrichment Analysis VS->Enrich LeadOpt Lead Optimization Enrich->LeadOpt Identify Hits MD MD Simulation & MM-PBSA/GBSA Corr->MD If poor correlation MD->LeadOpt

Caption: Workflow for Molecular Docking and Validation.

G Ligand This compound Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Ligand->Receptor Binds and Inhibits Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Blocked Signal SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Protein Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse

Caption: Hypothetical Inhibitory Signaling Pathway.

Conclusion

The validation of molecular docking studies is a multi-faceted process that is indispensable for the successful application of computational methods in drug discovery. For this compound compounds, a combination of re-docking to assess pose prediction and virtual screening to validate scoring function performance is recommended. Furthermore, correlating docking scores with experimental data and employing more rigorous computational techniques like MD simulations can significantly enhance the predictive power of these studies. By following these validation strategies, researchers can increase their confidence in in silico results and more effectively guide the design of novel and potent this compound-based therapeutic agents.

References

comparative analysis of the environmental impact of 1,4-benzodioxane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

The synthesis of 1,4-benzodioxane, a key structural motif in many pharmaceuticals and biologically active compounds, has traditionally relied on methods that are effective but pose environmental concerns. This guide provides a comparative analysis of different synthesis methods for this compound, with a focus on their environmental impact. By presenting quantitative data, detailed experimental protocols, and a workflow for environmental assessment, this document aims to assist researchers in selecting more sustainable synthetic routes.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for three primary methods of this compound synthesis: the classical Williamson-type ether synthesis, a refined approach using Phase Transfer Catalysis (PTC), and a modern, greener Microwave-Assisted Organic Synthesis (MAOS).

ParameterClassical Williamson-type SynthesisPhase Transfer Catalysis (PTC)Microwave-Assisted Organic Synthesis (MAOS)
Starting Materials Catechol, 1,2-dibromoethaneCatechol, 1,2-dichloroethaneCatechol, 1,2-dichloroethane
Base/Catalyst Sodium/Potassium CarbonateQuaternary ammonium salt (e.g., TBAB), NaOHBasic alumina (solid support)
Solvent Glycerol, Benzene (for extraction)Water/Organic (biphasic) or solvent-freeSolvent-free
Reaction Temperature 150-160 °C~80-100 °C120-160 °C (set temperature)
Reaction Time 6 hours2-3 hours5-15 minutes
Yield ~60%High (often >90%)High (often >90%)
Key Environmental Concerns High temperature, long reaction time, use of high-boiling point solvent (glycerol), use of hazardous solvent for extraction (benzene), formation of inorganic salt waste.Use of quaternary ammonium salts (can be difficult to remove), generation of salt waste.High energy input for microwave irradiation.
Green Chemistry Advantages -Reduced use of organic solvents, lower reaction temperatures, shorter reaction times compared to classical method.Elimination of solvents, dramatically reduced reaction times, potential for higher energy efficiency.

Experimental Protocols

Classical Williamson-type Synthesis

This method represents the traditional approach to synthesizing this compound.

Materials:

  • Catechol (11 g)

  • 1,2-dibromoethane (23.5 g)

  • Anhydrous sodium carbonate or potassium carbonate (15 g)

  • Glycerol (10 ml)

  • Benzene

  • Water

  • Magnesium sulfate

Procedure:

  • A mixture of catechol, 1,2-dibromoethane, anhydrous sodium carbonate, and glycerol is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated in an oil bath to 150-160 °C with stirring and maintained at this temperature for 6 hours.

  • After cooling to room temperature, 40 ml of water is added to the reaction mixture.

  • The product is extracted with two 30 ml portions of benzene.

  • The combined benzene extracts are dried over magnesium sulfate.

  • Benzene is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

Phase Transfer Catalysis (PTC) Synthesis

This method offers a greener alternative to the classical synthesis by facilitating the reaction between reactants in different phases, often allowing for milder conditions and reduced solvent use.

Materials:

  • Catechol

  • 1,2-dichloroethane

  • Sodium hydroxide

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Water

  • Organic solvent (e.g., toluene or chlorobenzene, though solvent-free conditions are also possible)

Procedure:

  • A mixture of catechol, an aqueous solution of sodium hydroxide, and a catalytic amount of the phase transfer catalyst is prepared.

  • 1,2-dichloroethane is added to the mixture.

  • The biphasic mixture is stirred vigorously and heated to reflux (typically 80-100 °C) for 2-3 hours.

  • After the reaction is complete, the organic layer is separated, washed with water, and dried.

  • The solvent is evaporated, and the product is purified by distillation.

Microwave-Assisted Organic Synthesis (MAOS)

MAOS represents a significant advancement in green chemistry, drastically reducing reaction times and often eliminating the need for a solvent.

Materials:

  • Catechol

  • 1,2-dichloroethane

  • Basic alumina (as a solid support and catalyst)

Procedure:

  • Catechol and 1,2-dichloroethane are adsorbed onto basic alumina.

  • The solid mixture is placed in a microwave-safe reaction vessel.

  • The vessel is subjected to microwave irradiation (e.g., 300-600 W) for a short period, typically 5-15 minutes, with a set temperature of 120-160 °C.

  • After cooling, the product is extracted from the solid support using a suitable solvent (e.g., ethanol or ethyl acetate).

  • The solvent is evaporated to yield the crude product, which can be further purified if necessary.

Environmental Impact Assessment Workflow

A systematic evaluation of the environmental impact of a chemical synthesis is crucial for the development of greener processes. The following workflow outlines the key steps in performing such an assessment.

G cluster_0 Phase 1: Route Definition & Data Collection cluster_1 Phase 2: Quantitative Analysis (Green Metrics) cluster_2 Phase 3: Qualitative & Semi-Quantitative Analysis cluster_3 Phase 4: Decision Making A Define Synthetic Routes (e.g., Classical, PTC, MAOS) B Gather Data: - Reactants, Products - Solvents, Catalysts - Reaction Conditions - Waste Streams A->B C Calculate Atom Economy B->C D Calculate E-Factor (Environmental Factor) C->D E Calculate Process Mass Intensity (PMI) D->E F Hazard Assessment (Toxicity, Flammability, etc.) E->F G Energy Consumption Analysis (Heating, Microwaves, etc.) F->G H Lifecycle Assessment of Catalysts and Solvents G->H I Comparative Assessment (Tabulate and Compare Results) H->I J Select Optimal Synthetic Route I->J

Caption: Workflow for the environmental impact assessment of chemical synthesis routes.

This guide demonstrates that newer synthetic methodologies like Phase Transfer Catalysis and Microwave-Assisted Organic Synthesis offer significant environmental advantages over the classical approach for producing this compound. By considering the principles of green chemistry and applying a systematic environmental impact assessment, researchers can make more informed and sustainable choices in their synthetic endeavors.

Safety Operating Guide

Proper Disposal Procedures for 1,4-Benzodioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,4-Benzodioxane, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. It is a combustible liquid and may form explosive vapor/air mixtures[1]. Some derivatives of this compound are toxic if swallowed, inhaled, or in contact with skin.

Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to minimize exposure risks.

PPE CategorySpecificationCitation
Eye Protection Safety glasses with side shields or goggles are required.[1][2]
Hand Protection Wear appropriate protective gloves.[1][3]
Skin and Body A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[1][2][3]
Respiratory Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. For large-scale operations or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Handling and Storage: Proper handling and storage are crucial to prevent accidents.

  • Handling: Wash hands thoroughly after handling the chemical[3]. Avoid contact with eyes, skin, and clothing, and do not breathe in mist, vapors, or spray[2]. Keep the substance away from open flames, hot surfaces, and other sources of ignition[2].

  • Storage: Store this compound in a cool, dry, and well-ventilated area[2][3]. Keep containers tightly closed and store away from incompatible materials such as acids and strong oxidizing agents[2].

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition[2].

  • Absorb: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to soak up the chemical[2].

  • Collect: Carefully sweep or vacuum the absorbed material and place it into a suitable, closed container for disposal[2][3].

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected skin area immediately with soap and plenty of water. Get medical attention if irritation develops[1][2].

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

Step-by-Step Disposal Plan

The disposal of this compound must be handled as hazardous waste in compliance with all local, regional, and national regulations[2].

  • Waste Identification: this compound waste must be classified as hazardous chemical waste[2].

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and closed container[2][4].

  • Labeling: Affix a hazardous waste label to the container as soon as waste is added[4]. The label should clearly identify the contents as "Hazardous Waste" and include "this compound."

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste storage area that is cool, dry, and well-ventilated, away from incompatible materials[2][4].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste container. Do not pour this compound down the drain[2].

Disposal Workflow Diagram

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B Safe Handling C Collect Waste this compound & Contaminated Materials B->C After Use D Place in a Designated, Closed Hazardous Waste Container C->D E Label Container as 'Hazardous Waste: this compound' D->E Immediate Action F Store in a Cool, Dry, Ventilated & Secure Area E->F G Contact EHS or Licensed Waste Disposal Company F->G When Container is Full I Do NOT Pour Down Drain F->I H Arrange for Professional Waste Pickup and Disposal G->H

References

Essential Safety and Handling Protocols for 1,4-Benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 1,4-Benzodioxane (CAS No. 493-09-4) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks associated with this combustible chemical.

Understanding the Hazards

This compound is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source.[1] While it is stable under normal conditions, it is incompatible with strong acids and oxidizing agents.[1] The toxicological properties have not been fully investigated, and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
Hand Protection While specific breakthrough time data for this compound is not readily available, for aromatic ethers, Butyl rubber or Viton® gloves are recommended for extended contact. For incidental contact, nitrile gloves may be used, but they should be replaced immediately upon any splash.[2][3] Always inspect gloves for integrity before use.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[1]
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required.[1] For large spills or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to cleanup.

Preparation
  • Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.

  • Ignition Sources: Ensure the work area is free of open flames, hot plates, and other potential ignition sources.[1]

  • Spill Kit: Have a chemical spill kit readily accessible that contains absorbent materials suitable for combustible liquids (e.g., sand, vermiculite).

  • PPE: Don all required personal protective equipment as detailed in the table above.

Handling and Use
  • Transporting: When transporting the chemical, use a secondary container to prevent spills.

  • Dispensing: Ground and bond metal containers when transferring the liquid to prevent static electricity buildup.

  • Heating: Do not heat this compound with an open flame. Use a heating mantle, water bath, or other controlled heating source.

  • Reactions: When using in chemical reactions, add it slowly to the reaction mixture and monitor for any signs of an exothermic reaction.

Cleanup
  • Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water.

  • Waste Disposal: All materials contaminated with this compound, including used gloves and absorbent materials, must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Waste Container: Collect all this compound waste in a designated, clearly labeled, and sealed container. The container should be compatible with organic solvents.

  • Labeling: The waste container must be labeled as "Hazardous Waste," "Combustible Liquid," and list "this compound" as a constituent.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong acids or oxidizers.[1] It is also best practice to segregate halogenated and non-halogenated waste streams where possible.

Storage and Disposal
  • Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and in a well-ventilated location.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.[1]

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill For small spills, absorb the liquid with a non-combustible absorbent material (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's EHS or emergency response team. Eliminate all ignition sources.[1]
Fire Use a dry chemical, carbon dioxide (CO2), or foam fire extinguisher. Do not use water, as it may be ineffective.[1]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste & Disposal prep_fume_hood Work in Fume Hood prep_no_ignition Remove Ignition Sources prep_fume_hood->prep_no_ignition prep_spill_kit Ready Spill Kit prep_no_ignition->prep_spill_kit prep_ppe Don PPE prep_spill_kit->prep_ppe handle_transport Use Secondary Container prep_ppe->handle_transport handle_dispense Ground & Bond Containers handle_transport->handle_dispense handle_heat Use Safe Heating Source handle_dispense->handle_heat dispose_collect Collect in Labeled Container handle_heat->dispose_collect dispose_segregate Segregate Waste dispose_collect->dispose_segregate dispose_store Store in Designated Area dispose_segregate->dispose_store dispose_ehs Contact EHS for Disposal dispose_store->dispose_ehs emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzodioxane
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。